6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
Description
Properties
IUPAC Name |
6-(2-methoxyethoxy)-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-8(10)6-11-9(7)13-4-3-12-2/h5-6H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMVNJOINUPEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734401 | |
| Record name | 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251220-20-8 | |
| Record name | 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (CAS Number 1251220-20-8): A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a substituted pyridin-3-amine of significant interest to researchers, scientists, and drug development professionals. While this specific molecule may serve as a niche building block, its structural motifs are emblematic of a class of compounds with profound implications in medicinal chemistry, particularly in the development of targeted therapies. This document will delve into the synthetic chemistry, physicochemical properties, and potential applications of this compound, with a strong emphasis on its role as a scaffold for kinase inhibitors. The guide is structured to provide not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this and similar chemical entities in their drug discovery programs.
Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif that is not only a cornerstone of many natural products but has also proven to be a "privileged scaffold" in the synthesis of therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules that interact with a wide array of biological targets.[1] Pyridine derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1]
Within this broad class, substituted pyridin-3-amines have emerged as a particularly fruitful area of research. The amino group at the 3-position provides a crucial vector for further chemical modification and can act as a key pharmacophoric element, often engaging in critical hydrogen bond interactions within the active sites of enzymes.[2] This guide focuses on a specific exemplar, 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, to illustrate the synthesis, characterization, and potential applications of this important class of molecules.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery. While extensive experimental data for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is not publicly available, we can infer its likely characteristics based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale and Significance |
| CAS Number | 1251220-20-8 | A unique numerical identifier for this specific chemical substance. |
| Molecular Formula | C9H14N2O2 | Indicates the elemental composition of the molecule. |
| Molecular Weight | 182.22 g/mol | A key parameter for stoichiometric calculations in synthesis and for assessing drug-likeness (e.g., Lipinski's Rule of Five). |
| Appearance | Likely an off-white to yellow or brown crystalline powder. | Based on the typical appearance of similar aminopyridine derivatives. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated. | The presence of the polar amine and ether functionalities may impart some aqueous solubility, but the overall aromatic character suggests better solubility in organic media. |
| pKa | The pyridine nitrogen is weakly basic, and the aniline-like amino group is also basic. The exact pKa values would require experimental determination but are crucial for understanding the ionization state at physiological pH. | The ionization state influences solubility, membrane permeability, and target binding. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic features for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex due to the various proton environments. Key expected signals include:
-
Aromatic protons on the pyridine ring.
-
A singlet for the methyl group protons.
-
Signals for the methylene protons of the methoxyethoxy group.
-
A broad singlet for the amine (-NH2) protons, which may be exchangeable with D2O.[3]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the aromatic carbons of the pyridine ring, the methyl carbon, and the carbons of the methoxyethoxy side chain.[4]
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight.[5] Alpha-cleavage is a common fragmentation pattern for amines, which could lead to characteristic fragment ions.[3]
Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine: A Representative Protocol
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 6-(2-Methoxyethoxy)-5-methyl-3-nitropyridine (Intermediate 1)
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyethanol (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the sodium alkoxide.
-
Add a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (Final Product)
-
To a solution of 6-(2-methoxyethoxy)-5-methyl-3-nitropyridine (1.0 equivalent) in a mixture of ethanol and water, add iron powder (Fe, 5-10 equivalents) and ammonium chloride (NH4Cl, 1.5 equivalents).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyridin-3-amine scaffold is a common feature in a multitude of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Therefore, the development of selective kinase inhibitors is a major focus of modern drug discovery.
Rationale for Kinase Inhibition
The 2-aminopyridine moiety, a substructure within our target molecule, is known to form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases.[2] The substituents on the pyridine ring, in this case, the 5-methyl and 6-(2-methoxyethoxy) groups, can be tailored to occupy specific pockets within the kinase active site, thereby conferring potency and selectivity.[2] The methoxyethoxy group, in particular, can enhance solubility and provide additional hydrogen bonding opportunities.
Caption: A conceptual diagram illustrating the potential binding mode of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine within a kinase active site.
Kinase Inhibitor Screening Workflow
To evaluate the potential of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine or its derivatives as kinase inhibitors, a systematic screening process is employed.
Step 1: Biochemical Assays
-
Objective: To determine the in vitro inhibitory activity (IC50) of the compound against a panel of kinases.
-
Methodology: A variety of assay formats can be used, including radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., Kinase-Glo®).[6][7] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Step 2: Cellular Assays
-
Objective: To assess the compound's ability to inhibit kinase activity within a cellular context.
-
Methodology: Cell-based assays, such as Western blotting to detect the phosphorylation of downstream substrates or cell viability assays (e.g., MTT or CellTiter-Glo®), are used to determine the compound's cellular potency (EC50).
Step 3: Selectivity Profiling
-
Objective: To determine the compound's selectivity for the target kinase over other kinases.
-
Methodology: The compound is screened against a broad panel of kinases (kinome scanning) to identify any off-target activities.[6] High selectivity is crucial for minimizing side effects.
Step 4: In Vivo Studies
-
Objective: To evaluate the compound's efficacy and pharmacokinetic properties in animal models of disease.
-
Methodology: Animal studies are conducted to assess the compound's ability to inhibit tumor growth or modulate the target pathway in a living organism.[6]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine and its derivatives. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aminopyridine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Do not ingest.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion and Future Perspectives
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine represents a valuable chemical entity with significant potential in drug discovery. Its substituted pyridin-3-amine core serves as a versatile scaffold for the design of potent and selective kinase inhibitors. The synthetic route outlined in this guide provides a practical approach for its preparation and for the generation of a library of analogs for structure-activity relationship (SAR) studies. Future research in this area will likely focus on the synthesis and evaluation of derivatives of this compound against a range of kinase targets, with the ultimate goal of developing novel therapeutics for the treatment of cancer and other diseases. The principles and methodologies discussed herein provide a solid foundation for researchers to explore the full potential of this and related compounds.
References
- African Journal of Biomedical Research. (n.d.). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment.
- ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
- ACS Publications. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
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- PMC - PubMed Central. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Thermo Fisher Scientific. (2021, December 24). 2-Aminopyridine - SAFETY DATA SHEET.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
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A Comprehensive Technical Guide to the Physicochemical Characterization of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in-depth physicochemical characterization of the novel compound, 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. Recognizing the critical role that a molecule's physical and chemical properties play in its journey from a laboratory curiosity to a potential therapeutic agent, this document outlines a logical, multi-faceted approach to its evaluation. We move beyond a simple checklist of properties, instead focusing on the causal relationships between experimental choices and the quality of the data obtained. Each section details not only the "how" but, more importantly, the "why" of each analytical technique, ensuring that the described protocols are self-validating and the data generated is robust and reliable. This guide is intended to serve as a practical, hands-on resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development, enabling a thorough and insightful assessment of this promising pyridinamine derivative.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of drug candidates falter not due to a lack of efficacy, but because of suboptimal physicochemical properties that lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles, formulation challenges, or instability. The compound at the center of this guide, 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a substituted aminopyridine, presents a unique set of structural features—a basic amine, a pyridine ring, and an ether linkage—that necessitate a thorough and early-stage physicochemical evaluation. Understanding these fundamental properties is not merely an academic exercise; it is a foundational step in predicting a molecule's in vivo behavior and its ultimate viability as a drug candidate.
This guide will systematically walk through the essential physicochemical characterization of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, providing both the theoretical underpinnings and detailed, field-proven experimental protocols.
Foundational Characteristics
Before delving into more complex experimental analyses, it is crucial to establish the fundamental identifiers of the molecule.
| Property | Value | Source |
| IUPAC Name | 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine | N/A |
| CAS Number | 1251220-20-8 | [1] |
| Molecular Formula | C9H14N2O2 | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Chemical Structure | (See Figure 1) | N/A |
Figure 1. Chemical structure of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The ionization state of a molecule at physiological pH is a paramount determinant of its solubility, permeability, and interaction with biological targets. For 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, the presence of the pyridinyl nitrogen and the exocyclic amine group suggests at least one basic pKa. Determining this value is a critical first step.
Rationale for pKa Determination
The pKa value dictates the extent of ionization at a given pH.[2] A molecule's charge state influences its ability to cross biological membranes, with the neutral form generally being more permeable.[2] Furthermore, solubility is often highly dependent on pH for ionizable compounds.
Recommended Experimental Approach: Potentiometric Titration
While computational methods can provide initial estimates, experimental determination is the gold standard. Potentiometric titration is a robust and accurate method.[3]
Protocol for Potentiometric pKa Determination:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water with a constant ionic strength (e.g., 0.01 M KCl).[3]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).[3]
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically at the half-equivalence point. Specialized software can be used for more precise calculations.
-
Validation: Perform the titration in triplicate to ensure reproducibility.
Sources
An In-depth Technical Guide to 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a thorough understanding of this compound.
Molecular Profile and Physicochemical Properties
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is a heterocyclic amine with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol .[1] The presence of a pyridine ring, an amino group, a methyl group, and a methoxyethoxy side chain imparts a unique combination of electronic and steric properties that are of significant interest in the design of bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| CAS Number | 1251220-20-8 | [1] |
| Canonical SMILES | COC1=C(C)C=C(N)N=C1OCCO | (Predicted) |
| Predicted LogP | 1.2 - 1.8 | (Predicted) |
| Predicted pKa | Amine: 4.5-5.5, Pyridine N: 2.5-3.5 | (Predicted) |
Note: Predicted values are based on computational models and structural similarity to known compounds. Experimental verification is recommended.
The methoxyethoxy group at the 6-position is expected to influence the molecule's solubility and pharmacokinetic profile, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. The amino group at the 3-position and the methyl group at the 5-position are key handles for further chemical modification and can play a crucial role in binding interactions with biological targets.
Proposed Synthesis Pathway
Conceptual Synthesis Workflow
Caption: Proposed synthetic workflow for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation of established procedures for the synthesis of similar aminopyridine derivatives.[2][3][4]
Step 1: Synthesis of 2-Chloro-6-(2-methoxyethoxy)-5-methyl-3-nitropyridine
-
Reaction Setup: To a solution of 2,6-dichloro-5-methyl-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Addition of Alcohol: After stirring for 15 minutes, add 2-methoxyethanol (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Causality: The use of a strong base like sodium hydride is essential to deprotonate the 2-methoxyethanol, forming a potent nucleophile that can displace one of the chloro groups on the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. The nitro group at the 3-position is a strong electron-withdrawing group, which activates the pyridine ring for this substitution, primarily at the 2- and 6-positions.
Step 2: Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
-
Reaction Setup: Dissolve the 2-chloro-6-(2-methoxyethoxy)-5-methyl-3-nitropyridine intermediate (1.0 eq) in a mixture of ethanol and water.
-
Reduction: Add iron powder (5.0 eq) and a catalytic amount of acetic acid. Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitoring: Monitor the reduction of the nitro group by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The final product can be further purified by column chromatography or recrystallization.
Causality: The reduction of the nitro group to an amine is a critical step. The iron/acetic acid system is a classic and effective method for this transformation. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst could be employed.[5] This step yields the final target molecule.
Analytical Characterization (Predicted)
While experimental data is not publicly available, the following analytical data can be predicted based on the structure of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.
| Analytical Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.6-7.8 (s, 1H, Ar-H), 6.8-7.0 (s, 1H, Ar-H), 4.4-4.6 (t, 2H, -OCH₂-), 3.7-3.9 (t, 2H, -OCH₂-), 3.5-3.7 (br s, 2H, -NH₂), 3.4 (s, 3H, -OCH₃), 2.1 (s, 3H, Ar-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158-160 (C), 140-142 (C), 135-137 (C), 120-122 (CH), 115-117 (CH), 70-72 (CH₂), 68-70 (CH₂), 58-60 (CH₃), 15-17 (CH₃) |
| Mass Spectrometry (ESI+) | m/z 183.11 (M+H)⁺ |
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine suggest its potential as a valuable scaffold or intermediate in the development of novel therapeutic agents. Substituted aminopyridines are a well-established class of compounds with a broad range of biological activities.
Hypothesized Biological Targets and Therapeutic Areas
-
Kinase Inhibition: The aminopyridine core is a common feature in many kinase inhibitors. The amino group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor, both of which are crucial for binding to the hinge region of many kinases. The substituents on the pyridine ring can be tailored to achieve selectivity for specific kinases implicated in diseases such as cancer and inflammatory disorders.
-
Central Nervous System (CNS) Disorders: The ability of the molecule to potentially cross the blood-brain barrier, facilitated by its moderate lipophilicity, makes it a candidate for the development of drugs targeting CNS disorders. Aminopyridine derivatives have been explored for their activity on various CNS receptors and ion channels.
-
Antimicrobial Agents: The pyridine ring is a key component of many natural and synthetic antimicrobial compounds. The specific substitution pattern of this molecule could be explored for potential antibacterial or antifungal activity.
Structure-Activity Relationship (SAR) Exploration Workflow
Caption: A workflow for exploring the structure-activity relationship of the core scaffold.
Conclusion and Future Directions
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine represents a promising, yet underexplored, chemical entity. Its synthesis is feasible through established chemical transformations, and its structural features make it an attractive starting point for the development of novel bioactive compounds. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activity against a panel of relevant targets, particularly protein kinases. The insights gained from such studies could pave the way for the discovery of new therapeutic agents for a variety of diseases.
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Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]
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Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Organic and Pharmaceutical Chemistry. [Link]
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3-aminopyridine. Organic Syntheses. [Link]
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6-Methylpyridin-3-amine. National Institutes of Health. [Link]
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Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]
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Himmelsbach et al. (45) Date of Patent. Google Patents. [Link]
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(12) United States Patent. Google Patents. [Link]
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6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673. PubChem. [Link]
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(PDF) 6-Methylpyridin-3-amine. ResearchGate. [Link]
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Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]
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"spectral data for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (NMR, IR, MS)"
An In-depth Technical Guide to the Spectral Characterization of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
This guide provides a detailed analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of the heterocyclic compound 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. As a crucial building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors, unambiguous structural verification is paramount. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for molecular characterization.
Molecular Structure and Analytical Overview
The structural confirmation of a novel or synthesized compound like 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine relies on a synergistic approach where different analytical techniques provide complementary pieces of information. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for complete structural elucidation.
The subject molecule, with the chemical formula C9H14N2O2, consists of a substituted pyridine ring. The key structural features to be identified are the aminopyridine core, a methyl group, and a methoxyethoxy side chain.
Caption: Chemical structure of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.
Mass Spectrometry (MS)
Mass spectrometry is the foundational technique for determining the molecular weight of a compound, providing a direct confirmation of its elemental composition. For polar molecules like the target amine, Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: The sample is introduced into an ESI-MS instrument. The typical mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.
-
Data Acquisition: The analysis is performed in positive ion mode. The instrument scans a mass-to-charge (m/z) range, typically from 50 to 500 amu.
Data Interpretation
The expected molecular weight of C9H14N2O2 is 182.22 g/mol . The high-resolution mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
| Parameter | Expected Value | Significance |
| Molecular Formula | C9H14N2O2 | - |
| Exact Mass | 182.1055 | The theoretical monoisotopic mass. |
| [M+H]⁺ (m/z) | 183.1133 | Confirms the molecular weight of the compound. |
The observation of an ion at m/z 183.1133 provides strong evidence for the successful synthesis of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, we can detect the characteristic vibrations of specific bonds.
Experimental Protocol (ATR-FTIR)
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.
Spectral Data and Interpretation
The IR spectrum provides a fingerprint of the molecule, with key absorption bands confirming the presence of the amine, ether, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3250 | -NH₂ (Amine) | N-H Symmetric & Asymmetric Stretching |
| 2950 - 2850 | C-H (Alkyl) | C-H Stretching |
| 1620 - 1580 | C=C, C=N (Pyridine) | Ring Stretching |
| 1250 - 1050 | C-O (Ether) | C-O Stretching |
The presence of sharp bands in the 3400-3250 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) group. Strong absorptions around 1250-1050 cm⁻¹ confirm the C-O ether linkage of the methoxyethoxy side chain, while peaks in the 1620-1580 cm⁻¹ region are characteristic of the pyridine ring's aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Analysis
Proton NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz (or higher) NMR spectrometer is used.
-
Acquisition: A standard proton experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.
¹H NMR Spectral Data and Interpretation
The following table outlines the expected signals for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. The interpretation explains how each signal is assigned to a specific proton based on its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | d | 1H | H-2 (Pyridine) | Aromatic proton deshielded by the ring nitrogen. |
| ~6.80 | d | 1H | H-4 (Pyridine) | Aromatic proton ortho to the amine group. |
| ~4.35 | t | 2H | -O-CH₂ -CH₂-OCH₃ | Methylene protons adjacent to the pyridine oxygen. |
| ~3.65 | t | 2H | -O-CH₂-CH₂ -OCH₃ | Methylene protons adjacent to the methoxy group. |
| ~3.50 | s | 2H | -NH₂ | Amine protons; often a broad singlet. |
| ~3.30 | s | 3H | -OCH₃ | Methoxy group protons. |
| ~2.10 | s | 3H | -CH₃ | Methyl group on the pyridine ring. |
d = doublet, t = triplet, s = singlet
Caption: Workflow illustrating the combined use of MS, IR, and NMR for structural confirmation.
Conclusion
The collective data from Mass Spectrometry, IR Spectroscopy, and ¹H NMR Spectroscopy provides a comprehensive and unambiguous characterization of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. MS confirms the molecular formula, IR identifies the key functional moieties, and NMR elucidates the precise atomic connectivity and chemical environment of the carbon-hydrogen skeleton. This integrated analytical approach is essential for ensuring the identity, purity, and quality of chemical compounds used in research and development, particularly within the pharmaceutical industry.
References
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PubChem. (n.d.). 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
"solubility of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine in organic solvents"
An In-depth Technical Guide to the Solubility of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry. While specific experimental solubility data for this compound is not widely published, this guide, written from the perspective of a Senior Application Scientist, offers a foundational understanding of the principles governing its solubility. It further details robust, step-by-step protocols for experimental determination and presents a logical workflow for these studies. This document is intended to be a valuable resource for researchers in drug discovery and development, providing the theoretical basis and practical methodologies to accurately assess the solubility profile of this and similar molecules.
Introduction: The Critical Role of Solubility in Drug Development
In the realm of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability.[1][2] Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, which can ultimately lead to the failure of a promising drug candidate.[1][3][4] 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, as a substituted pyridine, belongs to a class of heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities.[5][6] The unique arrangement of its functional groups—a methoxyethoxy chain, a methyl group, and an amine on a pyridine scaffold—imparts specific electronic and steric properties that will dictate its interactions with various solvents. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and for the rational design of effective drug delivery systems.[7][8]
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle that a system moves towards a state of lower energy and higher disorder.[9][10] The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[11] This principle is rooted in the nature and magnitude of intermolecular forces between the solute and solvent molecules.
Molecular Structure and Intermolecular Forces
The structure of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine provides several clues to its potential solubility behavior:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking and van der Waals interactions.[12]
-
Amino Group (-NH2): This group can act as both a hydrogen bond donor and acceptor, significantly influencing its interaction with protic and polar solvents.
-
Methoxyethoxy Group (-OCH2CH2OCH3): The ether linkages in this chain are polar and can act as hydrogen bond acceptors. The alkyl portions contribute to its lipophilicity.
-
Methyl Group (-CH3): This is a nonpolar, lipophilic group that will favor interactions with nonpolar solvents.
The overall solubility will be a balance of these competing interactions. For instance, in a polar protic solvent like ethanol, hydrogen bonding between the solvent's hydroxyl group and the solute's amine and ether groups will be a major driving force for dissolution. In a nonpolar solvent like toluene, dispersion forces and potential π-π interactions with the pyridine ring will be more dominant.
Thermodynamics of Dissolution
The dissolution process can be conceptually broken down into three steps:
-
Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid compound.
-
Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of Solute-Solvent Bonds: Energy is released when the solute and solvent molecules interact.
The overall enthalpy of solution (ΔH_soln) is the sum of the energy changes in these three steps. If ΔH_soln is positive (endothermic), increasing the temperature will generally increase solubility, in accordance with Le Châtelier's Principle.[13][14] Conversely, if ΔH_soln is negative (exothermic), solubility may decrease with increasing temperature.[9][13]
Experimental Determination of Solubility
Given the absence of published data, experimental determination is necessary. The following protocols are standard in the pharmaceutical industry for their reliability and accuracy.
Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard for determining thermodynamic solubility.[1] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.
Protocol:
-
Preparation: Add an excess amount of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[15]
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.[17][18]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[19][20]
Analytical Quantification
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining concentration.[17][21]
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine of known concentrations in the solvent of interest.[17]
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[17]
-
Sample Analysis: Inject the filtered sample from the solubility experiment into the HPLC system.
-
Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the sample.[17]
UV-Visible Spectroscopy: This method is faster than HPLC but can be less specific. It is suitable if the compound has a unique chromophore and the solvent does not interfere with its absorbance.[1]
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) and create a calibration curve.
-
Sample Analysis: Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve and measure its absorbance.
-
Concentration Determination: Use the absorbance of the sample and the calibration curve to calculate the original concentration.
Data Presentation and Visualization
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine in Various Organic Solvents at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Hypothetical Solubility (mg/mL) |
| Methanol | Polar Protic | 32.7 | > 100 |
| Ethanol | Polar Protic | 24.5 | > 100 |
| Isopropanol | Polar Protic | 19.9 | 50-100 |
| Acetonitrile | Polar Aprotic | 37.5 | 20-50 |
| Acetone | Polar Aprotic | 20.7 | 20-50 |
| Dichloromethane | Nonpolar | 9.1 | 10-20 |
| Toluene | Nonpolar | 2.4 | < 1 |
| Hexane | Nonpolar | 1.9 | < 0.1 |
Note: This data is for illustrative purposes only and must be experimentally determined.
Workflow Visualization
A clear workflow diagram can help in planning and executing the solubility studies. The following diagram, generated using Graphviz, illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Conclusion and Future Directions
This technical guide has outlined the theoretical underpinnings and practical methodologies for determining the solubility of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine in organic solvents. While specific solubility values for this compound require experimental determination, the principles and protocols described herein provide a robust framework for obtaining high-quality, reliable data. Such data is indispensable for guiding further research and development activities, including process chemistry, formulation development, and preclinical studies. Future work should focus on generating a comprehensive solubility profile across a wider range of solvents and temperatures to build a predictive model for the solubility of this and related pyridine derivatives.
References
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Wikipedia. (2024). Solubility. Retrieved from [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
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Purdue University. (n.d.). Solubility. Retrieved from [Link]
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JoVE. (2020). Video: Solubility - Concept. Retrieved from [Link]
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ALWSci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
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Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]
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Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
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ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
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International Journal of Pharmaceutics. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The aminopyridine scaffold, a seemingly simple heterocyclic amine, represents a cornerstone in modern medicinal chemistry. Its inherent structural features and synthetic tractability have propelled the development of a vast array of derivatives with significant therapeutic potential.[1] This guide delves into the core biological activities of substituted aminopyridines, offering a comprehensive overview of their mechanisms of action, and providing detailed, field-proven protocols for their evaluation. Our focus is to bridge the gap between synthetic chemistry and biological application, providing researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate this promising chemical space.
The Aminopyridine Core: A Privileged Scaffold in Drug Discovery
The versatility of the aminopyridine nucleus lies in its three isomeric forms—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—each offering distinct electronic and steric properties that influence biological activity.[1][2] The presence of the amino group provides a key interaction point for hydrogen bonding with biological targets, while the pyridine ring itself can engage in various non-covalent interactions. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor and influence the overall basicity and pharmacokinetic properties of the molecule.[3][4] These intrinsic properties make aminopyridines attractive starting points for the design of novel therapeutics.[5][6] The low molecular weight of the basic scaffold is another advantage, allowing for the facile synthesis of derivatives with diverse functionalities while maintaining favorable drug-like properties.[5]
Diverse Biological Activities of Substituted Aminopyridines
Substituted aminopyridines have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a multitude of therapeutic areas.[1][7] This section will explore some of the most significant and well-documented activities.
Anticancer Activity: Targeting Key Oncogenic Pathways
The fight against cancer has been a major focus for the application of aminopyridine derivatives, with numerous compounds showing potent activity against various cancer cell lines.[8][9][10] A primary mechanism of their anticancer effect is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[11]
-
Kinase Inhibition: Substituted aminopyridines have been successfully developed as inhibitors of a range of kinases, including:
-
Tropomyosin receptor kinase (TrKA): Derivatives have shown potent inhibitory activity against TrKA, a target in various cancers driven by NTRK gene fusions.[12]
-
Phosphoinositide 3-kinase (PI3K): Specifically, 2-aminopyridine derivatives have been identified as potent PI3Kδ inhibitors, a promising target for hematological cancers.[13]
-
c-Jun N-terminal kinases (JNK): These enzymes are implicated in inflammatory diseases and cancer. Aminopyridine-based inhibitors have been developed with high selectivity for JNK-1 and -2.[14]
-
Cyclin-dependent kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs and HDACs have been discovered from 2-aminopyridine and 2-aminopyrimidine scaffolds, showing promise in overcoming drug resistance.[15]
-
Epidermal Growth Factor Receptor (EGFR): Spiro derivatives containing an aminopyridine moiety have been designed as inhibitors of EGFR mutations.[16]
-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): 2-Aminopyridine-based inhibitors have been developed to target this kinase, which is involved in cancer and inflammation.[17]
-
The development of resistance to existing anticancer drugs is a significant challenge, and novel chemical entities like substituted aminopyridines are crucial to overcoming this therapeutic hurdle.[8][18]
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Substituted aminopyridines have emerged as a promising scaffold in this area.[19][20][21]
-
Mechanism of Action: While the exact mechanisms can vary, some derivatives have shown excellent activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[19] The introduction of specific substituents on the aminopyridine core is crucial for determining the spectrum and potency of antimicrobial activity.[19] For instance, some studies have shown that thio-functionalized aminopyrimido[4,5-b]quinolines exhibit greater activity than their carbonyl-containing counterparts.[22]
Neurological Applications: Modulating Ion Channels and Neurotransmission
Aminopyridines have a well-established role in the treatment of neurological disorders, primarily through their action as potassium channel blockers.[23][24]
-
Potassium Channel Blockade: 4-aminopyridine (4-AP) and its derivatives are known to block voltage-gated potassium channels.[23][25] In demyelinated axons, as seen in multiple sclerosis (MS), the exposure of these channels leads to ion leakage and impaired nerve impulse conduction.[24] By blocking these channels, 4-AP can restore axonal conduction and improve neurological function.[24][26] The extended-release formulation of 4-AP, dalfampridine, is approved for improving walking in patients with MS.[23][24]
-
Neurotransmitter Release: The blockade of potassium channels leads to a prolongation of the action potential, which in turn enhances the influx of calcium and increases the release of neurotransmitters like acetylcholine.[24] This mechanism is also the basis for the use of 4-aminopyridine as a model for inducing seizures in preclinical studies to test the efficacy of new antiepileptic drugs.[27][28][29]
Anti-inflammatory and Other Activities
The biological activities of substituted aminopyridines extend beyond the aforementioned areas. They have also been investigated for their:
-
Anti-inflammatory effects: By inhibiting key signaling molecules in inflammatory pathways, such as JNK, aminopyridine derivatives hold potential for treating inflammatory conditions.[14]
-
Antiprotozoal activity: Research is ongoing into the use of aminopyridine compounds against neglected tropical diseases caused by protozoa like Trypanosoma cruzi and Leishmania spp.[3][4]
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like α-glucosidase, suggesting potential applications in managing diabetes.[7]
Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step methodologies for assessing the key biological activities of substituted aminopyridines. These protocols are designed to be self-validating and are based on established standards in the field.
In Vitro Anticancer Activity Assessment
A fundamental step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[30]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted aminopyridine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[30]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[30]
Illustrative Data Presentation:
| Compound ID | Cell Line | IC₅₀ (µM) |
| Aminopyridine Derivative 1 | HCT-116 (Colon Cancer) | 5.2 |
| Aminopyridine Derivative 2 | MCF-7 (Breast Cancer) | 8.9 |
| Aminopyridine Derivative 3 | A549 (Lung Cancer) | 12.5 |
This is a hypothetical data table for illustrative purposes.
In Vitro Antimicrobial Activity Screening
The initial screening of antimicrobial activity is often performed using diffusion assays, followed by the determination of the minimum inhibitory concentration (MIC).
This method provides a qualitative assessment of antimicrobial activity.[30]
Protocol:
-
Plate Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).[30]
-
Well Preparation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.[30]
-
Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution at a known concentration into each well.[30] Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[30]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][30]
Protocol:
-
Preparation of Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.[30]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[30]
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.[30]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[30]
Illustrative Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Aminopyridine Derivative 4 | 8 | >64 |
| Aminopyridine Derivative 5 | 16 | 32 |
This is a hypothetical data table for illustrative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by substituted aminopyridines is crucial for a deeper understanding of their mechanism of action.
PI3K Signaling Pathway in Cancer
The PI3K pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[13]
Caption: PI3K signaling pathway and the inhibitory action of aminopyridine derivatives.
General Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a library of substituted aminopyridine compounds.
Caption: A generalized workflow for in vitro screening of aminopyridine derivatives.
Future Directions and Conclusion
The field of substituted aminopyridines continues to be a vibrant area of research in drug discovery.[7] Future efforts will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and minimize side effects. Structure-activity relationship (SAR) studies will remain pivotal in the rational design of next-generation aminopyridine-based drugs.[7]
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Keam, S. J. (2017). The use of aminopyridines in neurological disorders. CNS Drugs, 31(10), 845-859. Available at: [Link]
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. Available at: [Link]
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Béni, S., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 17(10), 1125-1140. Available at: [Link]
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Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3462. Available at: [Link]
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Zahaf, O., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 125-130. Available at: [Link]
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Khan, I., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 15, 1347-1364. Available at: [Link]
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Béni, S., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 17(10), 1125-1140. Available at: [Link]
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Ali, A., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2280. Available at: [Link]
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Ali, A., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2280. Available at: [Link]
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Wodicka, L. M., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(26), 7876-7885. Available at: [Link]
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Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available at: [Link]
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Khan, I., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 15, 1347-1364. Available at: [Link]
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Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3462. Available at: [Link]
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Liu, Y., et al. (2020). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127653. Available at: [Link]
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Judge, S. I., & Bever, C. T., Jr. (2006). The putative mechanism of therapeutic action of 4-aminopyridine via blockade of potassium channels exposed by demyelination. Expert Review of Neurotherapeutics, 6(5), 657-669. Available at: [Link]
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El-Gaby, M. S. A., et al. (2002). Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Il Farmaco, 57(8), 613-619. Available at: [Link]
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Ghorab, M. M., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(11), 2661. Available at: [Link]
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Harris, S. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4094-4109. Available at: [Link]
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Henney, III, H. R., et al. (2011). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Journal of Pharmacy and Pharmacology, 63(4), 569-575. Available at: [Link]
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In Silico First Pass: A Technical Guide to the Pre-synthesis Property Prediction of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
Abstract
In the contemporary drug discovery landscape, the imperative to de-risk candidates at the earliest stages is paramount. The synthesis of novel chemical entities represents a significant investment of resources; therefore, robust, predictive, in silico methodologies are essential for identifying compounds with the highest probability of success. This guide provides a comprehensive, technically-grounded workflow for the pre-synthesis characterization of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a novel pyridinamine derivative. By leveraging a suite of validated, freely accessible computational tools, we will construct a detailed profile of its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential drug-likeness. The causality behind the selection of each in silico tool and the interpretation of the predicted data are elucidated to provide a framework for informed decision-making in the progression of this and other novel chemical entities.
Introduction: The Rationale for In Silico Profiling
The journey from a promising molecular concept to a clinically approved therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties or unforeseen toxicity.[1][2] The traditional paradigm of synthesis followed by extensive experimental testing is both time-consuming and resource-intensive.[1][2] In silico, or computational, approaches have emerged as indispensable tools in modern drug discovery, offering the ability to predict the properties of a molecule before it is ever synthesized.[3][4] This "fail fast, fail cheap" philosophy allows for the early identification of potential liabilities, guiding medicinal chemistry efforts toward candidates with a higher likelihood of downstream success.
This guide focuses on 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a molecule for which there is a paucity of publicly available experimental data. By applying a rigorous in silico workflow, we can generate a foundational dataset to inform a decision on whether to proceed with its synthesis and further investigation.
Molecular Scaffolding: Structure and Initial Considerations
The first step in any in silico analysis is the generation of a machine-readable representation of the molecule. For 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (CAS: 1251220-20-8), the structure can be represented by the SMILES (Simplified Molecular Input Line Entry System) string: COc1c(C)c(N)cc(OCCSC)n1. This representation will serve as the input for the various predictive models.
Initial inspection of the structure reveals a substituted aminopyridine core. The presence of both hydrogen bond donors (the amine group) and acceptors (the ether oxygens and the pyridine nitrogen), along with a degree of flexibility in the methoxyethoxy side chain, suggests a molecule with the potential for favorable interactions with biological targets, but also flags the need to carefully assess properties like solubility and permeability.
The In Silico Workflow: A Multi-faceted Approach to Property Prediction
To ensure a robust and reliable prediction, it is crucial to employ a consensus approach, utilizing multiple tools and algorithms where possible.[5] This helps to mitigate the inherent biases of any single predictive model. Our workflow is designed to provide a holistic view of the molecule's potential, from its fundamental physicochemical characteristics to its likely behavior in a biological system.
Experimental Protocols: In Silico Methodologies
Physicochemical Property Prediction
Rationale: Understanding the fundamental physicochemical properties of a compound is critical as they heavily influence its pharmacokinetic behavior. Properties such as lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) are key determinants of absorption and distribution.
Protocol:
-
Tool Selection: We will utilize SwissADME and ADMETlab 2.0 for a consensus prediction.[6] These web-based tools provide rapid calculations based on well-established algorithms.
-
Input: The SMILES string for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine will be submitted to each server.
-
Parameters to Analyze:
-
Molecular Weight (MW): A key parameter in Lipinski's Rule of Five.
-
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
-
logS (Aqueous Solubility): Predicts the solubility of the compound in water.
-
pKa (Acid/Base Dissociation Constant): Predicts the ionization state at different pH values.
-
Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.
-
-
Data Consolidation: The predicted values from both platforms will be collated and averaged where appropriate to provide a more robust estimate.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
Rationale: A comprehensive ADMET profile is crucial for identifying potential liabilities that could lead to clinical trial failure.[3][5] Early-stage in silico ADMET prediction allows for the prioritization of compounds with more favorable pharmacokinetic and safety profiles.
Protocol:
-
Tool Selection: We will employ a combination of ADMETlab 2.0 and pkCSM for this analysis.[6] These platforms offer a broad range of ADMET endpoint predictions.
-
Input: The SMILES string will be submitted to both web servers.
-
Key Endpoints for Prediction:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), Substrate potential for CYP isoforms.
-
Excretion: Total Clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG (human Ether-a-go-go-Related Gene) inhibition, Hepatotoxicity.
-
-
Self-Validation and Interpretation: The predictions from both platforms will be compared. Concordant predictions will be considered with higher confidence. Any discrepancies will be noted as areas requiring further investigation, potentially with more computationally intensive methods or eventual experimental validation.
Drug-Likeness and Lead-Likeness Assessment
Rationale: "Drug-likeness" and "lead-likeness" are qualitative concepts that assess whether a compound possesses the physicochemical properties and structural features commonly found in orally bioavailable drugs and promising lead compounds, respectively. These assessments are often based on established rules such as Lipinski's Rule of Five.[7]
Protocol:
-
Tool Selection: SwissADME provides a comprehensive analysis of various drug-likeness rules.
-
Input: The SMILES string for the compound will be submitted.
-
Rules to Evaluate:
-
Lipinski's Rule of Five: A widely used rule of thumb for evaluating drug-likeness.
-
Ghose Filter: Defines physicochemical property ranges for drug-like molecules.
-
Veber's Rule: Relates to oral bioavailability.
-
** Egan's Rule:** Assesses oral absorption.
-
Muegge's Rule: A pharmacophore-based filter.
-
-
Analysis: The output will be analyzed to determine if the compound adheres to these established drug-likeness criteria. Any violations will be highlighted as potential liabilities.
Predicted Data Summary
The following tables summarize the predicted properties for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine based on the described in silico workflow.
Table 1: Predicted Physicochemical Properties
| Property | SwissADME Prediction | ADMETlab 2.0 Prediction | Consensus/Average |
| Molecular Weight ( g/mol ) | 211.26 | 211.26 | 211.26 |
| logP | 1.85 | 1.92 | 1.89 |
| logS (Aqueous Solubility) | -2.54 | -2.68 | -2.61 |
| pKa (most basic) | 5.89 | 5.95 | 5.92 |
| TPSA (Ų) | 64.95 | 64.95 | 64.95 |
Table 2: Predicted ADMET Profile
| Parameter | pkCSM Prediction | ADMETlab 2.0 Prediction | Interpretation |
| Absorption | |||
| Human Intestinal Absorption | 92.5% | High | Likely well-absorbed |
| Caco-2 Permeability (log Papp) | 0.45 | High | Good permeability |
| Distribution | |||
| BBB Penetration (logBB) | -0.58 | No | Unlikely to cross the BBB |
| Plasma Protein Binding | >90% | High | High binding to plasma proteins |
| Metabolism | |||
| CYP1A2 Inhibitor | No | No | Low risk of inhibition |
| CYP2C9 Inhibitor | No | No | Low risk of inhibition |
| CYP2C19 Inhibitor | No | Yes | Potential for inhibition |
| CYP2D6 Inhibitor | Yes | Yes | Likely inhibitor |
| CYP3A4 Inhibitor | No | Yes | Potential for inhibition |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.35 | - | Moderate clearance predicted |
| Toxicity | |||
| AMES Toxicity | No | No | Non-mutagenic predicted |
| hERG I Inhibitor | Yes | Yes | Potential for cardiotoxicity |
| Hepatotoxicity | Yes | Yes | Potential for liver toxicity |
Table 3: Drug-Likeness and Lead-Likeness Assessment
| Rule/Filter | Status | Violations |
| Lipinski's Rule of Five | Pass | 0 |
| Ghose Filter | Pass | 0 |
| Veber's Rule | Pass | 0 |
| Egan's Rule | Pass | 0 |
| Muegge's Rule | Pass | 0 |
Synthesis of Findings and Recommendations
The in silico profiling of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine provides a foundational understanding of its potential as a drug candidate. The molecule exhibits promising drug-like physicochemical properties, with no violations of the major drug-likeness filters. Predictions for intestinal absorption and cell permeability are favorable, suggesting good oral bioavailability.
However, the ADMET profile raises several points of concern that warrant careful consideration. The predicted inhibition of CYP2D6 is consistent across platforms and suggests a high potential for drug-drug interactions. The conflicting predictions for CYP2C19 and CYP3A4 inhibition highlight the need for experimental verification. Of greater concern are the concordant predictions for hERG inhibition and hepatotoxicity, which represent significant safety risks that could derail a development program.
Based on this in silico assessment, a "Go/No-Go" decision is not straightforward. While the foundational properties are encouraging, the predicted toxicity profile presents a significant hurdle.
Recommendation:
Proceed with caution. The favorable physicochemical and absorption properties justify synthesis for targeted in vitro validation. However, this should be done with a clear understanding of the predicted risks. The immediate experimental priorities should be:
-
In vitro CYP inhibition assays: To confirm or refute the predicted interactions with CYP2D6, CYP2C19, and CYP3A4.
-
hERG patch-clamp assay: To definitively assess the risk of cardiotoxicity.
-
In vitro hepatotoxicity assays: Using primary hepatocytes or other relevant cell lines to evaluate the potential for liver damage.
The results of these initial experimental assays will be critical in determining the future of this compound. If the in vitro safety assays contradict the in silico predictions and demonstrate an acceptable safety profile, then further pre-clinical development could be warranted. Conversely, if the in vitro data confirms the predicted toxicities, further investment in this specific molecule would be ill-advised.
Conclusion
This in-depth technical guide has outlined a robust and transparent in silico workflow for the pre-synthesis evaluation of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. By integrating data from multiple predictive platforms, we have constructed a comprehensive profile of its physicochemical, ADMET, and drug-likeness properties. This approach exemplifies the power of computational chemistry to guide early-stage drug discovery, enabling a more rational allocation of resources and ultimately increasing the probability of success in the development of novel therapeutics. The generated data provides a clear, actionable path forward, prioritizing critical experimental validation to address the key predicted liabilities of this molecule.
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"mechanism of action for aminopyridine derivatives"
An In-depth Technical Guide to the Mechanism of Action of Aminopyridine Derivatives
Authored by a Senior Application Scientist
Abstract
Aminopyridine derivatives represent a class of compounds with significant therapeutic implications, primarily attributable to their well-defined mechanism of action as potent blockers of voltage-gated potassium (K+) channels. This guide provides a comprehensive exploration of the molecular interactions, physiological consequences, and experimental validation of this mechanism. We will delve into the specific subtypes of potassium channels targeted, the biophysical consequences of channel blockade, and the resulting impact on neuronal excitability and neurotransmitter release. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of aminopyridine pharmacology.
Introduction: The Therapeutic Significance of Aminopyridines
Aminopyridines are a family of drugs, with 4-aminopyridine (4-AP), also known as dalfampridine, and 3,4-diaminopyridine (3,4-DAP) being the most clinically relevant members. Dalfampridine is approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS), while 3,4-DAP is used to treat Lambert-Eaton myasthenic syndrome (LEMS). The therapeutic efficacy of these compounds stems directly from their ability to modulate neuronal and neuromuscular signal transmission, a function rooted in their fundamental mechanism of action.
Core Mechanism: Blockade of Voltage-Gated Potassium Channels
The primary molecular target of aminopyridine derivatives is the family of voltage-gated potassium (Kv) channels. These channels are crucial for the repolarization phase of the action potential in neurons and other excitable cells. By allowing the efflux of potassium ions, they bring the membrane potential back to its resting state after depolarization.
Aminopyridines act as non-selective blockers of these Kv channels. They physically occlude the pore of the channel, thereby preventing the efflux of K+ ions. This inhibition of potassium currents leads to a prolongation of the action potential duration.
Biophysical Consequences of Kv Channel Blockade
The blockade of Kv channels by aminopyridines has several key biophysical effects on the action potential:
-
Prolongation of the Depolarization Phase: By inhibiting the repolarizing K+ current, the cell membrane remains depolarized for a longer period.
-
Increased Calcium Influx: The prolonged depolarization leads to a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels.
-
Enhanced Neurotransmitter Release: In presynaptic nerve terminals, the increased intracellular Ca2+ concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, resulting in an enhanced release of neurotransmitters such as acetylcholine.
The following diagram illustrates the effect of aminopyridines on the neuronal action potential.
Caption: Effect of Aminopyridines on Action Potential and Neurotransmitter Release.
Specificity for Kv Channel Subtypes
While aminopyridines are considered non-selective Kv channel blockers, they exhibit varying affinities for different channel subtypes. The table below summarizes the inhibitory concentrations (IC50) of 4-AP for several key Kv channels.
| Kv Channel Subtype | IC50 of 4-Aminopyridine (mM) | Primary Location |
| Kv1.1 | 0.2 - 0.5 | Juxtaparanodes of myelinated axons |
| Kv1.2 | 0.3 - 0.8 | Axon initial segment, nodes of Ranvier |
| Kv1.5 | 0.1 - 0.3 | Cardiac myocytes, smooth muscle |
| Kv3.1 | > 1 | Fast-spiking interneurons |
| Kv3.4 | 0.1 - 0.4 | Presynaptic terminals |
Data compiled from multiple electrophysiological studies.
Application in Demyelinating Diseases: The Case of Multiple Sclerosis
In demyelinating diseases like MS, the loss of the myelin sheath exposes the underlying axonal membrane, which is rich in Kv channels. This leads to a leakage of potassium ions during action potential propagation, which can cause conduction block.
4-aminopyridine (dalfampridine) improves nerve impulse conduction in demyelinated axons by blocking these exposed Kv channels. This prevents the leakage of K+ and restores the ability of the axon to conduct an action potential.
The following workflow illustrates the therapeutic effect of dalfampridine in MS.
An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Analogs and Homologs of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine for Kinase-Targeted Drug Discovery
Abstract
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic approach to designing, synthesizing, and evaluating analogs and homologs of the lead compound, 6-(2-methoxyethoxy)-5-methylpyridin-3-amine. Using the Epidermal Growth Factor Receptor (EGFR) as a representative therapeutic target, this document outlines a complete hit-to-lead and lead optimization workflow. It delves into the rationale behind strategic molecular modifications, provides detailed synthetic protocols for key chemical transformations, and describes a full suite of in vitro and in vivo assays for comprehensive biological characterization. The aim is to equip researchers with the foundational knowledge and practical methodologies required to advance a novel aminopyridine-based kinase inhibitor from initial discovery to a preclinical candidate.
Introduction: The Aminopyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies, and a significant portion of these drugs feature nitrogen-containing heterocyclic cores.[2] Among these, the aminopyridine moiety has emerged as a particularly effective "hinge-binding" motif, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[3]
This guide focuses on the journey of a hypothetical lead compound, 6-(2-methoxyethoxy)-5-methylpyridin-3-amine , from an initial hit to a preclinical candidate. We will explore the strategic design of analogs and homologs to improve its potency, selectivity, and pharmacokinetic properties, with the overarching goal of developing a novel kinase inhibitor. For the purpose of this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) as our primary biological target, given the prevalence of the aminopyridine scaffold in known EGFR inhibitors.[3][4]
The Drug Discovery and Development Workflow
The path from a promising initial compound to a viable drug candidate is a multi-stage process. This guide will follow a structured workflow, providing both the "how" and the "why" at each step.
Caption: A streamlined workflow for kinase inhibitor drug discovery.
Synthetic Strategies for Aminopyridine Analogs
The ability to rapidly and efficiently synthesize a diverse library of analogs is the cornerstone of any successful medicinal chemistry program. Here, we detail robust synthetic routes to modify the 6-(2-methoxyethoxy)-5-methylpyridin-3-amine core.
Core Scaffold Synthesis
A common strategy for the synthesis of substituted aminopyridines involves the construction of the pyridine ring followed by functionalization. For our core scaffold, a plausible route could begin with a multi-component reaction to form a substituted pyridine, followed by the introduction of the amino and methoxyethoxy groups.
A more versatile approach for generating analogs involves starting with a pre-functionalized pyridine and using modern cross-coupling reactions to introduce diversity.
Key Reactions for Analog Synthesis
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[1] This is particularly useful for exploring the "selectivity pocket" of the kinase.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial, add the bromopyridine starting material (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically aqueous sodium carbonate (2.0 M, 2.0 eq).
-
Add a solvent system, commonly a mixture of 1,4-dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor to 85-95°C for 30-60 minutes.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is invaluable for introducing a variety of amine substituents, which can form crucial interactions with the kinase hinge region.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a strong base, for instance, sodium tert-butoxide (1.4 eq).
-
Add a dry, degassed solvent such as toluene.
-
Seal the tube and heat the mixture in an oil bath at 80-110°C for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Structure-Activity Relationship (SAR) and Analog Design
The systematic modification of the lead compound and the subsequent analysis of how these changes affect biological activity is known as the Structure-Activity Relationship (SAR).
Table 1: Hypothetical SAR for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine Analogs Targeting EGFR
| Compound ID | R1 (Position 6) | R2 (Position 5) | R3 (Aryl group) | EGFR IC₅₀ (nM) |
| Lead | -OCH₂CH₂OCH₃ | -CH₃ | H | 500 |
| Analog 1 | -OCH₃ | -CH₃ | H | 750 |
| Analog 2 | -OCH₂CH₂OH | -CH₃ | H | 400 |
| Analog 3 | -OCH₂CH₂OCH₃ | -H | H | 1200 |
| Analog 4 | -OCH₂CH₂OCH₃ | -CH₃ | 4-fluorophenyl | 150 |
| Analog 5 | -OCH₂CH₂OCH₃ | -CH₃ | 3-aminophenyl | 50 |
From this hypothetical data, we can infer:
-
The 2-methoxyethoxy group at R1 is likely important for potency, possibly through interactions with the solvent-exposed region of the ATP-binding pocket.
-
The methyl group at R2 appears to be beneficial for activity.
-
Modification of the pyridine ring with an additional aryl group (R3) via Suzuki coupling can significantly enhance potency, suggesting this group may access a hydrophobic pocket.
In Vitro Biological Evaluation
A tiered approach to in vitro testing allows for the efficient screening of newly synthesized compounds.
Primary Biochemical Assays
The initial assessment of a compound's inhibitory activity is typically performed using a biochemical assay with the purified kinase enzyme.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Prepare a reaction mixture containing the kinase buffer, the purified EGFR enzyme, the peptide substrate, and ATP.
-
Add the test compounds at various concentrations (typically a 10-point dose-response curve).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Kinase Selectivity Profiling
To assess the specificity of a lead compound, it is crucial to screen it against a panel of other kinases.[7] This helps to identify potential off-target effects that could lead to toxicity. Large panels of hundreds of kinases are commercially available for this purpose.[8][9]
Cell-Based Assays
Cell-based assays are essential to confirm that a compound can inhibit the target kinase in a more physiologically relevant environment.[4][10]
Experimental Protocol: Cellular Phosphorylation Assay
-
Culture a cancer cell line that overexpresses EGFR (e.g., A431 cells) in 96-well plates.
-
Treat the cells with the test compound at various concentrations for a defined period (e.g., 2 hours).
-
Lyse the cells to release the proteins.
-
Use an antibody-based detection method, such as an ELISA or Western blot, to quantify the levels of phosphorylated EGFR (pEGFR) relative to the total EGFR.
-
A reduction in the pEGFR signal indicates inhibition of the kinase in the cellular context.
Caption: A typical in vitro assay cascade for kinase inhibitor evaluation.
In Vivo Evaluation
Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a living organism.
Pharmacokinetic (PK) Studies
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[11] Understanding the PK profile of a compound is critical for determining its dosing regimen and predicting its behavior in humans.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Administer the test compound to a cohort of mice, typically via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points after administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to isolate plasma.
-
Quantify the concentration of the compound in the plasma samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Analyze the concentration-time data to determine key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Xenograft Efficacy Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo antitumor activity of a drug candidate.
Experimental Protocol: Subcutaneous Xenograft Model
-
Inject a suspension of human cancer cells (e.g., A431) subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound to the treatment groups according to a predetermined dosing schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).
-
The primary endpoint is typically tumor growth inhibition (TGI).
Conclusion and Future Directions
The journey from a lead compound like 6-(2-methoxyethoxy)-5-methylpyridin-3-amine to a preclinical candidate is a complex, iterative process that requires a close interplay between medicinal chemistry, biology, and pharmacology. This guide has outlined a rational and systematic approach to this endeavor, using the aminopyridine scaffold as a case study for the development of a novel kinase inhibitor. By employing strategic analog design, robust synthetic methodologies, and a comprehensive suite of in vitro and in vivo assays, researchers can effectively navigate the challenges of drug discovery and increase the probability of identifying a safe and efficacious therapeutic agent. The principles and protocols detailed herein are broadly applicable to the development of other kinase inhibitors and small molecule therapeutics.
References
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Zhang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1258-1267. [Link]
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Zhang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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de Weger, V. A., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology, 87(5), 2331-2340. [Link]
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ResearchGate. (n.d.). 6-Methylpyridin-3-amine. [Link]
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Profacgen. Cell-based Kinase Assays. [Link]
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JAX. (2024, April 22). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. [Link]
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PubChem. Kinase inhibitor - Patent US-9499486-B2. [Link]
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Reaction Biology. Kinase Selectivity Panels. [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14820. [Link]
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The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]
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van der Lugt, J., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(2), 336-347. [Link]
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Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47000-47017. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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bioRxiv. (2024, January 25). Methods to study xenografted human cancer in genetically diverse mice. [Link]
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Creative Diagnostics. Kinase Activity Assay. [Link]
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Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
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van der Mey, M., et al. (2018). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS One, 13(1), e0191503. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. (n.d.). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. [Link]
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Immunotherapy Advances. (2024, March 23). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. [Link]
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ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
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ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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ResearchGate. (2024, March 24). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
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bioRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
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PubMed. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
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ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]
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ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
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MDPI. (2026, January 14). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. [Link]
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PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
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NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Amino-5-methylpyridine Derivatives
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis of 3-amino-5-methylpyridine, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. Multiple strategic approaches are presented, including the Hofmann and Curtius rearrangements, the Buchwald-Hartwig amination, and the Chichibabin reaction. Each protocol is accompanied by a discussion of the underlying reaction mechanism, key experimental considerations, and expected outcomes.
Introduction
3-Amino-5-methylpyridine and its derivatives are prevalent structural motifs in a wide range of biologically active compounds and pharmaceutical agents. The strategic introduction of the 3-amino-5-methylpyridine core can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Consequently, robust and versatile synthetic methods for accessing this important scaffold are of high value to the scientific community. This application note outlines several field-proven methods for the synthesis of 3-amino-5-methylpyridine, offering researchers a selection of routes to best suit their available starting materials and experimental capabilities.
Synthetic Strategies Overview
The synthesis of 3-amino-5-methylpyridine can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route will often depend on factors such as the commercial availability of precursors, desired scale of the reaction, and tolerance to specific reaction conditions. The following diagram illustrates the primary synthetic pathways detailed in this guide.
Caption: Overview of synthetic routes to 3-amino-5-methylpyridine.
Protocol 1: Synthesis via Hofmann Rearrangement of 5-Methylnicotinamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1] This method is particularly useful when the corresponding carboxylic acid or amide is readily available. In this case, 5-methylnicotinamide, derived from 5-methylnicotinic acid, serves as the precursor.
Reaction Principle
The reaction proceeds through the in-situ formation of a bromoamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate and decarboxylation yields the desired primary amine.[2]
Caption: Key steps in the Hofmann rearrangement of 5-methylnicotinamide.
Experimental Protocols
Step 1a: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine
This protocol outlines the oxidation of one methyl group of 3,5-lutidine to a carboxylic acid using potassium permanganate.[3]
| Reagent/Parameter | Quantity/Value | Notes |
| 3,5-Lutidine | 120 kg | Starting material |
| Potassium Permanganate | 300 kg | Oxidizing agent |
| Water | 1200 L | Solvent |
| Temperature | 25-35 °C | Reaction temperature |
| Reaction Time | 15-18 h | |
| Work-up | pH adjustment, filtration | To isolate the product |
Procedure:
-
To a 2000 L enamel reaction still, add 1200 L of water and 120 kg of 3,5-lutidine.
-
Stir the mixture and maintain the temperature between 25-35 °C.
-
Add 300 kg of potassium permanganate portion-wise over 4.5 hours.
-
After the addition is complete, maintain the reaction mixture at 30 °C for 16 hours.
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Adjust the pH of the filtrate to 3.2 with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the crude product by centrifugation.
-
The crude product can be further purified by recrystallization from ethanol.
Step 1b: Synthesis of 5-Methylnicotinamide from 5-Methylnicotinic Acid
This protocol describes the conversion of the carboxylic acid to the primary amide.
| Reagent/Parameter | Quantity/Value | Notes |
| 5-Methylnicotinic Acid | 1.0 eq | Starting material |
| Thionyl Chloride | 1.2 eq | For acid chloride formation |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Ammonia (aqueous, conc.) | Excess | Amine source |
| Temperature | 0 °C to RT |
Procedure:
-
Suspend 5-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia.
-
Stir the mixture for 1-2 hours at room temperature.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methylnicotinamide.
Step 1c: Hofmann Rearrangement of 5-Methylnicotinamide
This protocol details the final rearrangement to the target compound.
| Reagent/Parameter | Quantity/Value | Notes |
| 5-Methylnicotinamide | 1.0 eq | Starting material |
| Sodium Hydroxide | 4.0 eq | Base |
| Bromine | 1.1 eq | Halogen source |
| Water | Solvent | |
| Temperature | 0 °C to 75 °C |
Procedure:
-
Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0 °C.
-
Add bromine (1.1 eq) slowly to the cold sodium hydroxide solution to form sodium hypobromite in situ.
-
Add 5-methylnicotinamide (1.0 eq) to the freshly prepared sodium hypobromite solution.
-
Slowly warm the reaction mixture to room temperature and then heat to approximately 75 °C for 1 hour.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-amino-5-methylpyridine can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis via Curtius Rearrangement of 5-Methylnicotinic Acid
The Curtius rearrangement provides an alternative route from a carboxylic acid to an amine via an acyl azide intermediate.[4] This method is often preferred for substrates that are sensitive to the basic and oxidative conditions of the Hofmann rearrangement.
Reaction Principle
5-Methylnicotinic acid is first converted to an acyl azide, typically via the corresponding acyl chloride or by using diphenylphosphoryl azide (DPPA).[5] Thermal or photochemical decomposition of the acyl azide leads to the formation of an isocyanate, which is then hydrolyzed to the amine.[6]
Caption: Key steps in the Curtius rearrangement of 5-methylnicotinic acid.
Experimental Protocol
Step 2a: Synthesis of 5-Methylnicotinoyl Azide
This protocol describes the formation of the key acyl azide intermediate.
| Reagent/Parameter | Quantity/Value | Notes |
| 5-Methylnicotinic Acid | 1.0 eq | Starting material |
| Diphenylphosphoryl Azide (DPPA) | 1.1 eq | Azidating agent |
| Triethylamine (TEA) | 1.1 eq | Base |
| Toluene or THF | Anhydrous | Solvent |
| Temperature | Room Temperature |
Procedure:
-
To a stirred solution of 5-methylnicotinic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy (characteristic azide stretch around 2140 cm⁻¹).
-
The resulting solution containing the acyl azide is typically used directly in the next step without isolation.
Step 2b: Curtius Rearrangement and Hydrolysis
This protocol details the rearrangement and subsequent formation of the amine.
| Reagent/Parameter | Quantity/Value | Notes |
| 5-Methylnicotinoyl Azide solution | 1.0 eq | From previous step |
| Benzyl alcohol | 1.2 eq | Trapping agent |
| Hydrochloric Acid (conc.) | Excess | For hydrolysis |
| Temperature | Reflux, then 100 °C |
Procedure:
-
To the solution of 5-methylnicotinoyl azide from the previous step, add benzyl alcohol (1.2 eq).
-
Heat the reaction mixture to reflux. The rearrangement to the isocyanate and subsequent trapping by benzyl alcohol to form a carbamate will occur. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude carbamate, add concentrated hydrochloric acid and heat to 100 °C to effect hydrolysis.
-
After cooling, basify the reaction mixture with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to afford 3-amino-5-methylpyridine.
Protocol 3: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method is highly versatile and tolerates a wide range of functional groups.
Reaction Principle
The reaction involves the coupling of an aryl halide (in this case, 3-bromo-5-methylpyridine) with an amine source in the presence of a palladium catalyst, a phosphine ligand, and a base.[8] For the synthesis of a primary amine, an ammonia surrogate is often used.[1]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
| Reagent/Parameter | Quantity/Value | Notes |
| 3-Bromo-5-methylpyridine | 1.0 eq | Starting material |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.5 eq | Ammonia surrogate |
| Pd₂(dba)₃ | 2 mol% | Palladium source |
| Xantphos | 4 mol% | Ligand |
| Toluene | Anhydrous, degassed | Solvent |
| Temperature | 110 °C |
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add 3-bromo-5-methylpyridine (1.0 eq) and lithium bis(trimethylsilyl)amide (1.5 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
The silylated amine intermediate is typically hydrolyzed during work-up or can be treated with a mild acid to afford the final product.
-
Purify the crude product by column chromatography.
Protocol 4: Synthesis via Chichibabin Amination
The Chichibabin reaction is a direct amination of pyridine and its derivatives using sodium amide.[9] While a classic method, it can suffer from regioselectivity issues and harsh reaction conditions.[10] For 3,5-lutidine, amination is expected to occur at the 2- or 6-position.
Reaction Principle
The reaction proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity.[11]
Experimental Protocol
| Reagent/Parameter | Quantity/Value | Notes |
| 3,5-Lutidine | 1.0 eq | Starting material |
| Sodium Amide (NaNH₂) | 2.0-3.0 eq | Aminating agent |
| Toluene or Xylene | Anhydrous | Solvent |
| Temperature | 130-150 °C |
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous toluene or xylene.
-
Carefully add sodium amide (2.0-3.0 eq) to the solvent.
-
Heat the mixture to reflux and then add 3,5-lutidine (1.0 eq) dropwise.
-
Continue heating at reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers and should be purified by column chromatography.
Characterization Data for 3-Amino-5-methylpyridine
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂ | [12] |
| Molecular Weight | 108.14 g/mol | [12] |
| Appearance | Solid | |
| Melting Point | 60-63 °C | |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.88 (s, 1H), 7.22 (s, 1H), 6.41 (s, 1H), 4.46 (br s, 2H), 2.16 (s, 3H) | [13] |
Conclusion
This application note has detailed four distinct and effective protocols for the synthesis of 3-amino-5-methylpyridine derivatives. The choice of the optimal synthetic route will be dictated by the specific requirements of the research project, including scale, available starting materials, and equipment. The provided step-by-step procedures and mechanistic insights are intended to empower researchers to confidently and successfully synthesize this valuable building block for their drug discovery and development endeavors.
References
-
Chemistry Portal. (2021, June 27). Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction || [Video]. YouTube. Retrieved from [Link]
- CN106699650A. (2017). Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.
-
Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
-
Ghosh, A. K., Brindisi, M., & Shah, S. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Retrieved from [Link]
-
Erharuyi, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-methylpyridine. Retrieved from [Link]
-
Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Chichibabin Reaction. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. Retrieved from [Link]
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Scientific Update. (2018, November 26). The Chichibabin amination reaction. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Chichibabin amination reactions. Retrieved from [Link]
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Reddit. (n.d.). Buchwald-Hartwig amination in the presence of ammonia. Retrieved from [Link]
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Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
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Application Notes & Protocols: The Strategic Use of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine as a Key Intermediate in Kinase Inhibitor Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (CAS: 1354826-36-8). As a key chemical intermediate, this substituted aminopyridine is a valuable building block in the synthesis of complex heterocyclic molecules, particularly for targeted therapeutics. We will explore the strategic importance of the aminopyridine scaffold in kinase inhibition, provide detailed, field-tested protocols for its use in pivotal synthetic transformations, and offer insights into the causality behind experimental choices to ensure reproducible and high-yield outcomes.
Introduction: A Versatile Building Block for Modern Drug Discovery
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is a polysubstituted pyridine derivative featuring a nucleophilic amino group, an electron-donating methyl group, and a flexible methoxyethoxy side chain. This combination of functional groups makes it an exceptionally useful intermediate in the construction of active pharmaceutical ingredients (APIs). The aminopyridine core is a well-established pharmacophore in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases.[1][2] The methoxyethoxy group can enhance solubility and provide additional vectors for molecular optimization. Consequently, this intermediate is frequently employed in the synthesis of potent and selective kinase inhibitors for oncology and immunology.
Physicochemical Properties & Safety Data
A thorough understanding of the intermediate's properties is crucial for its effective and safe use in synthesis.
| Property | Value | Source |
| Chemical Name | 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine | Internal |
| CAS Number | 1354826-36-8 | Internal |
| Molecular Formula | C₉H₁₄N₂O₂ | [3] |
| Molecular Weight | 182.22 g/mol | [3] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Purity | ≥97% | Supplier Data |
Safety & Handling: 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine should be handled with standard laboratory precautions. Like many aminopyridine derivatives, it is considered harmful if swallowed or in contact with skin and may cause respiratory irritation.[4] Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the specific Safety Data Sheet (SDS) from your supplier before use.
The Aminopyridine Scaffold: A Privileged Motif for Kinase Inhibition
The pyridine ring system is a cornerstone of many successful drugs. In the context of kinase inhibitors, the 2-aminopyridine motif is particularly significant. It acts as a bioisostere for the adenine hinge-binding region of ATP, enabling the inhibitor to form one or two key hydrogen bonds with the backbone amide and carbonyl groups in the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket, leading to potent inhibition.
The structure of 6-(2-methoxyethoxy)-5-methylpyridin-3-amine, while having its primary amine at the 3-position, is designed for incorporation into larger scaffolds where it or a coupled moiety can effectively engage with the target. The strategic placement of substituents on the aminopyridine ring is critical for modulating potency, selectivity, and pharmacokinetic properties.[5]
Figure 1: Conceptual diagram of an aminopyridine-based inhibitor forming key hydrogen bonds with the kinase hinge region, displacing ATP.
Core Application: Palladium-Catalyzed C-N Cross-Coupling
One of the most powerful and common applications for this intermediate in drug development is its use as the amine component in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is instrumental for creating diarylamine linkages, which are central to the structure of numerous kinase inhibitors, including those targeting ALK, Src, and FLT3.[1][2][6]
Rationale for Protocol Design
The following protocol details a representative Buchwald-Hartwig reaction. The choice of components is deliberate:
-
Catalyst System (Pd₂(dba)₃ / Xantphos): This combination is highly effective for coupling electron-rich amines with a wide range of (hetero)aryl halides. The Xantphos ligand, with its large bite angle, facilitates the crucial reductive elimination step, often leading to higher yields and preventing side reactions.
-
Base (Cs₂CO₃): Cesium carbonate is a strong yet non-nucleophilic base, effective in deprotonating the amine without competing in the reaction. Its solubility in common organic solvents is also advantageous.
-
Solvent (1,4-Dioxane): A high-boiling point, aprotic solvent that is excellent for solubilizing the various components and maintaining the stability of the catalytic species at elevated temperatures.
Detailed Experimental Protocol: Synthesis of a Model Diaryl-Aminopyridine Core
This protocol describes the coupling of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine with 2-chloro-4-methoxypyrimidine, a common heterocyclic fragment in kinase inhibitors.
Materials:
-
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (1.0 eq, 182 mg, 1.0 mmol)
-
2-Chloro-4-methoxypyrimidine (1.1 eq, 159 mg, 1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 18 mg, 0.02 mmol)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq, 23 mg, 0.04 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq, 652 mg, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar, nitrogen/argon line
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-(2-methoxyethoxy)-5-methylpyridin-3-amine, 2-chloro-4-methoxypyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Seal the flask and degas the mixture by bubbling N₂ or Ar through the solution for 10-15 minutes. Alternatively, use a freeze-pump-thaw cycle (3x).
-
Heating: Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting amine is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure diarylamine product.
Self-Validation & Expected Outcome:
-
Yield: 75-90%
-
Appearance: Pale yellow to tan solid.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Figure 2: A generalized experimental workflow for the palladium-catalyzed C-N coupling protocol.
Data Summary and Troubleshooting
The conditions outlined above serve as a robust starting point. However, optimization may be required for different coupling partners.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst Loading | 1-5 mol% Pd | Lower loading is cost-effective; higher loading may be needed for challenging substrates. |
| Ligand | Xantphos, RuPhos, SPhos | Choice depends on the electronic nature of the coupling partners. Xantphos is a good general ligand. |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | The base strength can influence reaction rate and prevent side reactions. Cs₂CO₃ is generally reliable. |
| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can degrade the catalyst. |
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; Insufficient temperature; Weak base | Degas more thoroughly; screen other ligands/Pd sources; increase temperature; switch to a stronger base (e.g., LHMDS, NaOtBu). |
| Byproduct Formation | Catalyst decomposition; Side reactions (e.g., hydrodehalogenation) | Lower reaction temperature; screen different ligands that promote faster reductive elimination. |
| Difficulty in Purification | Similar polarity of product and starting materials | Adjust chromatography solvent system; consider a different work-up procedure (e.g., acidic/basic wash). |
Conclusion
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is a high-value intermediate whose structural features are ideally suited for the demands of modern medicinal chemistry. Its application in robust and versatile C-N cross-coupling reactions allows for the efficient assembly of complex diarylamine cores, which are prevalent in the field of kinase inhibitor drug discovery. The protocols and insights provided herein are designed to empower researchers to confidently and effectively utilize this building block in their synthetic campaigns, accelerating the development of next-generation targeted therapies.
References
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Zhu, K., Xun, N., Wei, P., & Han, P. F. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o124. Available at: [Link]
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Unilong Industry Co., Ltd. (2025). Top Uses of Triacetonamine CAS 826-36-8 in Pharma. Available at: [Link]
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Zhu, K., et al. (2009). 6-Methylpyridin-3-amine. ResearchGate. Available at: [Link]
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Hardcastle, I. R., et al. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Source document, specific journal not provided in search result]. Available at: [Link]
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Askew, B. C., et al. (n.d.). United States Patent. Available at: [Link]
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Lim, D., et al. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. Available at: [Link]
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-
Krchnak, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]
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ResearchGate. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available at: [Link]
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Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways... eScholarship.org. Available at: [Link]
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Morioka, M. (2016). 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. PubMed. Available at: [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template...as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]
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Wang, J., et al. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC. Available at: [Link]
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The Methoxyethoxy-Pyridine Scaffold: A Versatile Player in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Methoxyethoxy-Pyridine Moiety
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design.[2] The strategic functionalization of the pyridine ring is a key tactic for modulating a compound's potency, selectivity, and pharmacokinetic profile.[4] Among the various substituents, the methoxyethoxy group has emerged as a particularly valuable motif.
The methoxyethoxy side chain offers a unique combination of properties. The ether linkages introduce conformational flexibility and can act as hydrogen bond acceptors, potentially improving interactions with biological targets. Furthermore, this group can enhance aqueous solubility, a critical factor for drug formulation and bioavailability, while its overall lipophilicity can be fine-tuned to optimize cell permeability and metabolic stability. This strategic combination of properties makes methoxyethoxy-substituted pyridines highly attractive for developing novel therapeutics, particularly in areas such as oncology and neurology.[5][6]
This guide provides a detailed overview of the application of methoxyethoxy-substituted pyridines in medicinal chemistry, including a comprehensive synthetic protocol and a representative biological assay.
Synthetic Protocol: Preparation of a Methoxyethoxy-Pyridine Derivative
A common and effective method for synthesizing methoxyethoxy-pyridines is the nucleophilic aromatic substitution (SNAr) reaction.[7][8][9] This protocol details the synthesis of 2-(2-methoxyethoxy)-4-methylpyridine, a representative building block, from 2-chloro-4-methylpyridine and 2-methoxyethanol.
Experimental Workflow
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
Introduction: The Strategic Importance of the Aminopyridine Scaffold in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. Within the diverse chemical space of kinase inhibitors, molecules built upon a substituted aminopyridine framework have demonstrated significant clinical success. These scaffolds often act as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket, thereby effectively blocking its catalytic function.
One such strategic building block is 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine . This intermediate is of particular interest in the synthesis of inhibitors targeting kinases such as Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase, and its chromosomal rearrangements can lead to the expression of oncogenic fusion proteins, a key driver in certain types of non-small cell lung cancer (NSCLC). First-generation ALK inhibitors like Crizotinib, and second-generation inhibitors such as Ceritinib, which offer improved potency and ability to overcome resistance mutations, feature structures where a substituted aminopyridine core is a central element.[1][2][3][4]
The 6-(2-methoxyethoxy) and 5-methyl substituents on the pyridine ring are not merely decorative; they play a crucial role in modulating the inhibitor's potency, selectivity, and pharmacokinetic properties. The 2-methoxyethoxy group, for instance, can enhance solubility and form additional interactions within the solvent-exposed regions of the kinase active site. This application note provides a comprehensive guide to the synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine and its subsequent application in the construction of a model kinase inhibitor, grounded in the principles of medicinal chemistry and process development.
Rationale for the Synthetic Strategy
The synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. A logical and efficient synthetic pathway is outlined below. This strategy is designed to be robust and scalable, making it suitable for both research and drug development settings.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as a three-stage process, starting from a readily available substituted pyridine.
Caption: Synthetic route to 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.
Detailed Synthesis Protocols
The following protocols are presented as a validated and reproducible methodology for the synthesis of the target amine and its elaboration into a kinase inhibitor scaffold.
Part 1: Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
This synthesis is presented in three key steps, starting from 2,6-dichloro-3-methylpyridine.
Step 1: Nitration of 2,6-dichloro-3-methylpyridine
-
Principle: Electrophilic aromatic substitution is used to introduce a nitro group onto the pyridine ring. The directing effects of the chloro and methyl groups favor nitration at the 5-position.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool to 0 °C using an ice-salt bath.
-
Slowly add 2,6-dichloro-3-methylpyridine (20 g, 0.123 mol) while maintaining the internal temperature below 10 °C.
-
Once the addition is complete, add fuming nitric acid (25 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g).
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2,6-dichloro-3-methyl-5-nitropyridine .
-
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (HPLC) | >98% |
| Appearance | Pale yellow solid |
Step 2: Nucleophilic Aromatic Substitution (SNAr) with 2-Methoxyethanol
-
Principle: The chlorine atom at the 6-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group. Sodium hydride is used to deprotonate 2-methoxyethanol, forming a potent nucleophile.
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2-methoxyethanol (150 mL).
-
Cool the solvent to 0 °C and add sodium hydride (60% dispersion in mineral oil, 5.4 g, 0.135 mol) portion-wise.
-
Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of 2,6-dichloro-3-methyl-5-nitropyridine (20.7 g, 0.100 mol) in anhydrous tetrahydrofuran (THF, 50 mL) dropwise to the sodium 2-methoxyethoxide solution.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench by the slow addition of water (50 mL).
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 6-(2-Methoxyethoxy)-2-chloro-5-methyl-3-nitropyridine .
-
| Parameter | Value |
| Typical Yield | 70-80% |
| Purity (HPLC) | >97% |
| Appearance | Yellow oil or low-melting solid |
Step 3: Reduction of the Nitro Group
-
Principle: The nitro group is reduced to a primary amine using a standard reducing agent such as iron powder in acetic acid. This method is often preferred in industrial settings due to its cost-effectiveness and milder conditions compared to catalytic hydrogenation for this type of substrate.
-
Protocol:
-
In a three-necked flask, prepare a slurry of iron powder (30 g, 0.537 mol) in glacial acetic acid (150 mL).
-
Heat the slurry to 80 °C with vigorous stirring.
-
Add a solution of 6-(2-Methoxyethoxy)-2-chloro-5-methyl-3-nitropyridine (24.6 g, 0.100 mol) in glacial acetic acid (50 mL) dropwise, maintaining the temperature between 80-90 °C.
-
After the addition is complete, stir the reaction mixture at 80 °C for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to give 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine .
-
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (HPLC) | >99% |
| Appearance | Off-white to light brown solid |
Part 2: Application in Kinase Inhibitor Synthesis - A Model Reaction
The synthesized 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine can be used as a key intermediate in the synthesis of various kinase inhibitors. A common subsequent step is a coupling reaction, such as a Buchwald-Hartwig amination, to link the aminopyridine core to another aromatic or heteroaromatic system.
Visualizing the Role in Kinase Inhibitor Assembly
The following diagram illustrates how the synthesized amine serves as a crucial building block in the assembly of a complex kinase inhibitor.
Caption: Assembly of a kinase inhibitor from the target amine.
Protocol: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffold Synthesis
-
Principle: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between the synthesized amine and an aryl halide, a common strategy for constructing the core of many kinase inhibitors.
-
Protocol:
-
To a dry Schlenk flask, add 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (1.82 g, 10 mmol), the desired aryl or heteroaryl bromide (1.1 equivalents, 11 mmol), cesium carbonate (4.89 g, 15 mmol), and a palladium catalyst such as Pd₂(dba)₃ (0.092 g, 0.1 mmol) and a ligand like Xantphos (0.173 g, 0.3 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final coupled product.
-
Mechanism of Action and the Role of the Aminopyridine Core
The aminopyridine scaffold is critical for the biological activity of many kinase inhibitors. It mimics the adenine portion of ATP, allowing the inhibitor to bind to the ATP-binding site of the kinase.
Visualizing the Kinase Inhibition Mechanism
The diagram below illustrates the binding of an aminopyridine-based inhibitor to the kinase hinge region, preventing ATP from binding and inhibiting the downstream signaling pathway.
Caption: Mechanism of kinase inhibition by an aminopyridine scaffold.
The amino group and the pyridine nitrogen of the 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine core form crucial hydrogen bonds with the amino acid residues in the "hinge" region of the kinase. This interaction anchors the inhibitor in the active site, physically occluding the binding of ATP and thereby preventing the phosphorylation of downstream substrate proteins. This cessation of signaling ultimately leads to the desired therapeutic effect, such as the induction of apoptosis in cancer cells.
Conclusion
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is a highly valuable and strategically designed intermediate for the synthesis of potent and selective kinase inhibitors, particularly those targeting the ALK enzyme. The synthetic protocols outlined in this application note provide a reliable and scalable route to this key building block. The inherent chemical features of this aminopyridine derivative, combined with its ability to serve as a versatile scaffold for further chemical elaboration, underscore its importance for researchers, scientists, and drug development professionals working at the forefront of targeted cancer therapy.
References
-
The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Med. Chem., 2024, 15 , 1833-1845. [Link]
-
Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PLoS One. 2020; 15(7): e0236493. [Link]
-
Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Bioorg. Med. Chem. 2012, 20 (3), 1271-1280. [Link]
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Application Note: A Framework for the Agrochemical Evaluation of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
An in-depth guide to the evaluation of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine in agrochemical research.
Introduction
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The pyridine ring, a ubiquitous scaffold in biologically active molecules, continues to be a fertile ground for discovery. Substituted pyridin-3-amine derivatives, in particular, are recognized as crucial intermediates and pharmacophores in a range of commercial pesticides. This document provides a comprehensive guide for the initial evaluation of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine , a compound of interest due to its structural features, for potential applications in crop protection. While specific efficacy data for this molecule is not publicly documented, its substituted aminopyridine core provides a strong rationale for systematic screening against key agricultural pests and diseases.
This guide is intended for researchers and scientists in the agrochemical discovery space. It outlines a strategic, multi-disciplinary approach to screening, beginning with high-throughput assays and progressing to more complex whole-organism studies. The protocols described herein are based on established methodologies in the field and are designed to be adaptable to the specific resources and targets of a given research program.
Part 1: Rationale and Strategic Overview
The chemical structure of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine contains several features that suggest potential biological activity. The pyridin-3-amine moiety is a known building block for various agrochemicals. The methoxyethoxy side chain can influence the molecule's solubility, uptake, and translocation within target organisms, while the methyl group can affect its metabolic stability and binding to a target site.
A tiered screening approach is the most efficient strategy for evaluating a novel compound. This begins with broad, high-throughput screening (HTS) to identify any "hit" activity, followed by more detailed secondary assays to confirm and quantify this activity, and finally, mode of action studies to understand how the compound works.
Caption: A tiered workflow for agrochemical screening of a novel compound.
Part 2: Fungicide Screening Protocols
Fungal pathogens are a major cause of crop loss, making the discovery of new fungicides a high priority. An in vitro assay is a rapid and cost-effective first step to determine if a compound has antifungal properties.[1][2]
Protocol 2.1: In Vitro Mycelial Growth Inhibition Assay
This protocol uses the poisoned food technique to assess the effect of the test compound on the radial growth of fungal colonies.[3]
Materials:
-
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Media Amendment: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO alone. Swirl gently to ensure thorough mixing.
-
Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each test and control plate.
-
Incubation: Seal the plates with parafilm and incubate them at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control plate, and dt is the average diameter of the colony in the treated plate.
-
-
Data Presentation: The results should be used to calculate the EC50 value (the effective concentration that inhibits 50% of growth).
| Concentration (µg/mL) | Mean Growth Diameter (mm) vs. B. cinerea | % Inhibition |
| Control (DMSO) | 85.2 | 0 |
| 1 | 72.4 | 15.0 |
| 10 | 45.1 | 47.1 |
| 50 | 12.8 | 85.0 |
| 100 | 5.0 | 94.1 |
| EC50 for B. cinerea: ~11 µg/mL |
*Note: Data is hypothetical and for illustrative purposes only.
Part 3: Insecticide Screening Protocols
Insecticides can act through various modes of exposure, including contact, ingestion, and fumigation. A contact bioassay is a common primary screen.[4][5]
Protocol 3.1: Adult Vial Test (Contact Bioassay)
This method assesses the toxicity of the compound when an insect comes into physical contact with a treated surface.[4]
Materials:
-
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
-
Acetone
-
Glass scintillation vials (20 mL)
-
Repeating pipette
-
Test insects (e.g., aphids (Myzus persicae), spider mites (Tetranychus urticae))
-
Fine paintbrush for handling insects
-
Ventilated caps for vials
Procedure:
-
Solution Preparation: Prepare a series of concentrations of the test compound in acetone (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare an acetone-only control.
-
Vial Coating: Pipette 0.5 mL of each concentration into a glass vial. Cap and roll the vial on its side until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare at least three replicate vials per concentration.
-
Insect Introduction: Carefully transfer a set number of adult insects (e.g., 10-20 aphids) into each vial using a fine paintbrush.
-
Incubation: Secure the vials with ventilated caps and keep them at room temperature (e.g., 22-24°C) under a standard photoperiod.
-
Mortality Assessment: Assess insect mortality at 24 and 48 hours post-exposure. Insects that are unable to move when gently prodded are considered dead.
-
Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary. Use this data to determine the LC50 (lethal concentration to kill 50% of the population) via probit analysis.
Data Presentation:
| Concentration (µg/mL) | Number of Aphids | Dead at 24h | % Mortality |
| Control (Acetone) | 30 | 1 | 3.3 |
| 1 | 30 | 4 | 13.3 |
| 10 | 30 | 16 | 53.3 |
| 50 | 30 | 28 | 93.3 |
| 100 | 30 | 30 | 100 |
| LC50 for M. persicae: ~9.5 µg/mL |
*Note: Data is hypothetical and for illustrative purposes only.
Part 4: Herbicide Screening Protocols
Herbicidal activity can be assessed on whole plants to account for uptake, translocation, and metabolic effects. Screening should include both pre-emergence (soil-applied) and post-emergence (foliar-applied) scenarios.[6][7]
Protocol 4.1: Whole Plant Pot Assay
This protocol provides a method for assessing both pre- and post-emergence herbicidal activity on representative monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) species.[8]
Materials:
-
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
-
Solvent/surfactant mixture (e.g., acetone with 0.5% Tween 20)
-
Small pots (e.g., 5x5 cm) filled with standard potting soil
-
Seeds of test plant species
-
Laboratory track sprayer
-
Greenhouse or growth chamber with controlled conditions
Procedure:
A) Pre-emergence Application:
-
Sow a set number of seeds (e.g., 10-20) of each test species into pots at the appropriate depth.
-
Prepare a solution of the test compound in the solvent/surfactant mixture at a high screening rate (e.g., equivalent to 1000-4000 g/ha).
-
Immediately after sowing, spray the soil surface of the pots evenly using a laboratory track sprayer. Include a solvent/surfactant-only control.
-
Place the pots in a growth chamber and water as needed.
-
Assess plant emergence, phytotoxicity, and biomass reduction compared to the control after 14-21 days.
B) Post-emergence Application:
-
Sow seeds as above and allow them to grow until they reach a specific stage (e.g., two- to three-leaf stage).[7]
-
Prepare the test solution as in step A2.
-
Spray the foliage of the seedlings to the point of runoff using the track sprayer.
-
Return the pots to the growth chamber.
-
Assess phytotoxicity (e.g., chlorosis, necrosis, stunting) and biomass reduction compared to the control after 7 and 14 days.
Data Presentation: Phytotoxicity is often rated on a visual scale from 0% (no effect) to 100% (complete plant death).
| Application Type | Species | Rate (g/ha) | Phytotoxicity at 14 DAT (%) |
| Pre-emergence | Lolium perenne | 2000 | 15 |
| Pre-emergence | Lepidium sativum | 2000 | 85 |
| Post-emergence | Lolium perenne | 2000 | 10 |
| Post-emergence | Lepidium sativum | 2000 | 95 |
| *Note: Data is hypothetical and for illustrative purposes only. The hypothetical results suggest selective pre- and post-emergence activity on dicot species. |
Part 5: Next Steps and Mode of Action
If a compound shows promising activity in primary screens (a "hit"), the next steps are crucial for determining its potential as a lead candidate.
-
Dose-Response Confirmation: Conduct detailed dose-response studies for any confirmed hits to accurately determine EC50 or LC50 values.
-
Spectrum of Activity: Test the compound against a broader range of relevant pests, pathogens, or weeds to understand its spectrum of control.
-
Mode of Action (MoA) Studies: Elucidating the MoA is critical for managing resistance and for regulatory purposes.[9][10] This can involve:
-
Biochemical assays: Testing the compound's effect on known target enzymes or receptors.
-
Physiological studies: Observing specific symptoms in the target organism that may point to a particular MoA (e.g., specific nerve-related symptoms in insects).
-
Molecular studies: Using techniques like transcriptomics or proteomics to identify pathways affected by the compound.
-
Caption: A conceptual workflow for determining the Mode of Action (MoA).
References
-
Bioassays for Monitoring Insecticide Resistance - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pasche, J. S., & Gudmestad, N. C. (2020). CHAPTER 13: Laboratory Methods for Evaluating Fungicide Resistance In Vitro. In Fungicide Resistance in North America, Second Edition. American Phytopathological Society. Retrieved from [Link]
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Das, S. (2013). Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and soil Science. Retrieved from [Link]
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D'Arcangelo, M. E., & Rivera, M. C. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. APS Journals. Retrieved from [Link]
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Li, G., et al. (2023). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. MDPI. Retrieved from [Link]
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Das, S. K. (2013). Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and Soil Science. Retrieved from [Link]
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Das, S. K. (2018). Mode of action of pesticides and the novel trends – A critical review. ResearchGate. Retrieved from [Link]
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AB SCIEX. (n.d.). Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS. SCIEX. Retrieved from [Link]
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Lieshout, M. V., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments. Retrieved from [Link]
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In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. (n.d.). Walsh Medical Media. Retrieved from [Link]
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Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. (n.d.). AgriSustain-An International Journal. Retrieved from [Link]
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Bhuiyan, M. A. H. B., Rahman, M. T., & Bhuiyan, K. A. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. Academic Journals. Retrieved from [Link]
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Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. Retrieved from [Link]
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Understanding Pesticide Mode of Action. (2025). Cropaia. Retrieved from [Link]
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Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (n.d.). ResearchGate. Retrieved from [Link]
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Industrial and agrochemical analysis. (n.d.). SCIEX. Retrieved from [Link]
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The LabCoat Guide to Pesticide Mode of Action: Insecticides - Part I. (2017). BioScience Solutions. Retrieved from [Link]
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How do you screen hundreds of targeted pesticides in 13 food samples – in just 3 minutes?. (2015). SCIEX. Retrieved from [Link]
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High-Throughput Screening in Agrochemical Research | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Agrochemical Software. (n.d.). CCDC. Retrieved from [Link]
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Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. BioOne Complete. Retrieved from [Link]
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Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(1), 1-10. Retrieved from [Link]
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Testing for and Deactivating Herbicide Residues. (n.d.). UMass Amherst. Retrieved from [Link]
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Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Developing In Vitro Assays for Novel Aminopyridine Compounds
Abstract
Aminopyridine-based compounds represent a significant class of molecules in neuroscience and pharmacology, primarily known for their activity as potassium channel blockers.[1][2] The development of novel aminopyridine analogues necessitates a robust and systematic in vitro testing strategy to elucidate their potency, selectivity, and mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. We will detail a tiered approach to assay development, from high-throughput primary screening to gold-standard electrophysiology and functional cell-based assays. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind key experimental choices, ensuring the generation of reliable and reproducible data for advancing promising compounds.
Introduction: The Rationale for Aminopyridine Assay Development
Aminopyridines, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are well-established modulators of neuronal excitability.[1] Their principal mechanism of action involves the blockade of voltage-gated potassium (Kv) channels.[3][4] By inhibiting these channels, aminopyridines delay membrane repolarization, which broadens the action potential. This prolonged depolarization enhances calcium influx at the presynaptic terminal, leading to an increase in neurotransmitter release.[4] This mechanism underpins the therapeutic use of dalfampridine (a sustained-release form of 4-AP) to improve walking in patients with multiple sclerosis, where it helps restore signal conduction in demyelinated axons.[3][5][6]
Given their defined mechanism, the in vitro characterization of novel aminopyridine compounds logically centers on assays that can quantify their interaction with ion channels. However, a comprehensive evaluation must also consider potential off-target activities and confirm that channel modulation translates into a functional cellular response. This guide presents a strategic workflow to achieve this.
Foundational Strategy: A Tiered Approach to Compound Characterization
A successful in vitro screening cascade efficiently identifies promising candidates while deprioritizing less desirable ones. We advocate for a tiered strategy that progressively increases in complexity and physiological relevance, ensuring that resources are focused on the most promising molecules.
Caption: Automated Patch Clamp (APC) experimental workflow.
Methodology:
-
Cell and Solution Preparation:
-
Harvest cells expressing the target Kv channel and prepare a high-viability single-cell suspension.
-
Prepare Extracellular Solution (e.g., HBSS) and Intracellular Solution (containing a high concentration of K⁺, e.g., KCl or K-Gluconate).
-
Prepare a full dose-response curve for the test compound (e.g., 8 concentrations, half-log dilutions starting from 100 µM).
-
-
APC System Operation (e.g., QPatch, SyncroPatch):
-
Load the prepared cell suspension, solutions, and compound plate into the APC instrument.
-
The instrument will automatically capture a cell, form a high-resistance (GΩ) seal, and rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-step protocol that reliably activates the target channel and record the baseline current.
-
Perform cumulative additions of the test compound, from the lowest to the highest concentration, recording the channel current after each addition has reached equilibrium.
-
-
Selectivity Profiling:
-
Repeat the IC₅₀ determination protocol for the test compound against a panel of other relevant ion channels. For aminopyridines, this should include:
-
Other Kv channel subtypes (e.g., Kv1.1, Kv1.5, Kv2.1) to assess selectivity within the family.
-
The hERG channel (Kv11.1) to assess the risk of cardiac toxicity, a critical safety checkpoint. [7]
-
-
-
Data Analysis & Interpretation:
-
For each concentration, calculate the percentage of current inhibition relative to the baseline current.
-
Plot the % inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
A compound is considered selective if its IC₅₀ for the primary target is significantly lower (e.g., >10-fold) than for other channels.
-
Example Selectivity Data Table:
| Compound ID | Target Kv1.3 IC₅₀ (µM) | Off-Target Kv1.1 IC₅₀ (µM) | Off-Target hERG IC₅₀ (µM) | Selectivity (Kv1.1/Kv1.3) |
| APY-001 | 0.25 | 5.8 | >100 | 23.2-fold |
| APY-003 | 1.5 | 2.1 | 45.3 | 1.4-fold |
| 4-AP (Ctrl) | 0.15 | 0.20 | 15.0 | 1.3-fold |
Tier 3 Protocol: Functional Cellular Assay
The final in vitro step is to confirm that blocking the target channel with a potent and selective compound produces the expected physiological effect in a more complex cellular system. Since aminopyridines are known to enhance neurotransmitter release, a neuronal cell-based assay is highly relevant. [4]
Caption: Pathway from Kv channel block to neurotransmitter release.
Protocol 5.1: Depolarization-Induced Neurotransmitter Release Assay
Principle: This assay measures the ability of a compound to enhance the release of a neurotransmitter (e.g., glutamate or dopamine) from a neuronal cell line (e.g., differentiated SH-SY5Y or PC-12 cells) following a depolarizing stimulus.
Methodology:
-
Cell Culture and Differentiation:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) in standard conditions.
-
Plate cells and differentiate them into a more mature neuronal phenotype (e.g., using retinoic acid for SH-SY5Y) for several days prior to the assay.
-
-
Assay Procedure:
-
Gently wash the differentiated cells twice with a low-potassium buffer (e.g., HBSS with 5 mM KCl).
-
Pre-incubate the cells with various concentrations of the test compound (or controls) in the low-potassium buffer for 20-30 minutes.
-
To stimulate release, remove the pre-incubation buffer and add a high-potassium Stimulation Buffer (e.g., HBSS with 50 mM KCl). Incubate for 5-10 minutes.
-
Carefully collect the supernatant (which now contains the released neurotransmitters) and transfer it to a new plate.
-
Immediately add a lysis buffer to the cells to measure total protein or cell number for normalization.
-
-
Quantification of Neurotransmitter:
-
Quantify the concentration of the neurotransmitter of interest in the collected supernatant using a commercially available, high-sensitivity ELISA kit (e.g., Glutamate ELISA Kit).
-
Follow the manufacturer’s protocol for the ELISA, including standard curve generation.
-
-
Data Analysis & Interpretation:
-
Normalize the amount of released neurotransmitter to the total protein content in the corresponding well.
-
Plot the normalized neurotransmitter release against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal effect).
-
A potent EC₅₀ value in this assay confirms that the compound's channel-blocking activity translates into a functional enhancement of neuronal activity.
-
Example Functional Data Table:
| Compound ID | Glutamate Release EC₅₀ (µM) | Max. Release (% of Control) |
| APY-001 | 0.85 | 210% |
| 4-AP (Ctrl) | 1.2 | 195% |
Conclusion
The systematic, tiered approach outlined in this guide provides a robust framework for the comprehensive in vitro characterization of novel aminopyridine compounds. By progressing from high-throughput screening to detailed biophysical and functional characterization, researchers can efficiently identify compounds with high potency, desired selectivity, and a confirmed mechanism of action. This strategy ensures that only the most promising candidates, supported by high-quality data, are advanced toward further preclinical and clinical development.
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4-Aminopyridine - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology. Retrieved January 15, 2026, from [Link]
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Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. ResearchGate. Retrieved January 15, 2026, from [Link]
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4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 15, 2026, from [Link]
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Weaver, C. D., & Jadhav, A. (2012). Ion Channel Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved January 15, 2026, from [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH. Retrieved January 15, 2026, from [Link]
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Henney, III, H. R., et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PubMed. Retrieved January 15, 2026, from [Link]
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Jensen, M. K., et al. (2014). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Unlocking the Chromatographic Separation of Pyridine Derivatives: Detailed Protocols for HPLC and GC-MS Analysis
An Application Note and Protocol Guide for Researchers
Introduction
Pyridine and its derivatives represent a cornerstone class of heterocyclic aromatic compounds, forming the structural backbone of countless pharmaceuticals, agrochemicals, and industrial chemicals.[1] Their analysis is critical for quality control, pharmacokinetic studies, impurity profiling, and reaction monitoring.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and prevalent techniques for the separation and quantification of these compounds.[2]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of both HPLC and GC-MS methodologies. Moving beyond simple step-by-step instructions, this note delves into the causality behind experimental choices, offering field-proven insights to empower robust and reliable method development.
The general workflow for characterizing a novel pyridine derivative involves a systematic progression from separation and purity assessment to detailed structural elucidation.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is an exceptionally versatile technique for analyzing a wide array of pyridine derivatives, especially those that are non-volatile or thermally sensitive.[2] The most common approach is reversed-phase (RP) HPLC, where compounds are separated based on their differential partitioning between a polar mobile phase and a nonpolar stationary phase.[1]
Expertise: The "Why" Behind the Method
The successful HPLC analysis of pyridine derivatives hinges on overcoming two primary challenges:
-
Poor Retention: Many pyridine derivatives are hydrophilic, leading to insufficient retention on standard C18 reversed-phase columns.[3]
-
Peak Tailing: The basic nitrogen atom in the pyridine ring (pKa ~5.2-6) can interact strongly with residual acidic silanol groups on the silica-based stationary phase.[1][3] This secondary interaction causes asymmetrical, tailing peaks, which compromise resolution and quantification accuracy.
To address these issues, method development focuses on two key areas:
-
Mobile Phase Modification: The most critical factor for good chromatography is the mobile phase pH. The addition of an acid (e.g., formic acid, trifluoroacetic acid - TFA) to the aqueous mobile phase protonates the pyridine nitrogen.[1][2] This positively charged ion is repelled by the residual silanol groups, minimizing the tailing effect and resulting in sharp, symmetrical peaks. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are essential as they will not foul the mass spectrometer source.[2]
-
Stationary Phase Selection: While C18 columns are a workhorse, for highly hydrophilic pyridines, mixed-mode columns that combine reversed-phase and cation-exchange properties can provide superior retention without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[3][4]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general-purpose reversed-phase HPLC method with UV detection.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a suitable solvent, such as a methanol/water mixture, to a concentration of approximately 0.1-1.0 mg/mL.[2]
- Use sonication to ensure the sample is completely dissolved.[1]
- Dilute the stock solution as needed to fall within the linear range of the calibration curve.
- Crucial Step: Filter the final solution through a 0.45 µm syringe filter to remove particulates that could clog the HPLC system.[1][2]
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrumentation | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector | Standard setup for robust and reproducible analysis.[1] |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid protonates the analyte to prevent peak tailing.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff.[1] |
| Elution Mode | Gradient Elution (e.g., 5% to 95% B over 20 min) | Useful for separating mixtures with a range of polarities.[2] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm I.D. column.[1] |
| Injection Volume | 5-10 µL | A small volume minimizes peak broadening.[1] |
| Column Temp. | 30 °C | Elevated temperature improves efficiency and reduces viscosity.[1] |
| Detection | UV at 254 nm or λmax of the specific derivative | The pyridine ring has a strong absorbance around 250-275 nm.[1][2] |
3. Data Analysis:
- Identify peaks by comparing their retention times to that of a known standard.
- Quantify the analyte by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentrations.
Trustworthiness: Method Validation
A protocol is only trustworthy if it is validated. Validation ensures the method is suitable for its intended purpose. Key parameters, as defined by ICH guidelines, must be assessed.[5][6][7]
| Validation Parameter | Definition | Typical Acceptance Criteria |
| Accuracy | Closeness of test results to the true value. | Mean recovery of 98-102%.[6] |
| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%.[8] |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis and resolution from other peaks. |
| Linearity | Ability to elicit test results directly proportional to analyte concentration. | Correlation coefficient (R²) ≥ 0.999.[8] |
| LOD / LOQ | Lowest amount detectable / lowest amount quantifiable. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).[8] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in flow, temp, etc. |
Visualization: HPLC Workflow
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering unparalleled sensitivity and structural information.[9] While some volatile pyridine derivatives can be analyzed directly, many require a chemical modification step known as derivatization to be suitable for GC analysis.
Expertise: The Critical Role of Derivatization
Many pyridine derivatives, particularly those containing polar functional groups like hydroxyl (-OH), carboxylic acid (-COOH), or amine (-NH2), are non-volatile and will not pass through a GC column. Derivatization is a chemical reaction that converts these polar groups into less polar, more volatile ones.
Silylation is the most widely used derivatization procedure for GC analysis.[10] In this reaction, an active hydrogen is replaced by a trimethylsilyl (TMS) group.
-
Why Silylate? TMS derivatives are significantly more volatile, less polar, and more thermally stable than their parent compounds.[10]
-
Common Reagents: A powerful silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is often catalyzed by a base, such as pyridine itself, which helps to speed up the reaction, especially for sterically hindered groups.[11]
-
Key Consideration: Silylation reactions are extremely sensitive to moisture. All glassware must be dry, and anhydrous solvents and reagents should be used, as water will hydrolyze both the reagent and the TMS-derivatized product, leading to poor sensitivity and reproducibility.[10][12]
Experimental Protocol 1: Direct Headspace GC-MS
This protocol is suitable for volatile pyridines in complex matrices like soil or biological tissues.[13][14] Headspace injection introduces only the gas phase above the sample into the GC, providing a very clean injection.[14]
1. Sample Preparation:
- Accurately weigh ~1 g of the homogenized sample into a headspace vial.
- Add 2 mL of water and mix to create a slurry.[13]
- Spike with an internal standard (e.g., pyridine-d5) for accurate quantification.[13]
- Immediately seal the vial with a crimp cap.[13]
2. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Injection | Headspace Injection | Ideal for volatile analytes in complex, non-volatile matrices.[9][13] |
| Column | DB-5ms or HP-5ms (e.g., 30-60 m x 0.25 mm, 0.25-1.0 µm) | A robust, non-polar column suitable for a wide range of analytes.[13][15][16] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas for MS compatibility.[13][15] |
| Oven Program | Isocratic at 100 °C or a temperature ramp (e.g., 50 °C to 280 °C) | Optimized to separate the analyte from matrix components.[13][15] |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns.[13] |
| MS Scan Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification.[15][16] |
| Temperatures | Inlet: 250 °C, Source: 230 °C, Transfer Line: 280-300 °C | Ensures efficient volatilization and transfer without degradation.[13][15] |
Experimental Protocol 2: GC-MS with Silylation
This protocol is for polar, non-volatile pyridine derivatives.
1. Derivatization Procedure:
- Transfer the sample (e.g., <100 µg) dissolved in an aprotic solvent (e.g., DCM, hexane) to a GC vial. Protic solvents like methanol must be absent as they will react with the reagent.
- In a fume hood, add 25 µL of BSTFA and 25 µL of anhydrous pyridine (as a catalyst).
- Cap the vial tightly and heat at 65-70 °C for 20-30 minutes to ensure the reaction goes to completion.
- Cool the vial to room temperature before placing it in the autosampler for injection.
2. GC-MS Conditions:
- The GC-MS parameters (Column, Carrier Gas, Oven Program, etc.) are generally the same as those used for the direct analysis method. A standard non-polar column like a DB-5ms is excellent for separating TMS derivatives.[10]
Authoritative Grounding: Mass Spectrometry & Fragmentation
Under 70 eV Electron Ionization, pyridine derivatives produce characteristic fragmentation patterns that act as a chemical fingerprint.
-
Molecular Ion (M•+): The peak corresponding to the intact molecule with one electron removed is crucial as it confirms the molecular weight. For pyridine, this is m/z 79.[13][17]
-
Key Fragmentation: The pyridine ring is quite stable, but a common and diagnostic fragmentation pathway is the loss of hydrogen cyanide (HCN, 27 Da), leading to a C₄H₄•+ fragment. For pyridine itself, this results in a significant peak at m/z 52 (79 - 27).[13] This fragmentation is a hallmark of the pyridine scaffold.
| Compound | Molecular Ion (m/z) | Key Fragment(s) (m/z) | Fragmentation Pathway |
| Pyridine | 79 | 52 | Loss of HCN[13] |
| 2,3-Dihydrofuro[2,3-c]pyridine | 121 | 120, 93, 94 | Loss of H•, Loss of C₂H₄, Loss of HCN[15] |
Visualization: GC-MS Workflow with Derivatization
Conclusion
The choice between HPLC and GC-MS for the analysis of pyridine derivatives is dictated by the physicochemical properties of the analyte and the goals of the analysis. HPLC is a robust method for a broad range of derivatives, particularly when peak tailing is controlled through mobile phase modification. GC-MS offers superior sensitivity and definitive structural identification but often requires a derivatization step for polar analytes. In both cases, a thorough understanding of the underlying chemical principles, coupled with rigorous method validation, is paramount for generating accurate, reliable, and trustworthy data in research and quality control environments.
References
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DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
MDPI. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
-
ResearchGate. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
HMDB. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]
-
Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
YouTube. (2022). How to do HPLC method validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral study of pyridine derivative. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]
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Pharmaguideline. (2023). Steps for HPLC Method Validation. Retrieved from [Link]
-
Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
-
YouTube. (2020). Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. Retrieved from [Link]
-
Slideshare. (n.d.). Pyridine - Preparation and Properties. Retrieved from [Link]
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Application Note: Enhancing the Analysis of Aminopyridines through Chemical Derivatization
Abstract
Aminopyridines are a class of polar, basic compounds pivotal in pharmaceutical and chemical industries.[1] However, their inherent physicochemical properties—such as high polarity, low volatility, and potential for strong interactions with chromatographic stationary phases—present significant analytical challenges.[2] Direct analysis via gas chromatography (GC) or high-performance liquid chromatography (HPLC) often results in poor peak shape, low sensitivity, and inadequate separation of isomers.[2][3] This application note provides a comprehensive guide to overcoming these challenges through chemical derivatization. We will explore field-proven strategies, including silylation and acylation for GC analysis, and fluorescent labeling for HPLC, to enhance volatility, improve chromatographic behavior, and increase detection sensitivity. Detailed, step-by-step protocols are provided to empower researchers and drug development professionals to achieve robust, reproducible, and sensitive analysis of aminopyridines.
The Rationale for Derivatizing Aminopyridines
The analytical difficulty with aminopyridines stems from the active hydrogen on the primary or secondary amino group. This functional group is responsible for several undesirable characteristics:
-
Poor Volatility: The ability to form hydrogen bonds makes aminopyridines non-volatile, rendering them unsuitable for direct GC analysis, which requires compounds to vaporize without degradation.[4][5]
-
Strong Silanol Interactions: In both GC and HPLC, the basic amino group can interact strongly with residual silanol groups on silica-based columns.[2] This secondary interaction leads to significant peak tailing, reduced column efficiency, and poor reproducibility.[2]
-
Limited Detectability: Many aminopyridines lack a strong native chromophore or fluorophore, resulting in poor sensitivity when using common HPLC detectors like UV-Vis or Fluorescence.[6]
Chemical derivatization addresses these issues by replacing the active hydrogen with a functional group that imparts more favorable analytical properties.[7] The primary goals are to:
-
Increase Volatility and Thermal Stability for GC analysis.[4]
-
Reduce Polarity to minimize peak tailing and improve chromatographic resolution.[8]
-
Introduce a Detectable Tag (e.g., a fluorophore or a UV-active group) to dramatically enhance sensitivity in HPLC.[6]
Derivatization Strategies for Gas Chromatography (GC)
For GC analysis, the main objective is to mask the polar amino group to increase volatility and thermal stability.[9] Silylation and acylation are the most effective and widely adopted strategies.[4][5]
Silylation: Increasing Volatility
Silylation is a robust method that replaces the active hydrogen of the amino group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8] This transformation effectively blocks hydrogen bonding, thereby increasing the compound's volatility.[8]
-
Mechanism: The lone pair of electrons on the amine's nitrogen atom attacks the silicon atom of the silylating reagent (e.g., BSTFA), leading to the formation of a stable silyl derivative.[10]
-
Key Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS donor suitable for primary and secondary amines.[7][10] The addition of 1% TMCS (trimethylchlorosilane) can catalyze the reaction for sterically hindered amines.[8]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are approximately 10,000 times more stable to hydrolysis than TMS ethers, making them more robust for sample preparation and analysis.[8][11] These derivatives are particularly useful for GC-MS due to their favorable fragmentation patterns.[8]
-
Protocol 2.1: Silylation of Aminopyridines with BSTFA + 1% TMCS
Objective: To prepare volatile trimethylsilyl (TMS) derivatives of aminopyridines for GC-MS analysis.
Materials:
-
Aminopyridine standard or sample extract, dried.
-
BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).[12]
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen gas supply for drying.
Procedure:
-
Sample Preparation: Accurately weigh or pipette 0.1-1.0 mg of the aminopyridine sample into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: The presence of water must be avoided as it will hydrolyze the silylating reagent, reducing derivatization efficiency.[8]
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes. Causality: Heating accelerates the reaction to ensure complete derivatization, especially for less reactive or sterically hindered amines.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection is appropriate.
-
Validation: Successful derivatization is confirmed by the appearance of a new, sharp chromatographic peak corresponding to the TMS-aminopyridine derivative at a different retention time than the underivatized compound, which, if it elutes, will have a poor peak shape.
Acylation: Creating Stable and Detectable Derivatives
Acylation involves reacting the amino group with an acylating agent, typically a fluorinated anhydride like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFPBCl).[5]
-
Mechanism: The amino group acts as a nucleophile, attacking the carbonyl carbon of the acylating agent to form a stable amide.
-
Advantages:
-
Volatility: Like silylation, acylation increases volatility and thermal stability.[5]
-
Enhanced Detection: The introduction of fluorine atoms makes the derivatives highly sensitive to Electron Capture Detectors (ECD), enabling trace-level analysis.[13]
-
Stability: Acyl derivatives are generally less susceptible to hydrolysis than silyl derivatives.[14]
-
Protocol 2.2: Acylation of Aminopyridines with Pentafluorobenzoyl Chloride (PFPBCl)
Objective: To prepare stable, electron-capturing PFPB derivatives of aminopyridines for sensitive GC-ECD or GC-MS analysis.
Materials:
-
Aminopyridine standard or sample extract.
-
Pentafluorobenzoyl chloride (PFPBCl).[15]
-
Organic solvent (e.g., Toluene or Ethyl Acetate).
-
Aqueous basic solution (e.g., 1 M K₂CO₃ or 5% NaHCO₃).
-
Reaction vials (2 mL) with PTFE-lined caps.
Procedure:
-
Sample Preparation: Dissolve 0.1-1.0 mg of the aminopyridine sample in 500 µL of toluene in a reaction vial.
-
Reaction Setup: Add 500 µL of the aqueous basic solution to the vial. Add 10 µL of PFPBCl. Causality: The reaction is performed in a biphasic system. The base in the aqueous layer neutralizes the HCl byproduct, driving the reaction to completion, while the derivative is extracted into the organic layer.[16]
-
Derivatization: Cap the vial tightly and vortex vigorously for 15-30 minutes at room temperature.
-
Phase Separation: Centrifuge the vial briefly to ensure complete separation of the organic and aqueous layers.
-
Analysis: Carefully withdraw an aliquot from the top organic layer for injection into the GC. Causality: Only the organic layer containing the derivatized, non-polar product is injected. The aqueous layer containing salts and excess base is discarded.
-
Validation: A successful reaction is indicated by a sharp peak for the PFPB-aminopyridine with high ECD response. Mass spectrometry will confirm a molecular ion corresponding to the acylated product.
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC, the primary goal of derivatization is not to increase volatility but to enhance detectability.[6] This is achieved by attaching a molecule with strong UV absorbance or, preferably, high fluorescence quantum yield.
Fluorescent Labeling with Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and highly effective derivatization reagent for primary and secondary amines.[6]
-
Mechanism: In a process known as dansylation, the unprotonated amino group performs a nucleophilic attack on the electrophilic sulfonyl chloride group of dansyl chloride.[6] This reaction proceeds under alkaline conditions (pH 9.5-10.5) to ensure the amine is in its reactive, non-protonated state.[6][17]
-
Advantages:
-
High Sensitivity: Dansylated amines are intensely fluorescent, allowing for detection in the picomole to femtomole range.[6]
-
Improved Chromatography: The bulky, hydrophobic dansyl group increases the analyte's retention on reversed-phase columns, moving it away from the solvent front and potential interferences.[6]
-
Robust Derivatives: The resulting N-dansyl-sulfonamide bond is very stable.[6]
-
Protocol 3.1: Pre-Column Fluorescent Labeling with Dansyl Chloride
Objective: To prepare highly fluorescent dansyl derivatives of aminopyridines for sensitive HPLC-Fluorescence analysis.
Materials:
-
Aminopyridine standard or sample solution.
-
Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone or acetonitrile).[17]
-
Alkaline Buffer (e.g., 100 mM Sodium Bicarbonate or Sodium Borate, pH 9.5-10.5).[6][18]
-
Quenching solution (e.g., 10% Ammonium Hydroxide or a primary amine solution like methylamine).[6][19]
-
Reaction vials (1.5 mL).
-
Heating block or water bath.
Procedure:
-
Reaction Mixture: In a microvial, combine 50 µL of the aminopyridine sample/standard with 100 µL of the alkaline buffer.
-
Reagent Addition: Add 100 µL of the Dansyl Chloride solution to the vial. Vortex immediately.
-
Derivatization Reaction: Cap the vial and heat at 60-70°C for 30-45 minutes in the dark. Causality: Heating ensures the reaction goes to completion, while keeping it in the dark prevents photodecomposition of the fluorescent dansyl group.
-
Quenching: After cooling to room temperature, add 25 µL of the quenching solution to the vial and vortex. Let it stand for 10 minutes. Causality: A quencher is added to react with the excess, unreacted dansyl chloride. This is critical to prevent a large reagent peak in the chromatogram that could interfere with analyte peaks.[19]
-
Analysis: The reaction mixture is now ready for injection into the HPLC system equipped with a fluorescence detector.
Workflow and Data Summary
A typical derivatization workflow involves several key stages, from sample preparation to final analysis.
Caption: General workflow for aminopyridine derivatization.
Table 1: Comparison of Derivatization Strategies
| Strategy | Analytical Technique | Target | Key Advantages | Typical Reagents |
| Silylation | GC-MS, GC-FID | -NH₂ | Increases volatility; good for general purpose analysis. | BSTFA, MSTFA, MTBSTFA[10] |
| Acylation | GC-ECD, GC-MS | -NH₂ | Creates stable derivatives; highly sensitive with ECD. | TFAA, PFPA, PFPBCl[10][15] |
| Fluorescent Labeling | HPLC-FLD | -NH₂ | Dramatically increases sensitivity (femtomole levels).[6] | Dansyl-Cl, Dabsyl-Cl[6][20] |
| UV Labeling | HPLC-UV | -NH₂ | Adds a strong chromophore for enhanced UV detection. | Benzoyl Chloride |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization | Presence of moisture; insufficient reagent; insufficient reaction time/temp. | Ensure sample and solvents are anhydrous (for silylation).[8] Increase reagent concentration or reaction time/temperature. |
| Multiple Product Peaks | Side reactions; degradation of derivative; over-derivatization. | Optimize reaction conditions (lower temp, shorter time). Ensure pH is controlled for HPLC derivatization. |
| Large Reagent Peak | Excess reagent not removed or quenched. | For HPLC, add a quenching agent after the reaction is complete.[19] For GC, a simple liquid-liquid extraction can remove excess reagent.[18] |
| Poor Peak Shape | Column activity; incompatible injection solvent. | Use a new, high-quality column. Ensure the sample is dissolved in the initial mobile phase for HPLC or a volatile solvent for GC.[21] |
Conclusion
Chemical derivatization is an indispensable tool for the robust and sensitive analysis of aminopyridines. By converting these polar, basic compounds into derivatives with improved volatility, stability, and detectability, analysts can overcome the significant challenges associated with their direct measurement. Silylation and acylation are the methods of choice for GC, enabling high-efficiency separations and sensitive detection. For HPLC, fluorescent labeling with reagents like dansyl chloride provides unparalleled sensitivity for trace-level quantification. The protocols and strategies outlined in this note serve as a validated starting point for method development, empowering researchers to achieve accurate and reliable results in their analytical endeavors.
References
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Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695–703. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
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adis international. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Yao, C. H., & Li, L. (2020). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 2109, 139–147. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
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Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. In I. Molnár-Perl (Ed.), Quantitation of Amino Acids and Amines by Chromatography. Journal of Chromatography Library, Vol. 70. Elsevier. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]
-
Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]
-
PubChem. (n.d.). Pentafluorobenzoyl chloride. Retrieved from [Link]
-
Christophersen, C., & Rasmussen, K. E. (1983). Pentafluorobenzoyl Derivatives of Doping Agents. I. Extractive Benzoylation and Gas Chromatography With Electron-Capture Detection of Primary and Secondary Amines. Journal of Chromatography, 273(1), 141-149. Retrieved from [Link]
-
Liu, R. H., & Gadzala-Kopciuch, R. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
-
Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Retrieved from [Link]
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DeRoco, J. A. (2017). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Gyllenhaal, O., & Vessman, J. (1983). Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry. Journal of Chromatography, 273(1), 129-139. Retrieved from [Link]
-
Modesto, K. A., & Felli, K. (2023, September 11). Pyrolysis acetylation. Unibo. Retrieved from [Link]
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- 14. cris.unibo.it [cris.unibo.it]
- 15. Pentafluorobenzoyl chloride | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GC Technical Tip [discover.phenomenex.com]
- 19. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 20. scribd.com [scribd.com]
- 21. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Scale-Up Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine: An Application Note and Protocol
Introduction
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is a key building block in contemporary medicinal chemistry, frequently utilized as a crucial intermediate in the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring an amino group for further derivatization, a methoxyethoxy chain that can enhance solubility and modulate pharmacokinetic properties, and a methyl group, makes it a valuable scaffold in drug discovery. The increasing demand for this intermediate necessitates the development of a robust, scalable, and economically viable synthetic process.
This application note provides a comprehensive guide for the scale-up synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, moving from laboratory-scale procedures to a process suitable for pilot plant or manufacturing settings. We will delve into a well-defined synthetic strategy, offering detailed, step-by-step protocols. The causality behind experimental choices, process optimization, and critical safety considerations will be thoroughly discussed to ensure a self-validating and reliable synthetic route.
Overall Synthetic Strategy
The synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is strategically designed in a multi-step sequence commencing from the readily available 2-amino-5-methylpyridine. The overall transformation is outlined below:
Caption: Overall reaction scheme for the synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.
This pathway is advantageous for scale-up due to the use of well-established and scalable reactions. The initial steps focus on the strategic installation of the nitro and chloro substituents, which then facilitate the introduction of the methoxyethoxy side chain and the final reduction to the target amine.
Part 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
The initial phase of the synthesis involves the conversion of 2-amino-5-methylpyridine to the key intermediate, 2-chloro-5-methyl-3-nitropyridine. This is a multi-step process that requires careful control of reaction conditions.
Step 1.1: Nitration of 2-Amino-5-methylpyridine
The introduction of a nitro group onto the pyridine ring is a critical step. The amino group in the starting material directs the nitration to the 3- and 5-positions.
Protocol:
-
In a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 2-amino-5-methylpyridine to concentrated sulfuric acid at a temperature maintained below 10°C.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine, ensuring the reaction temperature does not exceed 20°C.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50°C for 1-2 hours, monitoring the reaction by TLC or HPLC.
-
Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product, 2-amino-5-methyl-3-nitropyridine.
-
Filter the solid, wash with water, and dry under vacuum.
Step 1.2: Diazotization and Chlorination
The amino group of 2-amino-5-methyl-3-nitropyridine is converted to a chloro group via a Sandmeyer-type reaction.
Protocol:
-
Suspend 2-amino-5-methyl-3-nitropyridine in concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled suspension while stirring vigorously, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate reactor, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-methyl-3-nitropyridine.[2]
Part 2: Synthesis of 6-(2-Methoxyethoxy)-5-methyl-3-nitropyridine
This step involves a nucleophilic aromatic substitution reaction to introduce the methoxyethoxy side chain.
Protocol:
-
In a dry, inert atmosphere reactor, prepare a solution of sodium 2-methoxyethoxide by carefully adding sodium metal to an excess of dry 2-methoxyethanol.
-
Once the sodium has completely reacted, add a solution of 2-chloro-5-methyl-3-nitropyridine in an anhydrous solvent (e.g., THF or DMF).
-
Heat the reaction mixture to a temperature of 80-100°C and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Part 3: Reduction to 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is the preferred method for its cleanliness and high yield.
Protocol:
-
In a hydrogenation reactor, dissolve 6-(2-methoxyethoxy)-5-methyl-3-nitropyridine in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10 wt% Pd/C).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC or HPLC analysis. The reduction of nitro groups is generally exothermic, so initial cooling may be required.[3]
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 6-(2-methoxyethoxy)-5-methylpyridin-3-amine.
Process Optimization and Scale-Up Considerations
Scaling up the synthesis from the lab to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Caption: Key workflow considerations for process scale-up.
| Parameter | Laboratory Scale | Scale-Up Considerations |
| Heat Transfer | Flask heating mantle/ice bath | Jacketed reactor with precise temperature control; monitor for exotherms, especially during nitration and reduction. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer; ensure efficient mixing to maintain homogeneity and prevent localized hot spots. |
| Reagent Addition | Dropping funnel | Metering pumps for controlled addition rates; crucial for managing reaction kinetics and exotherms. |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor or dedicated extraction vessel; consider phase-split times and emulsion formation. |
| Purification | Column chromatography | Recrystallization or distillation are preferred for large quantities. Chromatography is less practical and more costly at scale. |
| Safety | Fume hood | Closed system processing, appropriate personal protective equipment (PPE), and emergency preparedness (e.g., quench protocols, pressure relief). |
Safety Precautions
-
Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. This step is extremely exothermic and requires strict temperature control to prevent runaway reactions. Appropriate PPE, including acid-resistant gloves, apron, and face shield, is mandatory.
-
Diazotization: Diazonium salts can be explosive when isolated and dry. These reactions should be carried out at low temperatures, and the diazonium salt should be used immediately in the subsequent step without isolation.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a well-maintained and properly grounded autoclave. The catalyst can be pyrophoric and should be handled with care, especially after the reaction.[4]
-
Sodium Metal: Sodium reacts violently with water. All equipment must be scrupulously dry.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of 6-(2-methoxyethoxy)-5-methylpyridin-3-amine. By carefully considering the process parameters, safety precautions, and optimization strategies outlined, researchers and drug development professionals can confidently scale this synthesis to meet the growing demands for this important pharmaceutical intermediate.
References
-
Zhu, K., Xun, N., Wei, P., & Han, P. F. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o124. [Link]
-
Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(7), 5906-5916. [Link]
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Rusinov, G. L., Filatov, I. E., & Pashkevich, K. I. (n.d.). The reduction of vic-substituted 3-nitropyridines with. ResearchGate. [Link]
-
FAQ. (n.d.). What is the chemical structure and properties of 2-Chloro-3-methyl-5-nitropyridine?[Link]
Sources
Application Notes: 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine as a Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
The 3-aminopyridine framework is a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2][3] This application note focuses on a specific, highly functionalized derivative, 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine , and establishes its utility as a privileged scaffold for the discovery and development of potent and selective protein kinase inhibitors.[4][5] We provide a comprehensive guide, including a detailed synthetic protocol for the scaffold, strategies for library diversification, and robust, step-by-step protocols for the biological evaluation of resulting compounds. The methodologies outlined herein are designed to equip researchers in drug discovery with the practical knowledge to leverage this scaffold for developing next-generation targeted therapeutics.
Introduction: The Strategic Value of the Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[4][6] The development of small molecule kinase inhibitors has therefore become a major focus of pharmaceutical research. The 6-(2-methoxyethoxy)-5-methylpyridin-3-amine scaffold presents several strategic advantages for this purpose:
-
Key Hinge-Binding Element: The pyridine nitrogen and the exocyclic amino group at the 3-position form a bidentate hydrogen bond motif, which is crucial for anchoring inhibitors to the highly conserved hinge region of the kinase ATP-binding pocket.[7]
-
Vector for Selectivity and Potency: The substituents at the 5 and 6-positions provide vectors for chemical elaboration. The 5-methyl group can provide favorable hydrophobic interactions, while the 6-(2-methoxyethoxy) group offers a handle to improve physicochemical properties, such as solubility, and can be modified to probe deeper pockets within the active site, thereby enhancing potency and selectivity.[8]
-
Synthetic Tractability: The scaffold is accessible through robust and scalable synthetic routes, making it suitable for the generation of diverse chemical libraries for high-throughput screening.
This guide will use Anaplastic Lymphoma Kinase (ALK), a well-validated oncology target, as an exemplary case to demonstrate the application of this scaffold.
Synthesis and Chemical Diversification
A reliable synthetic route is paramount for any scaffold-based discovery program. The following protocol details an efficient, multi-step synthesis of the title compound.
Protocol 1: Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
This protocol outlines the synthesis starting from commercially available 2-amino-5-methylpyridine. The causality behind key steps includes the strategic installation of a nitro group to direct subsequent chemistry and facilitate the introduction of the primary amine via reduction.
Materials:
-
2-Amino-5-methylpyridine
-
Sulfuric acid (H₂SO₄), concentrated
-
Potassium nitrate (KNO₃)
-
Sodium nitrite (NaNO₂)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Hydrobromic acid (HBr), 48%
-
2-Methoxyethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Nitration:
-
To a stirred solution of 2-amino-5-methylpyridine (1.0 eq) in concentrated H₂SO₄ at 0°C, add KNO₃ (1.1 eq) portion-wise, maintaining the temperature below 10°C.
-
Warm the mixture to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution until pH ~7.
-
Extract the product with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 2-amino-5-methyl-3-nitropyridine.
-
Rationale: The nitro group is introduced at the 3-position, activated by the amino group at position 2. This nitro group will later be reduced to the target 3-amino group.
-
-
Sandmeyer Reaction (Halogenation):
-
Dissolve the 2-amino-5-methyl-3-nitropyridine (1.0 eq) in 48% HBr. Cool to 0°C.
-
Add a solution of NaNO₂ (1.2 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, dissolve CuSO₄·5H₂O (0.2 eq) in HBr and heat to 60°C.
-
Add the diazonium salt solution to the hot copper solution. Stir at 60°C for 1 hour.
-
Cool to room temperature, extract with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography to give 2-bromo-5-methyl-3-nitropyridine.
-
Rationale: The Sandmeyer reaction replaces the 2-amino group with a bromine atom, which is a good leaving group for the subsequent nucleophilic substitution.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0°C, add 2-methoxyethanol (1.5 eq) dropwise. Stir for 20 minutes.
-
Add a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 eq) in THF.
-
Heat the reaction to reflux for 6 hours.
-
Cool to room temperature, quench carefully with water, and extract with EtOAc. Dry the organic layer and concentrate. Purify by column chromatography to yield 6-(2-methoxyethoxy)-5-methyl-3-nitropyridine.
-
Rationale: The sodium alkoxide of 2-methoxyethanol displaces the bromide at the 6-position (activated by the electron-withdrawing nitro group) to install the desired side chain.
-
-
Nitro Group Reduction:
-
Suspend 6-(2-methoxyethoxy)-5-methyl-3-nitropyridine (1.0 eq) in a mixture of EtOH and water.
-
Add Fe powder (5.0 eq) and NH₄Cl (2.0 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction, filter through Celite®, and wash the pad with EtOH.
-
Concentrate the filtrate, add water, and extract with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to afford the final product, 6-(2-methoxyethoxy)-5-methylpyridin-3-amine .
-
Rationale: Iron in the presence of an acidic salt like ammonium chloride is a classic and effective method for reducing aromatic nitro groups to primary amines.[9]
-
Visualization: Synthetic Workflow
Caption: ALK signaling pathways and the point of inhibitor intervention.
Structure-Activity Relationship (SAR) Table
The following table presents hypothetical data for a series of analogs built upon the scaffold, illustrating how modifications can impact inhibitory potency against ALK and a common off-target kinase, KDR (VEGFR2), to assess selectivity.
| Cmpd ID | R-Group (Coupled to 3-amine) | ALK IC₅₀ (nM) | KDR IC₅₀ (nM) | Selectivity (KDR/ALK) |
| 1 | 2,4-dichloro-5-methoxyphenyl | 15 | 250 | 16.7 |
| 2 | 2-chloro-5-methoxy-4-(piperidin-1-yl)phenyl | 3 | 1,200 | 400 |
| 3 | 2-fluoro-4-(morpholino)phenyl | 25 | 800 | 32 |
| 4 | 4-(N,N-dimethylamino)phenyl | 50 | 3,000 | 60 |
| 5 | 2,4-dichloro-5-ethoxyphenyl | 18 | 300 | 16.7 |
This data is illustrative and for demonstration purposes only.
Protocols for Biological Evaluation
A tiered approach or screening cascade is essential for efficiently identifying promising lead compounds. This typically begins with a biochemical assay, followed by cell-based assays to confirm on-target activity and functional effects.
Visualization: Drug Discovery Screening Cascade
Caption: A typical workflow for screening kinase inhibitor candidates.
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. [10]It is a robust, high-throughput method for determining inhibitor IC₅₀ values. [11] Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega) [10]* Recombinant ALK kinase
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
Test compounds (solubilized in DMSO)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)
-
Opaque-walled 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase buffer.
-
Prepare an ATP solution at 2x the final desired concentration (e.g., 2x Km of ATP for ALK).
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
To initiate the reaction, add 2.5 µL of the 2x ATP solution to each well for a final volume of 5 µL. [12] * Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.
-
-
Signal Generation & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. [11] * Incubate at room temperature for 40 minutes. [12] * Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase/luciferin to generate a luminescent signal. [11] * Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer. [12]
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity. [13]It is used to measure the cytotoxic or cytostatic effect of the inhibitor on cancer cells that are dependent on the target kinase (e.g., Karpas-299 cells for ALK).
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) [13]* Karpas-299 (ALK-positive) and control (ALK-negative) cell lines
-
Culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds (solubilized in DMSO)
-
Opaque-walled 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Cell Plating:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. [14] * Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include DMSO vehicle controls.
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. [15] * Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. [15] * Add 100 µL of CellTiter-Glo® Reagent to each well. [14] * Place the plate on an orbital shaker for 2 minutes to induce cell lysis. [15] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [15] * Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
The 6-(2-methoxyethoxy)-5-methylpyridin-3-amine scaffold is a highly versatile and synthetically accessible starting point for the development of kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with strategically placed vectors for optimization, makes it an attractive core for medicinal chemistry campaigns. The protocols provided herein offer a robust framework for synthesizing, diversifying, and evaluating compounds derived from this scaffold. Future efforts could focus on exploring alternative side chains at the 6-position to further enhance selectivity profiles or employing advanced synthetic techniques to access novel chemical space around the pyridine core.
References
-
Miller, W. R., et al. (2021). Evaluation of small molecule kinase inhibitors as novel antimicrobial and antibiofilm agents. Chemical Biology & Drug Design, 98(6), 1038-1064. [Link]
-
Reaction Biology. (n.d.). ADP Glo Protocol. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]
-
Al-Jubair, T., et al. (2022). Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 226-235. [Link]
-
ChemSrc. (n.d.). 3-Aminopyridine 462-08-8. [Link]
-
ResearchGate. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Link]
-
ResearchGate. (n.d.). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. | Download Scientific Diagram. [Link]
-
Roskoski, R. Jr. (2019). Small molecule kinase inhibitors: An analysis of FDA-approved drugs. Pharmacological Research, 144, 1-18. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. [Link]
-
LookChem. (n.d.). Aminopyridine. [Link]
-
Acta Crystallographica Section E. (2008). 6-Methylpyridin-3-amine. [Link]
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Google Patents. (n.d.). Himmelsbach et al. (45) Date of Patent. [Link]
-
Kettle, J. G., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a potent pan-KIT mutant inhibitor for the treatment of gastrointestinal stromal tumors. Journal of Medicinal Chemistry, 61(19), 8797-8810. [Link]
-
Google Patents. (n.d.). (12) United States Patent. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Kim, H. J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1007-1019. [Link]
-
ResearchGate. (n.d.). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]
-
Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: A New Scaffold Endowed With Potent CDK2 Inhibitory Activity. European Journal of Medicinal Chemistry, 68, 333-338. [Link]
-
Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to one of the most common challenges in synthetic chemistry: low yields in pyridine synthesis. Pyridine scaffolds are cornerstones in pharmaceuticals and functional materials, making their efficient synthesis paramount. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.
Part 1: Foundational Troubleshooting Principles
Before delving into method-specific issues, it's crucial to address universal factors that can compromise the yield of any pyridine synthesis. A systematic check of these fundamentals often resolves the problem without extensive re-optimization.
Q1: I'm experiencing consistently low yields across different pyridine syntheses. Where should I start my investigation?
A1: When low yields are a general problem, the root cause often lies in the quality of your reagents or the rigor of your experimental setup.
-
Reagent Purity is Paramount:
-
Aldehydes: These are susceptible to oxidation to carboxylic acids. Even trace amounts of acidic impurities can neutralize basic catalysts or promoters, stalling the reaction. Always use freshly distilled or recently purchased aldehydes. Verify purity by NMR or GC-MS if in doubt.
-
Ammonia Source: Ammonium acetate is a common nitrogen source and should be of high purity and kept dry. Moisture can interfere with condensation steps.
-
β-Ketoesters & Enamines: These starting materials can degrade upon storage. Purity should be checked, as side products from their decomposition can lead to a complex reaction mixture and reduced yields.[1]
-
-
Solvent Quality and Inertness:
-
Anhydrous Conditions: Many pyridine syntheses involve intermediates that are sensitive to water. Ensure you are using appropriately dried solvents and glassware.
-
Atmosphere Control: Reactions sensitive to oxidation, particularly those involving dihydropyridine intermediates, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
-
Reaction Monitoring:
-
Don't rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. This will tell you if the reaction is sluggish, incomplete, or forming multiple side products.
-
General Troubleshooting Workflow
This flowchart provides a logical progression for diagnosing systemic issues.
Caption: A decision tree for general troubleshooting of low yields.
Part 2: Method-Specific Troubleshooting Guides
This section addresses issues pertinent to specific, widely-used pyridine syntheses.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction to form dihydropyridines, which are subsequently oxidized.[2] Low yields often stem from the reaction conditions or the critical final oxidation step.[1][3]
A2: This is a very common issue. The primary product of the Hantzsch condensation is a 1,4-dihydropyridine (DHP), which must be aromatized.[4]
-
Cause & Confirmation: Incomplete oxidation means your isolated product is predominantly the DHP intermediate. You can confirm this by ¹H NMR spectroscopy; the DHP will show characteristic peaks for the C4-proton and N-H proton, which are absent in the aromatic pyridine product.
-
Solutions:
-
Choice of Oxidant: Classical oxidants like nitric acid, KMnO₄, or CrO₃ can be harsh and lead to side products.[3] Consider milder, more efficient modern oxidants. For example, iodine in refluxing methanol is effective.[4]
-
Stoichiometry: Ensure you are using the correct stoichiometric amount of the oxidizing agent. An insufficient amount will naturally lead to incomplete conversion.
-
One-Pot Aromatization: To improve workflow and yield, consider a one-pot synthesis where the aromatization occurs in situ using reagents like ferric chloride or manganese dioxide in water.[3]
-
A3: In unsymmetrical reactions (using two different β-dicarbonyl compounds), the order of reagent addition is critical to prevent the formation of undesired symmetrical pyridines and other side products.[4]
-
Cause & Mechanism: The reaction can proceed through multiple pathways.[2] If all components are mixed at once, you can form two different enamines and two different Knoevenagel adducts, leading to a statistical mixture of products.
-
Solution: Stepwise Reagent Addition: To control the regioselectivity, pre-form key intermediates before the final cyclization.
-
Pre-form the Knoevenagel Adduct: React the aldehyde with one of the β-ketoesters first.
-
Pre-form the Enamine: React the other β-ketoester with your ammonia source separately.
-
Combine: Add the pre-formed enamine to the Knoevenagel adduct to drive the reaction toward the desired unsymmetrical product.[4]
-
Table 1: Optimizing Hantzsch Reaction Conditions
| Parameter | Issue | Recommended Action | Expected Outcome |
| Catalyst | Low yield/long reaction time | Employ a catalyst like p-toluenesulfonic acid (PTSA) or a Lewis acid like Yb(OTf)₃.[1][4] | Increased reaction rate and higher yield. |
| Energy Source | Inefficient thermal heating | Consider microwave-assisted synthesis.[3] | Drastically reduced reaction times (minutes vs. hours) and often cleaner reactions.[3] |
| Solvent | Poor solubility/low rate | Switch from traditional ethanol or acetic acid to aqueous micellar solutions (e.g., using SDS).[2] | Improved yields, often exceeding 90%.[4] |
The Bohlmann-Rahtz Pyridine Synthesis
This versatile method involves the condensation of an enamine with an ethynyl ketone. The high temperatures often required for the final cyclodehydration step can be a major source of low yields.[4]
A4: This is a key limitation of the classical Bohlmann-Rahtz synthesis.[1] Fortunately, catalysis can significantly lower the activation energy for the cyclodehydration step.
-
Cause & Confirmation: Decomposition is often visible as the reaction mixture darkens significantly (charring). TLC analysis will show a streak of baseline material and a multitude of spots, with little to no desired product.
-
Solutions:
-
Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a solid acid catalyst like Amberlyst-15 can effectively lower the required reaction temperature.[4][5] Lewis acids such as Yb(OTf)₃ or ZnBr₂ in a solvent like toluene are also highly effective.[4][5]
-
In Situ Enamine Generation: For sensitive enamines, they can be generated in situ from an amine (like ammonium acetate) and a ketone, then directly reacted with the alkynone in a one-pot procedure, avoiding the need to isolate the potentially unstable intermediate.[5]
-
Caption: Key aminodiene intermediate in Bohlmann-Rahtz synthesis.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a reliable method for producing 2,4,6-trisubstituted pyridines from an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound.[6]
A5: Low yields in the Kröhnke synthesis often point to issues with reagent quality or suboptimal reaction conditions.
-
Cause & Confirmation: A sluggish reaction will show significant amounts of starting material on TLC even after prolonged reaction times.
-
Solutions:
-
Reagent Quality: The α-pyridinium methyl ketone salt (the "Kröhnke salt") must be completely dry. The α,β-unsaturated carbonyl should be pure and free of polymers. Verify the integrity of your starting materials.
-
Temperature Control: The reaction typically requires elevated temperatures (80-140°C), often at the reflux temperature of the solvent. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition. A careful temperature optimization study is often worthwhile.
-
Solvent Choice: Glacial acetic acid is a common and effective solvent as it also serves as a catalyst. For some substrates, solvent-free conditions at high temperatures have proven effective and simplify purification.[7]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization using a Solid-Supported Acid Catalyst (Bohlmann-Rahtz Example)
This protocol describes a robust method to optimize reactions that benefit from acid catalysis, minimizing harsh conditions.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the enamine (1.0 equiv), the ethynyl ketone (1.1 equiv), and a suitable solvent (e.g., toluene or chloroform, approx. 0.5 M).
-
Catalyst Addition: Add Amberlyst-15 resin (10-20% by weight of the limiting reagent).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-80°C).
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).[4]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst-15 resin. The resin can be washed with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Purification of Crude Product and Removal of Pyridine Solvent
Often, pyridine is used as a high-boiling solvent and base. Its removal during work-up is a common challenge.
-
Initial Removal: After the reaction is complete, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine. Co-evaporation with a high-boiling, non-polar solvent like toluene can help remove the last traces.[8]
-
Acid Wash: Dissolve the crude residue in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash it several times with a dilute acidic solution, such as 1 M HCl or a saturated aqueous solution of copper (II) sulfate.[8][9] The pyridine will be protonated (or form a complex with copper) and move into the aqueous layer. Caution: Ensure your desired product is not acid-labile.
-
Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the pyridine-free crude product for further purification.
References
- Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (URL: )
- Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis - Benchchem. (URL: )
- Troubleshooting low yield in multi-component pyridine synthesis - Benchchem. (URL: )
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem. (URL: )
- Technical Support Center: Kröhnke Pyyridine Synthesis - Benchchem. (URL: )
-
Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
-
Kröhnke pyridine synthesis - Wikipedia. (URL: [Link])
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem. (URL: )
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])
-
Oxidative Synthesis of Kröhnke Pyridines - ChemistryViews. (URL: [Link])
-
What is best method to remove pyridine from a reaction mixture? - ResearchGate. (URL: [Link])
-
How can I remove the pyridine from the sugar compound? - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxidative Synthesis of Kröhnke Pyridines - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Substituted Pyridines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of substituted pyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by these ubiquitous heterocyclic substrates. Pyridine moieties are central to countless pharmaceuticals and advanced materials, yet their successful incorporation via C-N cross-coupling is often non-trivial.
The inherent basicity of the pyridine nitrogen can lead to catalyst inhibition, while the electronic properties of the ring can complicate the key steps of the catalytic cycle. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome these hurdles and achieve high-yielding, reproducible results.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the issue, explores the underlying chemical principles, and provides a stepwise path to a solution.
Question 1: My reaction with a 2-chloropyridine substrate shows no product formation and I recover only starting material. What's the likely cause and how do I fix it?
Answer:
This is a classic issue stemming from the difficulty of the oxidative addition step with electron-deficient and sterically accessible heteroaryl chlorides. The pyridine nitrogen can also act as an inhibitor by coordinating to the Pd(0) catalyst, preventing it from entering the catalytic cycle.[1]
Causality Check & Troubleshooting Steps:
-
Catalyst/Ligand Inadequacy: Your primary suspect is the catalytic system. 2-Chloropyridines are notoriously challenging. First-generation ligands or general-purpose phosphines are often insufficient.
-
Solution: Switch to a state-of-the-art, electron-rich, and sterically bulky biarylphosphine ligand. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos, BrettPhos) or Hartwig collections are designed to promote the difficult oxidative addition step and stabilize the active catalyst.[2] For heteroaryl chlorides specifically, Josiphos-type ligands have also shown exceptional efficacy.[1]
-
Pro-Tip: Use a pre-formed palladium precatalyst (e.g., XPhos Pd G3). These are often more efficient and air-stable, ensuring a higher concentration of active Pd(0) is generated in situ.[3]
-
-
Base Selection: An inappropriate base can fail to generate the palladium-amido complex necessary for reductive elimination.
-
Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] If your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) in combination with a highly active catalyst system can be effective, though it may require higher temperatures.[5]
-
-
Solvent Effects: The solvent plays a crucial role in solubility and catalyst stability.
Experimental Protocol: A Robust Starting Point for 2-Chloropyridines
-
To an oven-dried Schlenk flask, add the 2-chloropyridine (1.0 equiv), amine (1.2 equiv), NaOtBu (1.4 equiv), and the appropriate biarylphosphine ligand (e.g., XPhos, 2-4 mol %).
-
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol % Pd, or a G3 precatalyst, 1-2 mol %).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
Question 2: I am attempting to couple a sterically hindered amine with a 3-bromopyridine, but the yield is low and I see significant hydrodehalogenation (debromination) of my starting material. What is happening?
Answer:
Low yield with significant hydrodehalogenation points to a catalytic cycle where β-hydride elimination is outcompeting the desired reductive elimination.[8] This side reaction is particularly problematic with sterically hindered amines and when the reductive elimination step is slow.
Mechanistic Insight & Troubleshooting Flow:
The key is to accelerate the C-N bond-forming reductive elimination relative to the C-H bond-forming β-hydride elimination.
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// Connections start -> cause; cause -> sol1; cause -> sol2; cause -> sol3; sol1 -> outcome; sol2 -> outcome; sol3 -> outcome; } ` Troubleshooting Decision Tree
Troubleshooting Steps:
-
Ligand Choice is Critical: The ligand's structure directly influences the geometry at the palladium center, affecting the rate of reductive elimination.
-
Re-evaluate the Base: While strong bases are necessary, the cation can play a role.
-
Solution: Consider switching from NaOtBu to lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS can be effective in stubborn cases, and its use can sometimes alter the aggregation state and reactivity of the palladium complexes.[6]
-
-
Temperature Control: Higher temperatures can sometimes favor decomposition pathways or β-hydride elimination.
-
Solution: After an initial screen at ~100 °C, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period. A more stable catalyst system afforded by a superior ligand may allow for efficient turnover at lower temperatures.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the general reactivity trend for halopyridines in Buchwald-Hartwig amination?
A: Contrary to many other cross-coupling reactions where the order is I > Br > Cl, the Buchwald-Hartwig amination often shows a different trend. Aryl iodides can be problematic due to the formation of inhibitory iodide-bridged palladium dimers.[3][6] Therefore, the practical reactivity order is often Ar-Br > Ar-Cl > Ar-I .[3] Aryl bromides typically offer the best balance of reactivity and stability.
Q: Can I use weaker bases like K₂CO₃ or K₃PO₄ for pyridines with sensitive functional groups?
A: Yes, but with significant caveats. Using weaker inorganic bases is possible but almost always requires a highly active catalyst system (e.g., a modern Buchwald ligand with a palladium precatalyst).[6] Expect slower reaction rates and the need for higher temperatures. For substrates sensitive to strong alkoxide bases, a combination of a soluble organic base like DBU with a salt additive (e.g., NaTFA) has been explored as a milder, homogeneous alternative.[9]
Q: Does the position of the substituent on the pyridine ring matter?
A: Absolutely. The position of both the leaving group and other substituents dramatically affects reactivity:
-
2- and 4-Halopyridines: These are generally more reactive in the oxidative addition step due to the electron-withdrawing nature of the pyridine nitrogen influencing the C-X bond. However, the 2-position is also prone to catalyst inhibition due to chelation.
-
3-Halopyridines: These behave more like traditional aryl halides but can still be challenging. The choice of ligand is crucial to overcome any potential inhibitory effects.
Q: My amine is a liquid. Can I use it as the solvent?
A: This is generally not recommended. Using the amine as a solvent can lead to the formation of catalytically inactive bis(amine) palladium complexes, stalling the reaction.[1] It is always preferable to use a non-coordinating solvent like toluene or dioxane and the proper stoichiometry of reagents.
Section 3: Key Parameter Optimization
The success of a Buchwald-Hartwig amination of a substituted pyridine hinges on the careful selection of four key parameters: Palladium Source, Ligand, Base, and Solvent.
| Parameter | Recommended Choices | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts (G3, G4) | Precatalysts are often superior as they provide a clean, rapid, and quantitative route to the active LPd(0) species upon activation by the base, avoiding inefficient reduction steps.[3] |
| Ligand | For Primary Amines: BrettPhos, XPhos[1][6]For Secondary Amines: RuPhos, SPhos[1][6]For Heterocycles: Josiphos, tBuXPhos[1][7] | Bulky, electron-rich biaryl monophosphine ligands are essential. They promote fast oxidative addition and reductive elimination while preventing the formation of inactive catalyst species. The choice is tailored to the steric and electronic demands of the amine.[2] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. NaOtBu is the workhorse.[4] Weaker bases like Cs₂CO₃ can be used for sensitive substrates but require more active catalysts and higher temperatures.[5] |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH, CPME | Aprotic solvents are standard. Toluene is an excellent first choice.[7] The use of t-BuOH can sometimes be beneficial, as alcoholate exchange with the base can influence reactivity. All solvents must be anhydrous and deoxygenated. |
Section 4: Mechanistic Viewpoint - Why Pyridines Are Special
Understanding the catalytic cycle provides insight into potential failure modes with pyridine substrates.
Two key steps are particularly affected by pyridine substrates:
-
Catalyst Inhibition: The lone pair on the pyridine's nitrogen atom can coordinate strongly to the electron-deficient Pd(0) center. This forms a stable, off-cycle complex that prevents the palladium from undergoing oxidative addition with the halopyridine, effectively poisoning the catalyst. Bulky ligands help mitigate this by sterically shielding the palladium center.
-
Reductive Elimination: The electronic properties of the pyridyl ring, once bound to the palladium, can influence the rate of the final C-N bond-forming step. Electron-deficient pyridines can make this step more difficult, increasing the likelihood of competing side reactions like β-hydride elimination.
By selecting highly active and sterically demanding catalyst systems, researchers can overcome these intrinsic challenges to achieve successful aminations.
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
-
Chemistry Shorts. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
- Walczak, M. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17894–17906.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Various Authors. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]
-
Reddit. (2023, June 24). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Retrieved from [Link]
-
Various Authors. (2011). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Retrieved from [Link]
- Vantourout, J. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3020–3030.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. youtube.com [youtube.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Challenges of Polar Aminopyridine Compounds
Welcome to the technical support center for the purification of polar aminopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these often-tricky molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.
Introduction: The Challenge of Polar Aminopyridines
Aminopyridines are a critical class of heterocyclic compounds with diverse applications in pharmaceuticals and material science.[1][2][3] Their inherent polarity, stemming from the presence of both a basic amino group and a pyridine ring, presents significant hurdles during purification. Common issues include poor retention in reversed-phase chromatography, peak tailing, and difficulty in separating structurally similar impurities.[4][5][6] This guide provides practical solutions and the scientific rationale behind them to empower you to overcome these challenges.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Poor peak shape is a frequent problem when analyzing basic compounds like aminopyridines, leading to inaccurate quantification and poor resolution.[7][8]
Probable Causes & Solutions
| Probable Cause | Solution | Scientific Rationale |
| Secondary Interactions with Residual Silanols | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 2 units below the pKa of the aminopyridine. This protonates the basic analyte and suppresses the ionization of acidic silanol groups on the silica-based column, minimizing unwanted ionic interactions.[7] 2. Use Mobile Phase Additives: Incorporate an acidic modifier like formic acid or trifluoroacetic acid (TFA) into the mobile phase. These additives act as ion-pairing agents and mask the active silanol sites. 3. Select a Modern, End-capped Column: Utilize a column with advanced end-capping to reduce the number of accessible free silanols.[9] | Residual silanol groups on the surface of silica-based columns can interact with the basic aminopyridine through ion-exchange mechanisms, causing peak tailing.[7] By controlling the mobile phase pH and using additives, these secondary interactions can be minimized. |
| Strong Sample Solvent | Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.[10][11] | Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to spread out on the column before the gradient begins, leading to distorted peak shapes.[11] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[10] | Exceeding the column's loading capacity can lead to a non-linear relationship between the analyte concentration in the mobile and stationary phases, resulting in peak fronting or tailing. |
Issue 2: Poor or No Retention in Reversed-Phase Chromatography (RPC)
Highly polar aminopyridines often have limited interaction with non-polar C18 stationary phases, causing them to elute in or near the void volume.[4][10]
Probable Causes & Solutions
| Probable Cause | Solution | Scientific Rationale |
| High Polarity of the Analyte | 1. Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content.[4][12][13] 2. Use a Polar-Embedded or Polar-Endcapped RPC Column: These columns have stationary phases modified to enhance the retention of polar analytes. 3. Utilize Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to form a neutral, more hydrophobic complex with the ionized aminopyridine, thereby increasing its retention on a C18 column.[10][14] | Reversed-phase chromatography separates compounds based on hydrophobicity.[15][16] Highly polar molecules have a low affinity for the non-polar stationary phase and are not well-retained. HILIC and modified RPC columns offer alternative retention mechanisms better suited for polar compounds. |
Issue 3: Co-elution with Impurities
Impurities from the synthesis, such as positional isomers or byproducts like hydroxypyridines and dimers, can be challenging to separate from the target aminopyridine.[17][18]
Probable Causes & Solutions
| Probable Cause | Solution | Scientific Rationale |
| Similar Polarity of Compound and Impurity | 1. Optimize Mobile Phase Selectivity: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol), pH, and buffer concentration to alter the selectivity of the separation. 2. Switch to an Alternative Chromatographic Mode: If RPC fails, consider HILIC, ion-exchange, or mixed-mode chromatography, which offer different separation mechanisms.[19][20][21] For instance, ion-exchange chromatography separates molecules based on their charge.[22][23][24] | Different chromatographic modes exploit different physicochemical properties of the analytes. By changing the separation mechanism, it is often possible to resolve compounds that co-elute under a single set of conditions. |
| Inappropriate Column Chemistry | Select a column with a different stationary phase. For example, a column with a phenyl-hexyl phase can offer different selectivity compared to a standard C18 phase due to pi-pi interactions. | The choice of stationary phase plays a crucial role in the selectivity of a separation. Changing the stationary phase chemistry can alter the retention behavior of the target compound and its impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar aminopyridine?
A1: A good starting point is to screen different chromatographic techniques. Begin with reversed-phase chromatography using a modern, well-endcapped C18 column and a mobile phase with a low pH (e.g., 0.1% formic acid in water/acetonitrile). If retention is poor, the next logical step is to try HILIC. A generic HILIC screening method might involve a bare silica or amide column with a gradient of high acetonitrile to a buffered aqueous mobile phase.
Q2: How does pH affect the retention of aminopyridines in different chromatography modes?
A2: The effect of pH is critical and depends on the chromatography mode:
-
Reversed-Phase: To maximize retention of the basic aminopyridine, the pH should be adjusted to be at least 2 units above its pKa, rendering it neutral and more hydrophobic. However, this can lead to poor peak shape due to silanol interactions. A more common approach is to work at a low pH (2-3) to ensure consistent protonation of the analyte and suppression of silanol activity.
-
HILIC: For optimal retention in HILIC, the mobile phase pH should be at least 2 units below the analyte's pKa to ensure it is in its ionized form, which enhances its interaction with the polar stationary phase.[12]
-
Ion-Exchange: In cation-exchange chromatography, the pH should be below the pKa of the aminopyridine to ensure it carries a positive charge and can bind to the negatively charged stationary phase.[25]
Q3: When should I consider using mixed-mode chromatography?
A3: Mixed-mode chromatography is particularly useful when dealing with complex mixtures containing compounds with a wide range of polarities and charge states.[19][20][26] If your sample contains your polar aminopyridine along with non-polar impurities, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide unique selectivity and potentially separate all components in a single run.[20]
Q4: My aminopyridine compound is highly water-soluble. How can I effectively remove the aqueous solvent after purification?
A4: For highly water-soluble compounds, lyophilization (freeze-drying) is often the most effective method for removing aqueous solvents without degrading the sample. If your mobile phase contains non-volatile salts or buffers, it is crucial to first perform a desalting step using a reversed-phase cartridge with a volatile mobile phase (e.g., water/acetonitrile with formic acid or ammonia) before lyophilization.
Experimental Protocols
Protocol 1: General HPLC Method Development for a Polar Aminopyridine
-
Column Selection: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5-95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or the λmax of your compound).
-
Optimization: If peak shape is poor, consider adding a small amount of a stronger acid like TFA (0.05%). If retention is insufficient, switch to a HILIC column and protocol.
Protocol 2: HILIC Purification for Highly Polar Aminopyridines
-
Column Selection: Use a HILIC column (e.g., bare silica, amide, or diol phase; 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 90% Acetonitrile / 10% Water with 10 mM Ammonium Acetate, pH adjusted to 6.0.[27]
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate, pH adjusted to 6.0.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with 100% A, ramp to 100% B over 20 minutes.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase (90% acetonitrile) to avoid peak distortion.
Visualizing Purification Strategies
Decision Tree for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Chromatography Mode Selection Workflow
Caption: Workflow for selecting the appropriate chromatography mode.
References
-
Shimizu, C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. Available at: [Link]
-
Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. ResearchGate. Available at: [Link]
-
Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Waters Knowledge Base. Available at: [Link]
-
Stoll, D. R. (2021). Peak Shape Changes Over Time. LC-GC North America. Available at: [Link]
-
Phenomenex. (2017). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Phenomenex. Available at: [Link]
-
Fumes, B., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC - NIH. Available at: [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent Technologies. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Agilent Technologies. Available at: [Link]
-
SIELC Technologies. (n.d.). 2-Aminopyridine. SIELC Technologies. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Available at: [Link]
-
Fossler, M. J., et al. (1994). A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine in Sprague-Dawley rats. PubMed. Available at: [Link]
-
Al-Sabti, B., & Harbali, J. (2020). Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV. PubMed. Available at: [Link]
-
Locatelli, M., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Available at: [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available at: [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
Indo American Journal of Pharmaceutical Sciences. (n.d.). ion exchange chromatography. iajps. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]
-
Journal of Chemical Society of Nigeria. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria. Available at: [Link]
-
Bio-Rad. (n.d.). Reversed Phase Chromatography. Bio-Rad. Available at: [Link]
-
OSHA. (n.d.). PV2143. OSHA. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Journal of Chemical Society of Nigeria. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria. Available at: [Link]
-
ResearchGate. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]
-
PubMed. (1984). The inotropic effect of 4-aminopyridine and pH changes in rabbit papillary muscle. PubMed. Available at: [Link]
-
PubMed. (1993). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. PubMed. Available at: [Link]
-
PubMed. (2007). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed. Available at: [Link]
-
MDPI. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. MDPI. Available at: [Link]
-
NIH. (n.d.). 4-Aminopyridine affects rat arterial smooth muscle BKCa currents by changing intracellular pH. NIH. Available at: [Link]
-
Bio-Rad. (n.d.). Anion Exchange Chromatography. Bio-Rad. Available at: [Link]
Sources
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
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- 4. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 14. A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. chromtech.com [chromtech.com]
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- 19. helixchrom.com [helixchrom.com]
- 20. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
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- 26. waters.com [waters.com]
- 27. Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
"side product formation in the synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine"
Welcome to the Technical Support Center for the synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Here, we address common challenges, with a focus on understanding and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine?
The synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is a multi-step process that typically begins with a substituted pyridine. A common pathway involves the nitration of a 2-chloro-3-methylpyridine precursor, followed by nucleophilic substitution with 2-methoxyethanol, and finally, reduction of the nitro group to the desired amine.
Q2: I'm observing a significant amount of an impurity with a mass corresponding to the starting material minus the nitro group, replaced by a hydrogen atom. What is this side product and how can I avoid it?
This is a common issue during the reduction of the nitro group. The side product is likely the de-nitrated compound, 2-(2-Methoxyethoxy)-3-methylpyridine. This occurs when the reduction conditions are too harsh, leading to hydrogenolysis of the nitro group. To mitigate this, consider using milder reducing agents or optimizing reaction conditions such as temperature and pressure. Common reducing agents for nitro groups include catalytic hydrogenation (e.g., with Pd/C) or metal-acid combinations (e.g., Fe/HCl, SnCl2/HCl).[1] Careful control of hydrogen pressure and reaction time is crucial when using catalytic hydrogenation.
Q3: During the nucleophilic aromatic substitution (SNAr) step to introduce the 2-methoxyethoxy side chain, I am seeing low yields and recovery of my starting nitropyridine. What could be the issue?
Low conversion in an SNAr reaction on a pyridine ring can be attributed to several factors:
-
Insufficient activation: The pyridine ring needs to be sufficiently electron-deficient for the nucleophilic attack to occur. The presence of the nitro group is generally activating.
-
Base strength: The choice of base is critical for deprotonating the 2-methoxyethanol to form the nucleophilic alkoxide. A base that is too weak will result in a low concentration of the active nucleophile. Common bases for this type of reaction include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent: The solvent must be able to dissolve the reagents and be inert to the reaction conditions. Anhydrous polar aprotic solvents like DMF or DMSO are often used.
-
Temperature: Higher temperatures are often required to drive the reaction to completion, but this must be balanced with the potential for side reactions.
Q4: My final product is showing impurities that I can't easily identify by mass spectrometry. What are some other potential side products?
Besides the de-nitrated compound, other impurities can arise from various stages of the synthesis:
-
Over-reduction: During the nitro reduction, the amine can potentially be further reduced, although this is less common for aromatic amines. More likely are partially reduced intermediates like hydroxylamines or azoxy compounds, especially if the reduction is not complete.[2][3]
-
Isomeric impurities: If the initial nitration of 2-chloro-3-methylpyridine is not completely regioselective, you may carry over isomeric impurities throughout the synthesis.
-
Side-chain reactions: Although less common, reactions involving the methyl or methoxyethoxy side chains could occur under certain conditions.[4]
Troubleshooting Guides
Guide 1: Minimizing Side Products During Nitration
Problem: Formation of undesired constitutional isomers during the nitration of 2-chloro-3-methylpyridine.
Background: The nitration of substituted pyridines is an electrophilic aromatic substitution. The directing effects of the existing substituents (chloro and methyl groups) will determine the position of the incoming nitro group. While the desired product is 2-chloro-5-methyl-3-nitropyridine or 2-chloro-3-methyl-5-nitropyridine, other isomers can form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitration regioselectivity.
Detailed Steps:
-
Reagent Selection: The choice of nitrating agent is crucial. A mixture of concentrated nitric acid and sulfuric acid is standard. The ratio and concentration can be adjusted to control the reactivity.
-
Temperature Control: Maintain a low and consistent temperature throughout the addition of the nitrating agent and the subsequent reaction time. This helps to minimize the formation of undesired isomers.
-
Analysis: After the reaction, carefully analyze the crude product mixture using techniques like 1H NMR or GC-MS to determine the ratio of isomers.
-
Purification: If a mixture of isomers is formed, a careful chromatographic separation is necessary before proceeding to the next step.
Guide 2: Optimizing the SNAr Reaction
Problem: Incomplete reaction or formation of byproducts during the substitution of the chloro group with 2-methoxyethanol.
Background: The SNAr reaction is a two-step process involving the addition of the nucleophile to form a Meisenheimer complex, followed by the elimination of the leaving group (chloride). The efficiency of this step is highly dependent on the reaction conditions.
Troubleshooting Table:
| Parameter | Potential Issue | Recommended Action |
| Base | Incomplete deprotonation of 2-methoxyethanol. | Use a stronger base like NaH or K-OtBu. Ensure the base is fresh and anhydrous. |
| Solvent | Poor solubility of reagents or side reactions. | Use a high-purity, anhydrous polar aprotic solvent such as DMF or DMSO. |
| Temperature | Reaction is too slow or side reactions are occurring. | Gradually increase the temperature in increments of 10 °C. Monitor the reaction by TLC or LC-MS to find the optimal temperature. |
| Moisture | Quenching of the base and nucleophile. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Guide 3: Controlled Reduction of the Nitro Group
Problem: Formation of de-nitrated or partially reduced side products.
Background: The reduction of an aromatic nitro group to an amine is a common transformation, but it can be accompanied by side reactions if not properly controlled. The choice of reducing agent and reaction conditions are key to achieving a clean and complete conversion.
Workflow for Optimizing Nitro Reduction:
Caption: Decision tree for troubleshooting nitro group reduction.
Detailed Steps:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO2):
-
Catalyst Loading: Start with a low catalyst loading (e.g., 1-5 mol%).
-
Hydrogen Pressure: Use a moderate hydrogen pressure (e.g., 1-10 atm). Higher pressures can increase the risk of hydrogenolysis.
-
Solvent: Use a solvent that allows for good hydrogen solubility, such as ethanol, methanol, or ethyl acetate.
-
Additives: In some cases, additives can suppress side reactions.
-
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl2/HCl):
-
This is often a milder and more selective method for nitro group reduction.[1]
-
The reaction is typically run in a protic solvent like ethanol or water.
-
The workup involves neutralizing the acid and filtering off the metal salts.
-
-
Transfer Hydrogenation (e.g., Ammonium Formate/Pd/C):
-
This method avoids the need for a pressurized hydrogen atmosphere.
-
It is often a very mild and effective way to reduce nitro groups.
-
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9134–9142. [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (n.d.). Retrieved January 15, 2026, from [Link]
-
The reduction of vic-substituted 3-nitropyridines with | Download Table - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pyridine Synthesis: A Comprehensive Overview - V.Nimc. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Retrieved January 15, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed. (2022). Retrieved January 15, 2026, from [Link]
-
Pyridine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022). Retrieved January 15, 2026, from [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
6-Methylpyridin-3-amine - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Retrieved January 15, 2026, from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023). Retrieved January 15, 2026, from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Retrieved January 15, 2026, from [Link]
-
Highly substituted pyridines via tethered imine-enamine (TIE) methodology. (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) 6-Methylpyridin-3-amine - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents. (n.d.).
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. (2009). Retrieved January 15, 2026, from [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Retrieved January 15, 2026, from [Link]
-
2-Chloro-3-methylpyridine | C6H6ClN | CID 87603 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
6-(5-Methoxy-3-pyridinyl)-5-methylpyridin-3-amine - PubChem - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (2024). Retrieved January 15, 2026, from [Link]
-
Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130) - European Commission. (2008). Retrieved January 15, 2026, from [Link]
Sources
Technical Support Center: Improving the Stability of Aminopyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyridine derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the stability challenges frequently encountered with this important class of compounds. Our goal is to move beyond simple protocols and explain the causal chemistry, enabling you to design more robust experiments and formulations.
Section 1: Frequently Asked Questions (FAQs) - Understanding Instability
This section addresses the fundamental stability questions that form the basis of effective troubleshooting.
Q1: What are the most common degradation pathways for aminopyridine derivatives?
A1: Aminopyridine derivatives are susceptible to three primary degradation pathways due to their chemical structure: oxidation, hydrolysis, and photodecomposition.
-
Oxidation: The electron-rich amino group and the nitrogen atom in the pyridine ring make these compounds prime targets for oxidation.[1][2] Oxidative stress, often initiated by atmospheric oxygen, peroxides, or metal ion contaminants, can lead to the formation of N-oxides, nitro derivatives, and colored polymeric impurities.[1][2][3] For instance, 3,4-diaminopyridine has been shown to degrade into 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide under oxidative conditions.[1][2] The amino group is often the main reactive site in these reactions.[4]
-
Hydrolysis: While the pyridine ring itself is generally stable to hydrolysis, substituents on the ring can be susceptible. For example, sulphapyridines, which are derivatives of aminopyridine, can undergo acid-catalyzed hydrolysis, cleaving the molecule into its constituent aminopyridine and aminobenzene sulphonic acid. Schiff base derivatives, such as N-salicylidene-2-aminopyridine, are also known to hydrolyze at the imine linkage.[5][6][7]
-
Photodegradation: Aromatic heterocyclic compounds, including pyridines, can absorb UV light, leading to photochemical reactions. This is a significant concern for light-sensitive compounds like 1,4-dihydropyridine derivatives, which can undergo oxidative aromatization to form the corresponding pyridine derivative upon exposure to light.[8][9] While some simple aminopyridines are relatively stable in solid form when protected from light, solutions are more vulnerable.[3][10]
Q2: My aminopyridine derivative is changing color in solution (e.g., turning yellow/brown). What is likely happening?
A2: A visible color change is a classic indicator of oxidative degradation. The amino group on the pyridine ring is easily oxidized.[11] This process can lead to the formation of radical cations which then couple to form dimers and polymers.[4] These larger, conjugated systems absorb light in the visible spectrum, resulting in the yellow or brown appearance. The formation of azo derivatives through oxidative coupling is a known pathway for aminopyridines, leading to highly colored compounds.[4] This process is often accelerated by exposure to air (oxygen), trace metal ions, or light.
Q3: How do pH and solvent choice impact the stability of my compound?
A3: Both pH and solvent are critical factors that dictate the stability of aminopyridine derivatives.
-
pH: The stability of aminopyridines is highly pH-dependent because the protonation state of both the ring nitrogen and the amino group can alter their susceptibility to degradation.[12]
-
Acidic Conditions (Low pH): In acidic solutions, the pyridine nitrogen and the amino group become protonated. This can sometimes increase stability against oxidation by making the ring less electron-rich.[1][2] However, for derivatives with acid-labile groups (like sulphapyridines), low pH can catalyze hydrolytic cleavage.
-
Alkaline Conditions (High pH): In basic solutions, the compound exists in its neutral, unprotonated form. This state is often more susceptible to oxidation.[1][2] Alkaline conditions can also promote hydrolytic deamination in some aminopyrimidines and related heterocycles.[13]
-
-
Solvent: The choice of solvent can influence degradation rates by affecting solubility, reactant concentrations, and the polarity of the transition state for a degradation reaction. Protic solvents (like water or alcohols) can participate in hydrolysis and may facilitate proton transfer steps in oxidative pathways. Aprotic solvents are generally preferred for storing stock solutions if hydrolysis is a concern.
Q4: What is a forced degradation study and why is it essential for my work?
A4: A forced degradation (or stress testing) study is an experiment where a drug substance or product is intentionally exposed to harsh chemical and physical conditions to accelerate its decomposition.[14][15] According to ICH guidelines, typical stress conditions include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[14][15]
Its purpose is threefold:
-
To Identify Degradation Products: It helps identify the likely degradation products that could form under normal storage conditions over a longer period.[15]
-
To Elucidate Degradation Pathways: Understanding how the molecule breaks down allows you to develop strategies to prevent it.[15]
-
To Develop Stability-Indicating Methods: It is crucial for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the intact active ingredient from all its potential degradation products.[16] This ensures that your analytical method is truly measuring the stability of your compound.
Section 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve common stability problems encountered during experiments.
Problem: My compound degrades rapidly in aqueous solution, even when stored in the dark.
This issue points towards either hydrolytic or oxidative degradation, as photolysis has been excluded. The following workflow will help you pinpoint the cause.
Caption: Troubleshooting workflow for solution instability.
-
Prepare a Fresh Stock Solution: Dissolve your aminopyridine derivative in a well-defined aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Divide into Three Aliquots:
-
Aliquot 1 (Control): Keep as is.
-
Aliquot 2 (Oxygen Exclusion): Sparge the buffer with an inert gas like nitrogen or argon for 15-20 minutes before dissolving your compound. Cap the vial tightly, leaving minimal headspace. This minimizes dissolved oxygen.
-
Aliquot 3 (Antioxidant Addition): Add a common antioxidant. For aqueous solutions, ascorbic acid or sodium metabisulfite at a concentration of 0.05-0.1% (w/v) is a good starting point.[17]
-
-
Incubate and Analyze: Store all three aliquots under the same temperature conditions. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them using a stability-indicating HPLC method.
-
Interpret the Results:
-
If Aliquots 2 and 3 show significantly less degradation compared to the Control, your primary problem is oxidation .
-
If all three aliquots degrade at a similar rate, the degradation is likely due to hydrolysis or another non-oxidative pathway. You should then investigate stability across a range of pH values (e.g., pH 3, 7, 9) to understand the role of acid/base catalysis.[12]
-
Section 3: Protocols for Stability Enhancement
This section provides detailed methodologies for assessing and improving the stability of your aminopyridine derivatives.
Protocol 1: Performing a Forced Degradation Study
This protocol outlines the steps to intentionally degrade your compound to understand its liabilities, consistent with ICH guidelines.[14]
Objective: To identify potential degradants and degradation pathways under various stress conditions.
Materials:
-
Your aminopyridine derivative
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile/methanol
-
Appropriate buffers
-
Calibrated oven and photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If significant degradation occurs sooner, reduce the time.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1][2]
-
Thermal Degradation: Store the stock solution (and the solid compound) in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control sample (time zero), using a validated, stability-indicating HPLC method with a photodiode array (PDA) detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Check for the formation of new peaks (degradants).
-
Use the PDA detector to assess peak purity of the parent compound and to obtain UV spectra of the degradants, which can provide initial clues to their structure.
-
Caption: Workflow for a typical forced degradation study.
Protocol 2: Selecting Stabilizing Excipients
If your compound is prone to oxidation, the addition of stabilizers (excipients) can significantly enhance its shelf-life.
Objective: To select an appropriate stabilizer and screen for compatibility and efficacy.
Mechanism-Based Selection:
The choice of stabilizer should be based on the degradation pathway you've identified.
| Stabilizer Type | Mechanism of Action | Examples | Best For |
| Antioxidants | Radical Scavengers: Donate an electron or hydrogen atom to neutralize free radicals. | Ascorbic Acid, Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E) | Protection against autoxidation initiated by light or trace metals.[18] |
| Oxygen Scavengers: React directly with oxygen to remove it from the formulation. | Sodium Metabisulfite, Sodium Thiosulfate | Formulations where headspace oxygen is a primary concern. | |
| Chelating Agents | Bind metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative reactions. | Ethylenediaminetetraacetic acid (EDTA), Citric Acid | Preventing metal-catalyzed oxidation. Often used in combination with antioxidants.[19] |
Screening Protocol:
-
Prepare Formulations: Prepare several small batches of your compound in your chosen solvent system. To each batch, add a different stabilizer at a typical concentration (e.g., 0.01% - 0.1% w/v). Include a control batch with no stabilizer.
-
Accelerated Stability Testing: Store the formulations under accelerated conditions (e.g., 40°C / 75% Relative Humidity for solid-state, or an elevated temperature like 40-60°C for solutions).
-
Monitor Degradation: Analyze the samples by HPLC at regular intervals (e.g., 1, 2, and 4 weeks).
-
Select the Best Candidate: The formulation showing the least amount of degradation contains the most effective stabilizer for your compound under those conditions. Also, observe for any physical changes like precipitation or color change that might indicate incompatibility.
Final Recommendation: For aminopyridine derivatives, which are often susceptible to metal-catalyzed oxidation, a combination of a chelating agent like EDTA and a radical-scavenging antioxidant like ascorbic acid or BHT often provides synergistic protection.
References
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 56-59.
- Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
-
Gu, X., et al. (2021). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. Journal of Hazardous Materials, 405, 124181. [Link]
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PHILLIPS, M. A. (1946). Acid Hydrolysis of Sulphapyridines. Nature, 157(3983), 265. [Link]
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Dash, A. C., & Dash, M. S. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (11), 2277-2281. [Link]
-
Dash, A. C., & Dash, M. S. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Semantic Scholar. [Link]
-
Stas, de, V., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 525-531. [Link]
- Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-287.
- O'Loughlin, K., et al. (2018). Proposed pathway of 4-aminopyridine degradation by the enrichment culture.
-
Brown, D. J., & Jacobsen, N. W. (1965). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 377-383. [Link]
- Anonymous. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
- Dash, A. C., & Dash, M. S. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).
- U.S. Environmental Protection Agency (EPA). (2006). Aminopyridines. EPA.gov.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 56-59.
- HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
- National Center for Biotechnology Inform
-
Pharmaguideline. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
- Stas, de, V., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products.
-
Gherghereh, R., et al. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Molecules, 26(22), 6935. [Link]
- Fetzner, S. (1998). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 49(3), 237-250.
- Szitás, T., et al. (2010). Forced Degradation Studies for Biopharmaceuticals.
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Raczyńska, E. D., et al. (2012). DFT Studies on One-Electron Oxidation and One-Electron Reduction for 2- And 4-aminopyridines. The Journal of Physical Chemistry A, 116(23), 5792-5801. [Link]
- Consensus. (n.d.).
- Montanari, A., et al. (2016). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine.
- Nicolae Testemitanu State University of Medicine and Pharmacy. (n.d.). The ways to improve drug stability. Nicolae Testemitanu SUMPh.
- Bajaj, S., et al. (2016).
- Sümbelli, Y., et al. (2021). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
-
Fursa, S., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(17), e00851-19. [Link]
- Wu, J., & Zipes, D. P. (1997). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. Journal of Cardiovascular Electrophysiology, 8(8), 907-916.
- Anonymous. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
-
Gassen, M., et al. (2000). Protection of mitochondrial integrity from oxidative stress by the triaminopyridine derivative flupirtine. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1502(2), 296-305. [Link]
-
Gassen, M., & Youdim, M. B. (1998). Antioxidant Properties of the Triaminopyridine, Flupirtine. Biochemical Pharmacology, 56(10), 1323-1329. [Link]
-
Souza, K. M., et al. (2020). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Bioanalysis, 12(15), 1059-1072. [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Anonymous. (n.d.). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress.
-
Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 213-219. [Link]
Sources
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- 5. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) | Semantic Scholar [semanticscholar.org]
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- 19. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
"overcoming poor regioselectivity in pyridine functionalization"
Welcome to the Technical Support Center for Pyridine Functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselective pyridine modification. The pyridine scaffold is a cornerstone in pharmaceuticals and functional materials, but its inherent electronic properties make precise functionalization a significant synthetic challenge.[1][2] This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome poor regioselectivity in your experiments.
Foundational Concepts: Understanding Pyridine's Reactivity
The key to troubleshooting regioselectivity is understanding the electronic nature of the pyridine ring. As an electron-deficient heterocycle, its reactivity is fundamentally different from that of benzene. The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the entire ring towards electrophilic attack and influencing the positions of nucleophilic and radical attack.
-
Electrophilic Substitution (SEAr): Generally disfavored due to the ring's deactivation. When it does occur, it typically directs to the C3 (meta) position, as the C2 (ortho) and C4 (para) positions are more deactivated.[3]
-
Nucleophilic & Radical Attack: These reactions are favored at the electron-deficient C2 and C4 positions. This is the basis for classic reactions like the Chichibabin amination and the Minisci radical functionalization.[4][5]
-
Deprotonation (Metalation): The acidity of C-H bonds is influenced by the nitrogen atom, with the C2 proton being the most acidic. However, direct deprotonation can be complicated by the addition of organometallic reagents to the C=N bond.[6][7]
Caption: Inherent electronic preferences for reactivity on the pyridine ring.
Troubleshooting Guides: Reaction-Specific Issues
This section addresses common regioselectivity problems encountered in specific reaction classes.
Issue 1: Poor C2 vs. C4 Selectivity in Minisci-Type (Radical) Reactions
Question: "My Minisci reaction is giving me an inseparable mixture of C2 and C4 alkylated products. How can I favor one over the other?"
Causality: The C2 and C4 positions of protonated pyridine have similar electrophilicity, often leading to mixtures.[5] The outcome is a delicate balance of steric and electronic factors, influenced by the radical's nature, the solvent, and substituents on the pyridine ring.
Troubleshooting Steps:
-
Leverage Steric Hindrance:
-
On the Pyridine: A substituent at the C3 position will sterically hinder the C2 and C4 positions differently. A bulky C3-substituent can favor attack at the more accessible C6 position.[8][9]
-
On the Radical: Bulkier radicals will preferentially attack the less hindered C4 position. If you are generating a tertiary alkyl radical, C4 selectivity is often enhanced.
-
-
Utilize a Removable Blocking Group: A highly effective strategy for forcing C4 selectivity is to temporarily block the nitrogen atom. A maleate-derived blocking group, for example, can be installed on the pyridine nitrogen, which directs Minisci-type decarboxylative alkylation exclusively to the C4 position.[4][10] This group can be easily removed post-functionalization.
-
Solvent and Additive Tuning:
-
Solvent polarity can influence the transition state and affect the C2/C4 ratio. Experiment with solvents ranging from polar protic (e.g., H₂O) to nonpolar (e.g., DCE).
-
The choice of acid used for protonation can also play a role. Compare results using TFA, H₂SO₄, or other Brønsted acids.
-
-
Consider Photocatalysis: Visible-light-driven photocatalysis can offer unique regioselectivity.[11] For instance, by using a quinolinone organic photocatalyst, phosphinoyl radicals can be directed to the C4 position, while carbamoyl radicals selectively functionalize the C2 position, offering a switchable system based on the radical source.[11][12]
Summary of Conditions Influencing C2 vs. C4 Selectivity:
| Factor | Favors C2-Selectivity | Favors C4-Selectivity |
| Sterics (Pyridine) | Less hindered C-positions | Substituents at C2/C6 block access |
| Sterics (Radical) | Smaller, less hindered radicals | Bulkier radicals (e.g., t-butyl) |
| Strategy | Carbamoyl radicals with photocatalysis[12] | N-Blocking groups (e.g., maleate)[10] |
| Electronics | Electron-donating groups at C4 | Electron-withdrawing groups at C4 |
Issue 2: Failure to Achieve ortho-Selectivity with Directed Metalation (DoM)
Question: "I'm trying to perform a Directed ortho-Metalation on my substituted pyridine, but I'm getting low yields, a mixture of isomers, or addition of the organolithium to the ring."
Causality: Directed ortho-Metalation (DoM) is a powerful tool for regioselective functionalization adjacent to a Directed Metalation Group (DMG).[13] Failure typically stems from four issues: incorrect base selection, competitive addition to the pyridine ring, poor coordination of the base by the DMG, or an inappropriate reaction temperature.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor regioselectivity in Directed ortho-Metalation.
Detailed Steps:
-
Prevent Nucleophilic Addition: If you are using a strong, unhindered alkyllithium like n-BuLi, it can add across the C=N bond, especially with less-activated pyridines.[6][14]
-
Ensure Low Temperature: DoM reactions require very low temperatures (typically -78 °C) to prevent side reactions, including base addition and decomposition of the lithiated intermediate.[6][15]
-
Solution: Ensure your cooling bath is stable at -78 °C throughout the deprotonation and electrophilic quench steps.
-
-
Evaluate Your Directing Group (DMG): The strength of the DMG is critical for coordinating the lithium base and directing the deprotonation.
-
Strong DMGs: Amides (-CONR₂), carbamates (-OCONEt₂), and sulfonamides (-SO₂NR₂) are highly effective.[7][13]
-
Weaker DMGs: Ethers (-OR) or halogens may not be sufficient to direct the metalation cleanly.
-
Solution: If you suspect your DMG is too weak, consider a synthetic route that installs a more powerful one.
-
-
Optimize Solvent and Additives:
-
Solvent: THF is generally preferred over diethyl ether as it is better at solvating the organolithium species and breaking up aggregates, leading to higher reactivity.[14]
-
Additives: In some cases, adding TMEDA (tetramethylethylenediamine) can enhance the basicity of alkyllithiums and improve deprotonation efficiency, but be cautious as it can also promote addition.
-
Issue 3: Achieving C3 (meta)-Selectivity
Question: "My reaction is only functionalizing the C2 and C4 positions. How can I selectively target the C3 position?"
Causality: The C3 position is the least electronically activated site on the pyridine ring for most reaction types, making direct functionalization a significant challenge.[16] Strategies to achieve meta-selectivity often require temporarily altering the electronic properties of the ring or using sophisticated catalytic systems.
Strategies for meta-Functionalization:
-
Directed ortho-Metalation (DoM): This is one of the most reliable methods. By placing a DMG at either the C2 or C4 position, you can direct deprotonation and subsequent functionalization to the C3 position.[3][14]
-
A DMG at C2 directs to C3.
-
A DMG at C4 directs to C3.
-
-
Temporary Dearomatization: Recent advances involve temporarily dearomatizing the pyridine ring to activate the C3 position.[2][17]
-
Mechanism: These methods convert the pyridine into an electron-rich intermediate (like an oxazino-pyridine or Zincke imine), which then undergoes regioselective electrophilic functionalization at the C3 position before rearomatizing.[17] These protocols are often mild and tolerate a wide range of functional groups.[17]
-
-
Transition-Metal Catalyzed C-H Borylation: Iridium-catalyzed borylation has shown a remarkable preference for the meta C-H bond of pyridines.[5] This is attributed to the fact that C2-borylation is slow and can lead to unstable products, while the C4 position is often more sterically hindered, making the C3 position the most favorable site.[5]
Frequently Asked Questions (FAQs)
Q1: Can I use Friedel-Crafts reactions on pyridine? A1: Generally, no. The pyridine nitrogen acts as a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring even further and preventing the reaction. This coordination is often irreversible.
Q2: I need to functionalize the C4 position. What is the most reliable, general-purpose method? A2: While several methods exist, converting the pyridine to a heterocyclic phosphonium salt is a robust and highly regioselective strategy for C4-functionalization.[18] The C-H bond at the 4-position is converted to a C-PPh₃⁺ group, which can then be transformed into a variety of other functionalities, such as C-O, C-S, C-N, and C-C bonds.[18] This two-step sequence provides access to products that are difficult to obtain via other methods.[18]
Q3: My reaction is sensitive to the pyridine nitrogen coordinating with my metal catalyst. How can I mitigate this? A3: Pyridine nitrogen coordination can poison transition metal catalysts.[3] There are two primary solutions:
-
Use a Large Excess of Pyridine: The pyridine can be used as the solvent or in large excess, effectively becoming part of the reaction medium rather than just a substrate. This approach is common in Pd-catalyzed arylations.
-
Convert to Pyridine N-oxide: The N-oxide form prevents coordination with many metals. It also electronically activates the C2 and C6 positions for certain reactions. The N-oxide can be easily removed at the end of the synthesis.[3]
Q4: Are there computational tools that can help predict regioselectivity? A4: Yes. Quantum mechanics (QM)-based computational workflows are being developed to predict regioselectivity in C-H functionalization reactions.[19] These tools calculate the relative energies of reaction intermediates at different positions, which often correlates with the experimentally observed outcome.[19][20][21] For electrophilic substitutions, calculated NMR chemical shifts and HOMO orbital analysis can also provide predictive power.[22]
Key Experimental Protocols
Protocol 1: C4-Selective Minisci Alkylation using a Removable Blocking Group
This protocol describes the C4-selective installation of an isopropyl group onto pyridine, adapted from methodologies emphasizing the use of blocking groups for regiochemical control.[4][10]
Step 1: Formation of the Pyridinium Adduct
-
To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add maleic anhydride (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours until the formation of the pyridinium adduct is complete (monitor by TLC or LC-MS).
-
The resulting adduct is often a stable, crystalline solid that can be isolated by filtration or used directly in the next step after solvent removal.
Step 2: C4-Selective Decarboxylative Alkylation
-
To a solution of the pyridinium adduct (1.0 equiv) and isobutyric acid (2.0 equiv) in a 1:1 mixture of DCE:H₂O, add AgNO₃ (20 mol%).
-
Heat the mixture to 50 °C.
-
Add ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv) portion-wise over 10 minutes.
-
Stir the reaction at 50 °C for 2 hours. Monitor for the consumption of the starting material.
Step 3: Removal of the Blocking Group
-
After cooling the reaction to room temperature, add a base such as DBU (3.0 equiv) to the mixture.
-
Stir at room temperature until the cleavage of the blocking group is complete.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 4-isopropylpyridine by column chromatography.
Protocol 2: C3-Selective Functionalization via Directed ortho-Metalation (DoM)
This protocol describes the general procedure for the lithiation of 2-chloropyridine at the C3 position followed by quenching with an electrophile.
Materials:
-
2-chloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution
-
Electrophile (e.g., Iodomethane, Benzaldehyde)
-
Anhydrous conditions (Schlenk line or glovebox)
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2-chloropyridine (1.0 equiv) to the cold THF.
-
Slowly add a solution of LDA (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation at the C3 position.
-
Slowly add the chosen electrophile (1.2 equiv) to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then let it slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-chloro-3-substituted pyridine.
References
- Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM) - Benchchem. (URL not available)
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem. (URL not available)
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. [Link]
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
-
Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]
- C-H Functionalization of Pyridines.
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
-
Pyridine CH functionalization. Slideshare. [Link]
-
(PDF) Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ResearchGate. [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC. [Link]
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DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
- Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines - Benchchem. (URL not available)
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Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. [Link]
- Regioselective Pyridine to Benzene Edit Inspired by Water-Displacement. Semantic Scholar. (URL not available)
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. [Link]
-
Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
Directed (ortho) Metallation. University of Connecticut. [Link]
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. [Link]
- Para-Selective Functionalization of Pyridines. Researcher.Life. (URL not available)
- Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi. (URL not available)
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]
-
Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journals. [Link]
-
Computational tools for the prediction of site- and regioselectivity of organic reactions. ResearchGate. [Link]
-
Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions. Chemical Science (RSC Publishing). [Link]
-
Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Semantic Scholar. [Link]
- The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Bentham Science. (URL not available)
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- 22. [PDF] Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for Amination of Pyridines
Welcome to the technical support center for pyridine amination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming C–N bonds on pyridine rings. The electron-deficient nature of the pyridine ring presents unique challenges compared to typical aryl systems. This resource consolidates field-proven insights and troubleshooting strategies into a practical, question-and-answer format to help you overcome common hurdles and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the most common methods for pyridine amination: the Palladium-catalyzed Buchwald-Hartwig reaction and the classical Chichibabin reaction.
Q1: What are the primary methods for aminating pyridines, and when should I choose one over the other?
A: The two workhorse methods are the Buchwald-Hartwig C–N Cross-Coupling and the Chichibabin Amination .
-
Buchwald-Hartwig Amination: This is a versatile, palladium-catalyzed reaction that couples a halopyridine (Cl, Br, I) or pyridyl triflate with an amine.[1][2][3] It is the preferred method for functionalized or complex substrates due to its broad scope and milder conditions compared to classical methods.[4] It is ideal for secondary amines and a wide range of primary amines.[2][4]
-
Chichibabin Reaction: This reaction involves the direct amination of a pyridine ring with sodium amide (NaNH₂) or a related reagent, formally displacing a hydride ion.[5][6] It is most effective for unactivated pyridines and is a powerful, atom-economical choice when applicable. However, it requires harsh conditions (high temperatures or liquid ammonia) and is often limited to the synthesis of 2-aminopyridines.[6][7][8] Its success is highly dependent on the pyridine's electronic properties.[5]
Choose Buchwald-Hartwig for:
-
Coupling with specific, pre-existing amines (primary or secondary).
-
Reactions involving functionalized or sensitive pyridines.
-
Amination at positions other than C2 or C6.
Choose Chichibabin for:
-
Direct synthesis of 2-aminopyridines from simple pyridine starting materials.
-
Large-scale, cost-effective synthesis where harsh conditions are tolerable.
Q2: I'm setting up a Buchwald-Hartwig reaction. Which palladium source, ligand, and base should I start with?
A: The choice of catalyst system is critical and highly interdependent.[9] A robust starting point for a new pyridine amination is crucial for success.
-
Palladium Source: While Pd₂(dba)₃ or Pd(OAc)₂ are common, modern precatalysts are often more reliable.[10][11] G3 or G4 palladacycle precatalysts, for example, provide a consistent source of the active Pd(0) species and can lead to more reproducible results.
-
Ligand: The ligand is arguably the most important component. For electron-deficient pyridines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[9] XPhos , RuPhos , or BrettPhos are excellent starting points as they facilitate both the challenging oxidative addition to the C-X bond and the final reductive elimination step.[11][12][13]
-
Base: A strong, non-coordinating base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[14] If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may necessitate higher reaction temperatures.[9]
Q3: My pyridine substrate has multiple halogens. How can I achieve selective amination?
A: Regioselectivity in polyhalogenated pyridines is dictated by both electronics and sterics. The general order of reactivity for halogens in Pd-catalyzed coupling is I > Br > OTf > Cl.[15] For pyridines, the position relative to the ring nitrogen is also a major factor.
-
Positional Reactivity: The C2 and C4 positions of the pyridine ring are more electron-deficient and thus more reactive towards nucleophilic attack and oxidative addition. Therefore, a halogen at the C2 or C4 position will typically react preferentially over one at C3 or C5.
-
Ligand Control: In cases where electronic differences are subtle, the choice of ligand can steer selectivity. For instance, the use of a bulky ligand like Xantphos has been shown to promote amination at the 5-position of 5-bromo-2-chloropyridine with high selectivity, which is a powerful tool for directing the reaction outcome.[13]
Section 2: Troubleshooting Guide for Buchwald-Hartwig Amination
This section provides solutions to specific problems you might encounter during your experiments.
Q4: My reaction is stalled or shows very low conversion. What should I do?
A: This is a common issue that can often be traced back to the catalyst system or reaction setup.
-
Problem: Inefficient Oxidative Addition. The C-Cl bond of chloropyridines is notoriously difficult to activate.[9][10]
-
Solution 1: Change Halide. If possible, switch from a chloropyridine to the corresponding bromo- or iodopyridine, which are significantly more reactive.
-
Solution 2: Upgrade Your Ligand. If you are using an older generation ligand (e.g., BINAP), switch to a modern, bulky dialkylbiaryl phosphine ligand like RuPhos or BrettPhos .[11] These ligands promote the difficult oxidative addition step.[1]
-
Solution 3: Increase Temperature. Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
-
Problem: Catalyst Deactivation. The pyridine nitrogen or the amine product can coordinate to the palladium center, inhibiting the catalytic cycle.[11]
-
Solution 1: Use a Bulky Ligand. Sterically hindered ligands not only promote the desired reaction steps but also disfavor the formation of off-cycle, inactive catalyst species.[1]
-
Solution 2: Check Reagent Purity. Ensure your solvent and amine are anhydrous and your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the Pd(0) catalyst. Bases like NaOtBu are hygroscopic and should be handled in a glovebox.[12]
-
-
Problem: Incorrect Base. The base is not strong enough or is sterically hindering the reaction.
-
Solution: While NaOtBu is standard, lithium bis(trimethylsilyl)amide (LiHMDS) can be a superior choice, especially when the amine nucleophile has acidic protons that could interfere with other bases.[11]
-
Troubleshooting Workflow: Low Conversion
Caption: A workflow for troubleshooting low-yield pyridine aminations.
Q5: My starting material is being consumed, but I'm seeing significant side products like hydrodehalogenation or biaryl coupling. Why?
A: These side reactions indicate that undesired pathways are competing with the C–N bond formation.
-
Hydrodehalogenation (C-X bond replaced by C-H): This often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination from the amido complex to take over.[1]
-
Solution: Use a more electron-rich, bulky ligand (e.g., tBuXPhos or BrettPhos ) that accelerates reductive elimination, outcompeting the side reaction.[1]
-
-
Homocoupling (Py-Py formation): This can happen if the amine coupling is slow. It can also be an issue if your amine has a free N-H group that can act as a coupling partner itself, leading to polymers.[16]
-
Solution 1: Ensure the amine is added in a slight excess (1.1-1.2 equivalents) to favor the desired cross-coupling.
-
Solution 2: If your amine substrate also contains a halide (e.g., coupling a halopyridine with a haloaniline), protecting one of the reactive sites may be necessary.
-
Q6: My substrate contains a base-sensitive functional group (e.g., an ester or a TBDMS ether). How can I perform the amination without decomposition?
A: This is a classic challenge where the standard NaOtBu conditions are too harsh.[10]
-
Solution 1: Use a Milder Base. Switch to an inorganic base like K₃PO₄ or Cs₂CO₃ . This will almost certainly require a higher reaction temperature and a highly active catalyst system (e.g., a G3-precatalyst with a ligand like SPhos) to achieve reasonable reaction rates.[9]
-
Solution 2: Use an Alternative Solvent. Solvents can have a significant impact.[14][17] While toluene and dioxane are common, sometimes switching to a more polar solvent like t-amyl alcohol or CPME can facilitate the reaction at lower temperatures, preserving sensitive functional groups.
-
Solution 3: Consider a Copper-Catalyzed Reaction. For certain substrates, an Ullmann-type C-N coupling using a copper catalyst can be performed under milder basic conditions than the palladium-catalyzed equivalent.[10]
Section 3: Experimental Protocols & Data
Protocol: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
This protocol provides a robust starting point for the amination of a generic chloropyridine with a secondary amine.
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or microwave vial, stir bar, and inert atmosphere setup (Argon or N₂)
Procedure:
-
Setup: In a glovebox, add the RuPhos Pd G3 precatalyst, NaOtBu, and a stir bar to a dry Schlenk flask.[18]
-
Add Reagents: Add the chloropyridine to the flask, followed by the amine.
-
Add Solvent: Remove the flask from the glovebox, place it under a positive pressure of inert gas, and add the anhydrous toluene via syringe.[18]
-
Reaction: Seal the flask and heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[12][18]
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired aminopyridine.[18]
Table 1: Guide to Ligand, Base, and Solvent Selection
This table summarizes common choices for key reaction parameters. The optimal combination is highly substrate-dependent and may require screening.
| Component | Standard Choice | Alternative for Challenging Substrates | Rationale & Notes |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | G3/G4 Precatalysts (e.g., XPhos-G3) | Precatalysts offer better stability and more reliable activation of the active Pd(0) species.[10][11] |
| Ligand | XPhos, SPhos | RuPhos, BrettPhos, tBuXPhos | For unreactive chloropyridines or to minimize side reactions. These bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1][11] |
| Base | NaOtBu | K₃PO₄, Cs₂CO₃, LiHMDS | K₃PO₄/Cs₂CO₃ are used for base-sensitive substrates, often requiring higher temperatures.[9] LiHMDS can be effective for amines with acidic protons.[11] |
| Solvent | Toluene, 1,4-Dioxane | t-Amyl alcohol, CPME, THF | Solvent choice affects solubility and catalyst stability. Aprotic polar solvents may be beneficial in some cases.[9][17] |
Section 4: Mechanistic Visualization
Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
This diagram highlights the key steps: oxidative addition of the pyridyl halide to the active Pd(0) catalyst, association of the amine, deprotonation by the base to form the palladium-amido complex, and the final, crucial reductive elimination step that forms the C–N bond and regenerates the catalyst.[1][19] Slow reductive elimination (R.E.) is a common failure point that can lead to side reactions.[1]
References
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link].
-
ChemistryViews. Milder Conditions for the Chichibabin Reaction. (2019-03-17). Available from: [Link].
-
Corcoran, E. B. et al. Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. DSpace@MIT. Available from: [Link].
-
Ji, J., Li, T., & Bunnelle, W. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters. (2003-11-04). Available from: [Link].
-
Pang, J. H. et al. Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. Available from: [Link].
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018-09-06). Available from: [Link].
-
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link].
-
Scientific Update. The Chichibabin amination reaction. (2018-11-26). Available from: [Link].
-
Slideshare. Chichibabin Reaction. Available from: [Link].
-
Surry, D. S., & Buchwald, S. L. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available from: [Link].
-
Tundulawessa, J. et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. (2024-07-05). Available from: [Link].
-
Varjostakka, H. et al. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
-
Wikipedia. Chichibabin reaction. Available from: [Link].
-
Yang, D. et al. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available from: [Link].
-
Yang, D. et al. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019-06-18). Available from: [Link].
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Technical Support Center: Degradation Pathways of Methoxyethoxy-Substituted Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyethoxy-substituted pyridine derivatives. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of these complex molecules. In a question-and-answer format, we will troubleshoot common experimental challenges, explain the causality behind degradation pathways, and provide validated protocols to ensure the integrity of your research.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the stability of your compounds.
Q1: What are the primary factors influencing the stability of the pyridine ring in my methoxyethoxy-substituted compound?
The stability of your methoxyethoxy-substituted pyridine is a balance of the inherent properties of the pyridine ring and the influence of its substituents. The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[1][2] This makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1][3]
The stability is primarily governed by:
| Influencing Factor | Effect on Stability | Scientific Rationale |
| Nitrogen Basicity (pKa) | Decreased stability in acidic media. | The lone pair on the pyridine nitrogen can be protonated, forming a pyridinium salt.[1] This positively charged species is highly activated and becomes more susceptible to nucleophilic attack and reduction. |
| Electronic Effect of Substituents | Variable | The methoxyethoxy group exerts a dual electronic effect: it is electron-donating via resonance (mesomeric effect) and electron-withdrawing via induction. This influences the electron density at different positions of the ring, affecting its reactivity. |
| N-Oxidation | Can increase or decrease stability depending on the reaction. | The pyridine nitrogen is susceptible to oxidation, forming a pyridine N-oxide.[1] This modification significantly alters the molecule's electronic properties, potentially opening new degradation pathways or, in some cases, improving metabolic stability.[3] |
| Steric Hindrance | Increased stability. | The methoxyethoxy side chain can sterically hinder the approach of reactants to the pyridine ring or the nitrogen atom, slowing down potential degradation reactions. |
Q2: How does the methoxyethoxy substituent specifically alter the degradation profile compared to simpler alkyl or alkoxy pyridines?
The methoxyethoxy group introduces unique potential points of failure not present in simpler analogues. While a simple methoxy group primarily offers a single site for O-dealkylation, the methoxyethoxy chain provides multiple vulnerabilities:
-
Ether Bond Lability : The two ether linkages (-C-O -C-) in the side chain are susceptible to acid-catalyzed hydrolysis and oxidative cleavage. This can lead to the formation of hydroxylated pyridine derivatives and the release of methoxyethanol or other fragments.
-
Increased Polarity & Solubility : The ether groups increase the molecule's polarity and water solubility compared to a simple alkyl chain. This can enhance its interaction with aqueous media, potentially accelerating hydrolytic degradation.[1]
-
Metabolic Soft Spots : In a biological context, the ether bonds are prime targets for Cytochrome P450 (CYP) enzymes, leading to sequential O-dealkylation. This creates a more complex metabolic profile than that of simpler substituted pyridines.[4]
Section 2: Troubleshooting Common Degradation Pathways
This section provides answers to specific experimental problems you may encounter.
Q3: I'm observing unexpected degradation of my compound under acidic or basic conditions. What is the likely hydrolytic pathway and how can I control it?
Hydrolytic instability is a common issue. The degradation you are observing is likely occurring at the methoxyethoxy side chain rather than the pyridine ring itself, which is generally stable to hydrolysis unless under harsh conditions.
Likely Cause: Acid-Catalyzed Ether Cleavage Under acidic conditions (pH < 4), the ether oxygen in the methoxyethoxy chain can be protonated. This makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by water, leading to cleavage of the C-O bond. This can happen at either ether linkage.
Troubleshooting Steps:
-
Confirm the Degradant Structure : Use LC-MS/MS to identify the mass of the degradants. Look for mass shifts corresponding to the loss of a methyl group (-14 Da), an ethoxy group (-45 Da), or the entire methoxyethoxy side chain.
-
pH-Rate Profile Study : Perform a systematic study by incubating your compound in buffers across a wide pH range (e.g., pH 2 to 10). This will identify the pH at which the compound is most stable.
-
Formulation Adjustment : If the compound must be in solution, formulate it in a buffer system where it exhibits maximum stability, avoiding strongly acidic conditions. For storage, consider lyophilization or storage as a solid.
-
Structural Modification (Drug Development) : If instability is prohibitive, consider synthetic modifications. Replacing the ether linkage with a more stable carbon-carbon bond is a common strategy to improve metabolic and chemical stability.[3]
Q4: My compound is sensitive to air and light. What are the probable oxidative and photodegradation pathways?
Sensitivity to air (oxidation) and light (photodegradation) often involves radical-mediated reactions. For methoxyethoxy-substituted pyridines, there are two primary sites of attack.
-
Pathway A: N-Oxidation : The pyridine nitrogen can be oxidized to form a pyridine N-oxide.[1] This is a very common pathway for pyridines.
-
Pathway B: Side-Chain Oxidation : The carbon atoms adjacent to the ether oxygens (the α-carbons) are susceptible to hydrogen atom abstraction by radicals. This initiates a cascade that can lead to peroxide formation and eventual cleavage of the ether bond.
-
Photodegradation : UV light can provide the energy to generate radicals, accelerating oxidative processes. Some pyridine derivatives can also undergo rearrangement or ring-opening upon photo-excitation.[5]
Below is a diagram illustrating the likely oxidative degradation pathways.
Caption: Proposed oxidative degradation pathways for a methoxyethoxy-substituted pyridine.
Troubleshooting Steps:
-
Use Antioxidants : For formulation, include antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid to scavenge radicals.
-
Inert Atmosphere : Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection : Store samples in amber vials or protect them from light to prevent photodegradation.[6]
-
Forced Degradation : Systematically expose the compound to oxidative stress (e.g., H₂O₂) and light (ICH Q1B conditions) to confirm these pathways and identify the specific degradants.
Q5: During in vitro metabolic studies, I'm seeing rapid clearance. What are the expected metabolic pathways?
Rapid clearance in metabolic assays (e.g., liver microsomes) is common for compounds with "soft spots" like ether linkages. The primary metabolic routes (Phase I) for your compound are likely N-oxidation and O-dealkylation, catalyzed by CYP enzymes.[4]
-
N-Oxidation : As with chemical oxidation, the pyridine nitrogen can be oxidized to the N-oxide.
-
O-Demethylation : The terminal methyl group on the methoxyethoxy chain can be removed to form a primary alcohol.
-
O-Dealkylation : The bond between the pyridine ring and the side chain, or between the two ethyl groups, can be cleaved.
These initial transformations generate more polar metabolites, which are then often conjugated (Phase II) with glucuronic acid or sulfate to facilitate excretion.
Caption: Key Phase I metabolic pathways for a methoxyethoxy-substituted pyridine.
Troubleshooting Steps:
-
Metabolite Identification : Use high-resolution LC-MS to analyze the incubations. This will allow for the accurate mass determination of metabolites.
-
CYP Inhibition Studies : Co-incubate your compound with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to see if the degradation is attenuated, confirming CYP-mediated metabolism.
-
Reaction Phenotyping : Use a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for the metabolism. This is critical for predicting drug-drug interactions.
Section 3: Analytical & Experimental Protocols
Q6: How do I set up a forced degradation study to systematically investigate the stability of my compound?
A forced degradation (or stress testing) study is essential for identifying potential degradants and developing a stability-indicating analytical method.[6]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution : Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions : For each condition, dilute the stock solution into the stress medium. Include a control sample stored under ambient conditions.
| Stress Type | Recommended Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C | To test lability in acidic environments (e.g., stomach). |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C | To test lability in basic environments (e.g., intestine). |
| Oxidative | 3% H₂O₂, room temperature | To simulate oxidative stress.[6] |
| Thermal | Heat solution at 60-80 °C | To assess intrinsic thermal stability. |
| Photolytic | Expose to light (ICH Q1B option 1 or 2) | To assess light sensitivity. |
-
Time Point Sampling : Take aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench Reaction : Stop the degradation by neutralizing the sample (for acid/base) or diluting it in the mobile phase.
-
Analysis : Analyze all samples by a suitable analytical method (see Q7) to determine the percentage of the parent compound remaining and to profile the degradants formed. Aim for 5-20% degradation to ensure you can adequately detect the degradation products.
Caption: Standard workflow for a forced degradation study.
Q7: What is the best analytical method to identify and quantify the degradation products?
No single technique is perfect; a combination is often required. The method of choice for initial profiling and quantification is Reverse-Phase High-Performance Liquid Chromatography with Mass Spectrometric detection (RP-HPLC-MS) .[6]
| Analytical Technique | Strengths | Weaknesses | Best Use Case |
| HPLC-UV | Robust, quantitative, widely available. | Cannot identify unknown degradants; requires chromophore. | Routine quality control and quantification after degradants have been identified.[6] |
| LC-MS/MS | Excellent for identification (mass determination); highly sensitive; can perform relative quantification. | Quantification can be complex; requires ionization. | The primary tool for forced degradation studies and metabolite identification.[7] |
| NMR Spectroscopy | Provides definitive structural elucidation of unknown degradants. | Low sensitivity; requires sample isolation and purification. | Unambiguous structure confirmation of major degradation products isolated from stressed samples. |
Recommended Approach:
-
Use a robust RP-HPLC-MS/MS method to separate the parent compound from its degradation products.
-
Use the MS data to obtain the molecular weight of the degradants and the MS/MS fragmentation data to propose structures.
-
Once degradants are identified, a simpler HPLC-UV method can be validated for routine stability testing and quality control.
References
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Technical Support Center: Refining Crystallization Techniques for Aminopyridine Solids
Welcome to the Technical Support Center for the crystallization of aminopyridine solids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline aminopyridine products. Drawing from established principles and field-proven insights, this center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the crystallization process.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of aminopyridines, providing a foundational understanding for successful experimental design.
Q1: How do I select an appropriate solvent for aminopyridine crystallization?
A1: Solvent selection is a critical first step in any crystallization process as it directly impacts yield, purity, crystal habit, and even the polymorphic form of the final product.[1] For aminopyridines, which are polar molecules capable of hydrogen bonding, polar solvents are generally good candidates.[2]
-
Solubility Profile: The ideal solvent should exhibit moderate solubility for the aminopyridine at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. For instance, 2-aminopyridine shows high solubility in polar solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and methanol, and very low solubility in non-polar solvents like cyclohexane.[1][3] 4-aminopyridine is also highly soluble in polar solvents such as water, ethanol, DMSO, and DMF.[2][4]
-
Solvent-Solute Interactions: The nature of interactions between the solvent and the aminopyridine can influence the final crystal structure.[5][6] Solvents that can form strong hydrogen bonds with the aminopyridine may favor the formation of specific polymorphs or solvates.
-
Practical Considerations: The chosen solvent should be stable, non-corrosive, commercially available, and environmentally acceptable.[1]
Q2: What is "oiling out" and how can I prevent it with aminopyridines?
A2: "Oiling out" is a phenomenon where the dissolved solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase upon cooling. This is often due to the solution being too concentrated, the cooling rate being too rapid, or the presence of impurities that depress the melting point.[7]
To prevent oiling out:
-
Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is achieved, then cool slowly.[7]
-
Slow Cooling: Allow the solution to cool gradually to room temperature before any further cooling in an ice bath.[7]
-
Solvent System Modification: Experiment with a different crystallization solvent or a mixture of solvents.[7]
Q3: My aminopyridine solution is not forming crystals upon cooling. What should I do?
A3: The absence of crystal formation upon cooling typically indicates that the solution is too dilute or that there is a lack of nucleation sites for crystal growth to begin.[7]
Here are some troubleshooting steps:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the aminopyridine and then allow it to cool again.[7]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites.[7]
-
Seeding: Add a single, small crystal of the pure aminopyridine (a "seed crystal") to the solution. This provides a template for further crystal growth.[7]
-
Q4: How does pH affect the crystallization of aminopyridines?
A4: The pH of the crystallization medium can significantly influence the solubility and the final crystalline form of aminopyridines.[2][8] Aminopyridines are basic compounds and their solubility can be pH-dependent. At lower pH values, the amino group can become protonated, forming a salt which often has a very different solubility profile compared to the free base. This can be leveraged to control the crystallization process. For instance, the solubility of 4-aminopyridine in aqueous solutions is enhanced at higher pH levels where the amine group is deprotonated.[2] The pH can be a critical parameter in controlling which polymorph crystallizes.[9][10]
Q5: What are polymorphs, and why are they important for aminopyridines?
A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, can have distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For pharmaceutical applications of aminopyridines, controlling polymorphism is crucial as different polymorphs can have different therapeutic effects.[11] The choice of solvent and the crystallization conditions (e.g., temperature, cooling rate) are key factors in controlling which polymorph is obtained.[12][13]
II. Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the crystallization of aminopyridine solids.
Guide 1: Low Crystal Yield
Problem: The amount of crystalline aminopyridine recovered is significantly lower than expected.
| Possible Cause | Underlying Rationale | Suggested Solution |
| Excessive Solvent Use | The aminopyridine remains dissolved in the mother liquor because the volume of solvent is too high, preventing supersaturation from being reached upon cooling. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] If the mother liquor is suspected to contain a significant amount of product, it can be concentrated to obtain a second crop of crystals.[7] |
| High Solubility in Cold Solvent | The chosen solvent has a relatively high solvating power for the aminopyridine even at low temperatures, leading to product loss in the filtrate. | Select a solvent in which the aminopyridine has very low solubility at cold temperatures. Alternatively, cool the solution in an ice bath or refrigerator to maximize crystal formation before filtration.[7] |
| Premature Filtration | The crystallization process was not complete when the product was filtered, leaving a substantial amount of the aminopyridine in solution. | Ensure that crystal formation has ceased before filtering. Allowing the solution to stand for a longer period at a low temperature can help. |
Guide 2: Impure Crystals
Problem: The resulting aminopyridine crystals are colored or contain impurities.
| Possible Cause | Underlying Rationale | Suggested Solution |
| Co-crystallization of Impurities | Colored impurities present in the crude material are soluble in the hot solvent and crystallize along with the aminopyridine upon cooling.[7] | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal and any insoluble impurities before allowing the solution to cool.[7] |
| Inclusion of Mother Liquor | Impurity-rich mother liquor can become trapped within the crystal lattice, especially during rapid crystal growth.[14] | Ensure a slow cooling rate to allow for more ordered crystal growth, which is less prone to inclusions.[15] |
| Structurally Similar Impurities | Impurities with a similar molecular structure to the aminopyridine can be incorporated into the crystal lattice, forming a solid solution.[14][16] | This is a challenging issue to resolve. A different solvent system may be required. In some cases, polymer additives have been shown to enhance impurity rejection.[17] |
III. Experimental Protocols & Workflows
Protocol 1: Cooling Crystallization of 2-Aminopyridine
This protocol provides a general guideline for the purification of 2-aminopyridine using a cooling crystallization method.
-
Solvent Selection: Based on solubility data, select a suitable solvent. For 2-aminopyridine, ethanol or methanol are good starting points.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude 2-aminopyridine solid. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed during this period.
-
Further Cooling: To maximize yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals, for example, in a vacuum oven at a suitable temperature.
Protocol 2: Anti-Solvent Crystallization
Anti-solvent crystallization is a technique where a second solvent (the anti-solvent) is added to a solution of the compound to induce crystallization.[18][19] The anti-solvent should be miscible with the primary solvent but should be a poor solvent for the aminopyridine.
-
Dissolution: Dissolve the crude aminopyridine in a minimum amount of a "good" solvent (e.g., ethanol for 4-aminopyridine).[4]
-
Anti-Solvent Addition: Slowly add the anti-solvent (e.g., water) to the solution with stirring. The addition rate can influence crystal size and morphology.[20]
-
Crystallization: As the anti-solvent is added, the solubility of the aminopyridine will decrease, leading to supersaturation and subsequent crystallization.
-
Isolation and Drying: Once crystallization is complete, isolate and dry the crystals as described in the cooling crystallization protocol.
IV. Visualizations
Troubleshooting Crystallization Failures
Caption: A decision tree for troubleshooting common crystallization failures.
General Crystallization Workflow
Caption: A generalized workflow for the purification of aminopyridine solids via crystallization.
V. References
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
-
4-Aminopyridine | Solubility of Things. solubilityofthings.com.
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
-
4-Aminopyridine - PRODUCT INFORMATION. Cayman Chemical.
-
4-Aminopyridine = 99 504-24-5. Sigma-Aldrich.
-
Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. Benchchem.
-
Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt. ResearchGate.
-
Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt. ResearchGate.
-
Strategy for control of crystallization of polymorphs. CrystEngComm.
-
3.6F: Troubleshooting. Chemistry LibreTexts.
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications.
-
Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis.
-
“Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. World Journal of Pharmacy and Pharmaceutical Sciences.
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
-
Use of a Polymer Additive To Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Compound. Organic Process Research & Development.
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals.
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI.
-
Achieving polymorph selectivity in the crystallization of pharmaceutical solids: basic considerations and recent advances. PubMed.
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design.
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Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
This guide provides a comprehensive comparison of analytical techniques for the structural validation of novel chemical entities, focusing on 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine as a case study. We will explore the preliminary characterization provided by spectroscopic methods and contrast it with the unequivocal structural proof afforded by single-crystal X-ray crystallography. For the purpose of illustrating the crystallographic workflow with concrete experimental data, we will use the closely related and structurally characterized compound, 6-Methylpyridin-3-amine, as a validated procedural exemplar.
Introduction: The Imperative for Unambiguous Structural Validation
In drug discovery and development, the precise three-dimensional structure of a molecule is not merely academic; it is the foundation upon which all subsequent research is built. The arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, its metabolic fate, and its potential for toxicity. For a novel pyridinamine derivative like 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, which holds potential as a scaffold in medicinal chemistry, an unconfirmed structure represents a significant risk to a research program.
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they provide data that is inferential.[1] NMR reveals the connectivity and chemical environment of atoms in solution, and MS confirms the molecular weight and elemental composition.[2][3][4] However, neither can definitively establish the absolute stereochemistry, solid-state conformation, or the intricate network of intermolecular interactions that govern a crystal lattice. For this, single-crystal X-ray crystallography remains the gold standard, providing direct, unambiguous evidence of the molecular structure.[5]
This guide will first outline the structural hypothesis generated by standard spectroscopic methods and then provide a detailed protocol for achieving definitive validation using X-ray crystallography, supported by experimental data.
Part 1: Initial Characterization - The Spectroscopic Hypothesis
Before undertaking the rigorous process of X-ray crystallography, a molecule's identity is first assessed using a suite of spectroscopic techniques. These methods are rapid, require minimal sample, and provide a wealth of information to build a structural hypothesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[4][5] By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, one can piece together the molecule's carbon-hydrogen framework.[6][7]
-
¹H NMR: Would confirm the presence of the aromatic protons, the methyl group, the methoxy and ethoxy protons, and the amine protons, with their characteristic chemical shifts and splitting patterns revealing their neighboring environments.
-
¹³C NMR: Would identify all unique carbon atoms in the molecule, from the sp² carbons of the pyridine ring to the sp³ carbons of the methyl and methoxyethoxy side chain.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, confirming the precise connectivity of the molecular fragments.[8]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula, a critical piece of the structural puzzle.[9] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm an elemental composition, distinguishing the target molecule from isomers or compounds with similar nominal masses.[3][10] Tandem MS (MS/MS) experiments would further support the proposed structure by analyzing fragmentation patterns.[11][12]
Limitations of Spectroscopic Data
While powerful, these methods leave critical questions unanswered:
-
Isomerism: Spectroscopic data may not easily distinguish between positional isomers.
-
Conformation: The solution-state structure revealed by NMR may differ significantly from the solid-state conformation, which is often more relevant for understanding physical properties like solubility and stability.
-
Intermolecular Interactions: Crucial information about how molecules pack together in a solid, governed by hydrogen bonds and other non-covalent interactions, is not accessible.
The data from these techniques allows us to propose a structure, but it remains a hypothesis until proven by a definitive method.
Part 2: Definitive Validation by Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct visualization of the molecular structure by mapping electron density from the diffraction pattern of a single crystal. This section details the workflow, using data from the exemplar compound 6-Methylpyridin-3-amine to illustrate the process and the richness of the resulting data.[13][14]
Workflow for Crystallographic Validation
Caption: Workflow for single-crystal X-ray structure validation.
Experimental Protocol: A Step-by-Step Guide
1. Synthesis and Purification: The target molecule, 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, would first be synthesized via established organic chemistry methods, likely involving nucleophilic aromatic substitution or cross-coupling reactions.[15] Purification to >99% purity, as confirmed by HPLC and NMR, is critical, as impurities can severely inhibit crystal growth.
2. Crystal Growth (The Critical Step): Growing diffraction-quality single crystals is often the most challenging step. For small organic molecules like pyridinamines, slow evaporation is a highly effective method.[13][14]
-
Protocol:
-
Dissolve a small amount (5-10 mg) of the purified compound in a minimum volume of a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexane). The goal is to create a saturated or near-saturated solution.
-
Filter the solution through a syringe filter (0.2 µm) into a clean, small vial.
-
Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of small, clear, well-defined crystals.
-
3. Data Collection and Processing: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[16]
-
Instrumentation: A modern diffractometer such as a Bruker APEXII CCD is commonly used.[16]
-
Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is a standard X-ray source for small molecule crystallography.[13][16]
-
Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
4. Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map from the diffraction intensities. This map reveals the positions of the atoms. The initial model is then refined using a least-squares algorithm to best fit the experimental data.[13] The quality of the final structure is assessed by the R-factor (R1), which should ideally be below 5% (0.05) for a well-resolved structure.[14]
Data Analysis: An Exemplar Case (6-Methylpyridin-3-amine)
The following tables summarize the kind of definitive data obtained from a crystallographic experiment, using published data for the exemplar molecule 6-Methylpyridin-3-amine.[13][14]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value | Source |
| Chemical Formula | C₆H₈N₂ | [13][14] |
| Formula Weight | 108.14 | [13][14] |
| Crystal System | Monoclinic | [13][14] |
| Space Group | P2₁/n | [13][14] |
| a, b, c (Å) | 8.4240 (17), 7.0560 (14), 10.658 (2) | [13] |
| β (°) | 105.23 (3) | [13] |
| Volume (ų) | 611.3 (2) | [13] |
| Temperature (K) | 294 | [13][14] |
| Final R1 [I > 2σ(I)] | 0.057 | [14] |
| wR2 (all data) | 0.154 | [14] |
Table 2: Key Intermolecular Interactions (Hydrogen Bonds)
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Source |
| N2—H2B···N1 | 0.86 | 2.29 | 3.131 (3) | 165 | [13] |
This data provides an unambiguous description of the molecule's solid-state structure, including the precise hydrogen bonding scheme that links molecules in the crystal lattice.[13][14] This level of detail is unattainable with other techniques.
Part 3: Comparative Analysis - Choosing the Right Tool
The choice of analytical technique depends on the question being asked. For routine reaction monitoring or initial purity checks, NMR and MS are sufficient. For definitive structural proof required for patents, publications, or regulatory filings, X-ray crystallography is essential.
Caption: Comparison of information from spectroscopy vs. crystallography.
Table 3: Comparison of Key Structural Elucidation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| State | Solution | Gas Phase | Solid State |
| Information | Atomic connectivity, chemical environment | Molecular formula, fragmentation | 3D atomic coordinates, bond lengths/angles, packing |
| Key Advantage | Excellent for mapping C-H framework | High sensitivity, exact mass determination | Unambiguous, definitive 3D structure |
| Key Limitation | No solid-state or packing information | Cannot distinguish isomers easily | Requires diffraction-quality single crystals |
| Destructive? | No | Yes | No (crystal is recovered) |
Conclusion
The structural elucidation of a novel compound such as 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is a multi-faceted process. While NMR and mass spectrometry are essential first steps to build a robust structural hypothesis and confirm purity, they cannot provide the absolute certainty required in drug development and materials science. Single-crystal X-ray crystallography stands alone as the definitive method, offering an unparalleled level of detail into the precise three-dimensional arrangement of atoms, bond parameters, and the critical intermolecular forces that dictate the properties of the solid state. By following a systematic workflow of synthesis, purification, crystal growth, and crystallographic analysis, researchers can move from a structural hypothesis to an irrefutable structural proof, providing the solid foundation necessary for all further investigation.
References
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Zhu, K., Xun, N., Wei, P., & Han, P. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Crystallographic Communications, E65, o124. Available at: [Link]
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Zhu, K., Xun, N., Wei, P., & Han, P. (2009). 6-Methylpyridin-3-amine. ResearchGate. Available at: [Link]
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Draguta, S., Khrustalev, V. N., Sandhu, B., Antipin, M. Y., & Timofeeva, T. V. (2012). 6-Methylpyridin-2-amine. ResearchGate. Available at: [Link]
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Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-methylpyridinium 3-aminobenzoate. ResearchGate. Available at: [Link]
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Draguta, S., Khrustalev, V. N., Sandhu, B., Antipin, M. Y., & Timofeeva, T. V. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3466. Available at: [Link]
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Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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ResearchGate. (2023). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
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Zhang, A., et al. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. Available at: [Link]
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Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]
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ResearchGate. (2025). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Available at: [Link]
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LCGC International. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Available at: [Link]
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Chemohollic. (2018). Structure Determination of Organic Compound using NMR data. YouTube. Available at: [Link]
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Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1937–1945. Available at: [Link]
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Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Available at: [Link]
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Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Available at: [Link]
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Kind, T., et al. (n.d.). Identification of small molecules using accurate mass MS/MS search. PubMed Central. Available at: [Link]
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A Comparative Guide to the In Vitro Validation of Aminopyridine Compounds in Cancer Cell Lines
This guide provides a comprehensive comparison of aminopyridine compounds that have undergone in vitro validation in various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the experimental data supporting the anticancer potential of this class of compounds. This document delves into the methodologies, comparative efficacy, and mechanistic insights derived from preclinical studies.
Introduction: The Therapeutic Promise of Aminopyridine Scaffolds in Oncology
Aminopyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] In the realm of oncology, these compounds have emerged as promising candidates for anticancer drug development, with studies demonstrating their ability to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance.[1][3][4] The core aminopyridine structure serves as a valuable pharmacophore that can be chemically modified to target a range of cellular pathways implicated in cancer progression. This guide will explore the in vitro validation of several aminopyridine compounds, offering a comparative analysis of their performance across different cancer models and highlighting the experimental frameworks used for their evaluation.
Comparative Efficacy of Aminopyridine Derivatives Across Cancer Cell Lines
The cytotoxic potential of various aminopyridine compounds has been assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values for selected aminopyridine derivatives.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Noteworthy Findings | Reference |
| Amino Acid Conjugates | Compound S3c | A2780 (Ovarian) | 15.57 | Active in both cisplatin-sensitive and resistant cell lines. | [1] |
| Compound S3c | A2780CISR (Ovarian, Cisplatin-Resistant) | 11.52 | More potent in the resistant cell line, suggesting potential to overcome resistance. | [1] | |
| Compound S5b | A2780CISR (Ovarian, Cisplatin-Resistant) | Promising Inhibition | Displayed significant inhibition in cisplatin-resistant cells. | [1] | |
| Compound S6c | A2780CISR (Ovarian, Cisplatin-Resistant) | Promising Inhibition | Showed notable activity against cisplatin-resistant ovarian cancer cells. | [1] | |
| N-protected and deprotected amino acid derivatives | Compounds 4a-4d | HCT 116 (Colorectal) | 3.7 - 8.1 | Demonstrated potential anti-tumor activities. | [5][6] |
| Compounds 4a-4d | HT29 (Colorectal) | 3.27 - 7.7 | Exhibited anti-tumor effects in a second colorectal cancer cell line. | [5][6] | |
| 6-Aminopyridines | 6-Aminopicolamine (6AP) | Pancreatic Ductal Adenocarcinoma (PDAC) | Potent Inhibitor | Selectively active against PGDhigh PDACs in 3D tumoroid models. | [7] |
| 2-Aminopyridine Derivatives | Compound MR3278 | MOLM-16 (AML) | 2.6 | Superior PI3Kδ inhibitory activity compared to Idelalisib. | [8] |
| Compound MR3278 | Mv-4-11 (AML) | 3.7 | Induced G2/M phase arrest and apoptosis. | [8] | |
| Simple Aminopyridine | 4-Aminopyridine (4-AP) | MCF-7 (Breast) | Dose-dependent | Inhibited cell proliferation and induced apoptosis. | [4] |
| 4-Aminopyridine (4-AP) | U87 (Malignant Astrocytoma) | Dose-dependent | Caused apoptosis in p53 wild-type cells. | [9] | |
| 4-Aminopyridine (4-AP) | A172 (Malignant Astrocytoma) | Dose-dependent | Inhibited proliferation but did not induce apoptosis in p53 mutant cells. | [9] |
Mechanistic Insights: Diverse Molecular Targets of Aminopyridines
The anticancer effects of aminopyridine compounds are attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. Understanding these mechanisms is vital for rational drug design and patient stratification.
Targeting Metabolic Adaptations in Metastatic Cancer
Metastatic cancer cells often exhibit unique metabolic dependencies that can be exploited therapeutically. A novel aminopyridine compound, 6-aminopicolamine (6AP) , has been shown to target a Phosphogluconate Dehydrogenase (PGD)-dependent metabolic adaptation in pancreatic cancer metastases.[7][10] 6AP acts as a prodrug, converting to bioactive metabolites that inhibit PGD, thereby reversing metastatic properties.[7]
Inhibition of Key Signaling Pathways
Several aminopyridine derivatives have been designed to inhibit critical signaling pathways that are frequently dysregulated in cancer:
-
PI3K Pathway: The phosphoinositide-3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival.[8] A series of 2-aminopyridine derivatives were developed as potent PI3Kδ inhibitors, with compound MR3278 showing significant activity in acute myeloid leukemia (AML) cell lines.[8] This compound was found to induce G2/M phase cell cycle arrest and apoptosis in a PI3K-dependent manner.[8]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in colorectal cancer development. Certain N-protected and deprotected amino acid derivatives of 2-aminopyridine have been investigated for their ability to target this pathway.[5][11] In silico docking studies suggested that these compounds bind to the active site of β-catenin, and subsequent in vitro assays confirmed their anti-tumor activity in colorectal cancer cell lines.[5][12]
Modulation of Ion Channels
Voltage-gated potassium channels have been implicated in the growth and proliferation of various cancer cells. 4-Aminopyridine (4-AP) , a known inhibitor of these channels, has demonstrated pro-apoptotic properties in several cancer types, including breast cancer, acute myeloid leukemia, and malignant astrocytoma.[4][9][13][14] In human AML cells, 4-AP was shown to induce apoptosis by increasing intracellular calcium concentration through the P2X7 receptor pathway.[13][14] Furthermore, 4-AP has been shown to inhibit proliferation and induce apoptosis in cisplatin-resistant lung cancer cells by upregulating the tumor suppressor PTEN.[15]
Experimental Protocols for In Vitro Validation
The following section details the step-by-step methodologies for key experiments used in the in vitro validation of aminopyridine compounds.
Cell Viability and Cytotoxicity Assays
The initial assessment of an anticancer compound's efficacy involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of the aminopyridine compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for an additional 48-72 hours.[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assays
To determine if a compound induces programmed cell death, various apoptosis assays can be employed. These assays measure key hallmarks of apoptosis, such as DNA fragmentation and caspase activation.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.
-
Cell Preparation: Grow cells on glass coverslips or in chamber slides and treat with the aminopyridine compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Labeling: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Microscopy: Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
Cell Cycle Analysis
To understand the effect of a compound on cell cycle progression, flow cytometry analysis of DNA content is a standard method.
Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the aminopyridine compound for a specified duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes and preserve the cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Conclusion and Future Directions
The in vitro validation data presented in this guide underscores the significant potential of aminopyridine compounds as a versatile scaffold for the development of novel anticancer agents. The diverse mechanisms of action, ranging from targeting specific metabolic vulnerabilities and key signaling pathways to modulating ion channel activity, highlight the broad applicability of this chemical class. The comparative analysis of IC50 values reveals promising potency for several derivatives, particularly in drug-resistant cancer cell lines.
Future research should focus on elucidating the detailed molecular interactions of these compounds with their targets through structural biology studies. Furthermore, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The development of dual-target inhibitors, such as those targeting both epigenetic regulators and cell cycle kinases, represents an exciting avenue for future drug discovery efforts.[17] By leveraging the insights gained from these rigorous in vitro validation studies, the scientific community can continue to advance aminopyridine-based therapeutics towards clinical application.
References
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Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., ... & Li, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Cancer Investigation, 39(4), 349-363. [Link]
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Ilyas, U., Alkury, L. T., Naaz, S., Muhammad, S. A., Nadeem, H., Altaf, R., ... & Li, S. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2599-2606. [Link]
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Kaadige, M. R., Lo, M., Ayala-Lugo, R. M., & St-Pierre, J. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. Oncogene, 41(10), 1518-1525. [Link]
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Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., ... & Li, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. ResearchGate. [Link]
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Kaadige, M. R., Lo, M., Ayala-Lugo, R. M., & St-Pierre, J. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. PubMed. [Link]
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Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., ... & Li, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Taylor & Francis Online. [Link]
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Ilyas, U., Alkury, L. T., Naaz, S., Muhammad, S. A., Nadeem, H., Altaf, R., ... & Li, S. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science. [Link]
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Ru, Q., Tian, X., Liu, J. S., & Li, C. Y. (2015). aminopyridine inhibits cell proliferation and affects anti-tumor activities of cell cycle-specific drugs in human breast cancer cells. In Bioinformatics and Biomedical Engineering: New Advances. CRC Press. [Link]
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Chen, L., Fan, J., Chen, Y., Li, J., & Li, X. (2011). 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. Cellular Physiology and Biochemistry, 28(2), 199-208. [Link]
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Li, M., Wang, Y., Zhang, J., Zhang, Y., Wang, Y., & Zhang, Y. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
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Pardo, L. A., del Camino, D., Sanchez, A., Alves, F., Brüggemann, A., Beckh, S., & Stühmer, W. (1997). 4-Aminopyridine causes apoptosis and blocks an outward rectifier K+ channel in malignant astrocytoma cell lines. Journal of Neuroscience Research, 48(2), 122-127. [Link]
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Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., & Al-Salahi, R. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5133. [Link]
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Chen, L., Fan, J., Chen, Y., Li, J., & Li, X. (2011). 4-aminopyridine Induces Apoptosis of Human Acute Myeloid Leukemia Cells via Increasing [Ca2+]i Through P2X7 Receptor Pathway. Cellular Physiology and Biochemistry, 28(2), 199-208. [Link]
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Wang, Y., Zhang, Y., & Zhang, J. (2018). Upregulation of phosphatase and tensin homolog is essential for the effect of 4-aminopyridine on A549/CDDP cells. Oncology Letters, 15(4), 5129-5134. [Link]
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Ilyas, U., Alkury, L. T., Naaz, S., Muhammad, S. A., Nadeem, H., Altaf, R., ... & Li, S. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. PubMed. [Link]
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Ilyas, U., Alkury, L. T., Naaz, S., Muhammad, S. A., Nadeem, H., Altaf, R., ... & Li, S. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Zayed University Research Portal. [Link]
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A Senior Application Scientist's Comparative Guide to the Analytical Methods for Pyridine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Pyridine Derivatives
Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with their structural motif embedded in a vast array of pharmaceuticals, agrochemicals, and specialty materials. The nitrogen atom within the aromatic ring imparts unique physicochemical properties, including basicity and hydrogen bonding capabilities, which are pivotal to their biological activity and industrial utility. Consequently, the accurate and precise analytical determination of these compounds is paramount for quality control, pharmacokinetic studies, metabolic profiling, and environmental monitoring.
This guide provides a comparative analysis of the principal analytical methodologies for pyridine derivatives. As a senior application scientist, my objective is to move beyond a mere recitation of techniques. Instead, this document is structured to provide a deep, practical understanding of why specific methods are chosen and how they are best implemented. We will explore the causal relationships behind experimental parameters and present self-validating protocols grounded in established scientific principles.
Navigating the Analytical Landscape: A Strategic Overview
The selection of an appropriate analytical technique for a pyridine derivative is governed by the analyte's specific properties (e.g., volatility, polarity, thermal stability), the complexity of the sample matrix, and the analytical objective (e.g., quantification, structural elucidation, purity assessment). The following sections will delve into the most prevalent and powerful techniques, offering a critical comparison to guide your methodological choices.
Chromatographic Techniques: The Workhorses of Separation Science
Chromatographic methods are indispensable for the analysis of pyridine derivatives, particularly in complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely adopted technique for the analysis of a broad spectrum of pyridine derivatives, especially those that are non-volatile or thermally labile.[1]
Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[2] For pyridine derivatives, which are moderately polar to polar, reversed-phase (RP-HPLC) is the most common mode. In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase.[2]
Causality in Method Development for Pyridine Derivatives:
-
Column Selection: The choice of a C18 or C8 column is a balance between retention and analysis time. C18 columns offer greater hydrophobicity and thus stronger retention for less polar pyridine derivatives, while C8 columns provide shorter analysis times for more polar analytes.[3] The basic nature of the pyridine nitrogen can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing. To mitigate this, end-capped columns or the use of mobile phase additives like trifluoroacetic acid (TFA) or formic acid to suppress silanol activity is crucial.[4]
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous component (often with a buffer to control pH) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter. Maintaining a pH below the pKa of the pyridine derivative (typically around 5-6) ensures it is in its protonated, more polar form, which can influence retention and peak shape.[4]
-
Detector Selection: The aromatic nature of the pyridine ring makes UV-Vis detection highly suitable. The wavelength of maximum absorbance (λmax) for pyridine is typically around 254 nm.[5] For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is the gold standard.
Experimental Protocol: Isocratic RP-HPLC-UV Analysis of a Pyridine Derivative
This protocol outlines a general procedure for the quantitative analysis of a pyridine derivative in a pharmaceutical formulation.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), spectroscopic grade
-
Reference standard of the pyridine derivative
-
Sample containing the pyridine derivative
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% TFA. The TFA serves to protonate the pyridine nitrogen and suppress silanol interactions, leading to improved peak symmetry.[4] Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter that could damage the column.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards followed by the sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the pyridine derivative in the sample by interpolating its peak area on the calibration curve.
-
Workflow for HPLC-UV Analysis of a Pyridine Derivative
Caption: Workflow for the quantitative analysis of a pyridine derivative by HPLC-UV.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable pyridine derivatives.[1] When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity.[7]
Principle of Separation: In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases, which is primarily governed by their boiling points and polarities.[1]
Causality in Method Development for Pyridine Derivatives:
-
Derivatization: Many pyridine derivatives, especially those with polar functional groups like hydroxyl or carboxyl groups, are not sufficiently volatile for GC analysis. Derivatization is a chemical modification to increase volatility and thermal stability.[8] Silylation, which replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, is a common technique.[9][10] This reduces intermolecular hydrogen bonding, thereby lowering the boiling point and improving peak shape.[8]
-
Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5), is often suitable for the analysis of derivatized pyridine compounds.[6]
-
Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. The detector temperature is also kept high to prevent condensation of the analytes.
-
Detection: A Flame Ionization Detector (FID) provides good sensitivity for most organic compounds, including pyridine derivatives. For unambiguous identification and enhanced sensitivity, a Mass Spectrometer (MS) is the detector of choice.[7]
Experimental Protocol: GC-MS Analysis of a Pyridine Derivative in a Food Matrix
This protocol describes a general procedure for the determination of a pyridine derivative in a food sample, incorporating a common sample preparation technique.
-
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Reagents and Materials:
-
Acetonitrile (pesticide residue grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)[10]
-
Reference standard of the pyridine derivative
-
-
Procedure:
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize 10 g of the food sample with 10 mL of acetonitrile.[11] The use of acetonitrile facilitates the extraction of a wide range of analytes.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. MgSO₄ removes water, and NaCl aids in phase separation.[11]
-
Vortex vigorously and centrifuge.
-
Transfer an aliquot of the acetonitrile (upper) layer for cleanup by dispersive solid-phase extraction (d-SPE) if necessary.
-
-
Derivatization:
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). This temperature programming allows for the separation of compounds with a range of boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 50 to 400.
-
-
Analysis and Quantification: Inject the derivatized standards and samples. Identify the pyridine derivative based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the derivatized standards.
-
Workflow for GC-MS Analysis of a Pyridine Derivative
Caption: Workflow for the GC-MS analysis of a pyridine derivative, including sample preparation and derivatization.
Spectroscopic Techniques: Unveiling Molecular Identity and Quantity
Spectroscopic methods are fundamental for both the structural elucidation and quantification of pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural determination of pyridine derivatives.[12] It provides detailed information about the molecular structure, connectivity, and stereochemistry.[12]
Principle of Analysis: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a fingerprint of the molecule's structure.[12]
Key NMR Features of Pyridine Derivatives:
-
¹H NMR: The aromatic protons of the pyridine ring resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm). The protons at the α-positions (C2, C6) are the most deshielded due to their proximity to the electron-withdrawing nitrogen atom.[12]
-
¹³C NMR: The carbon atoms of the pyridine ring also exhibit characteristic chemical shifts, with the α-carbons being the most deshielded.[12]
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning signals in complex or highly substituted pyridine derivatives by revealing proton-proton and proton-carbon correlations, respectively.[12]
Experimental Protocol: NMR Analysis for Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts.[12]
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If the structure is complex or assignments are ambiguous, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to elucidate the complete molecular structure.[13]
-
Logical Relationship in NMR Structural Elucidation
Caption: Logical flow for structural elucidation of pyridine derivatives using various NMR techniques.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of pyridine derivatives in simple matrices.[14]
Principle of Analysis: This technique measures the absorption of ultraviolet or visible light by a molecule. The pyridine ring contains π-electrons that can be excited by UV radiation, resulting in characteristic absorption bands.[15] The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.
Experimental Protocol: Quantitative UV-Vis Analysis
-
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Determine λmax: Scan a solution of the pyridine derivative (e.g., 10 µg/mL) across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax), which is typically around 254 nm for pyridine.[5] Performing measurements at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
-
Prepare Calibration Standards: Prepare a series of standard solutions of the pyridine derivative with known concentrations.
-
Measure Absorbance: Measure the absorbance of a blank (the solvent used to prepare the standards and sample) and then the absorbance of each standard and the sample at the predetermined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
-
Electrochemical Methods: High Sensitivity for Specific Applications
Electrochemical sensors offer a highly sensitive and often portable alternative for the detection of pyridine derivatives.
Principle of Analysis: These methods measure the change in an electrical property (e.g., current, potential) that occurs when the analyte interacts with an electrode surface.[16] The pyridine nitrogen can be electrochemically active, allowing for direct detection.
Causality in Sensor Design: The selectivity and sensitivity of an electrochemical sensor are highly dependent on the modification of the electrode surface. For instance, glassy carbon electrodes can be modified with nanomaterials (e.g., carbon nanotubes, gold nanoparticles) and specific recognition elements to enhance the electrocatalytic activity towards pyridine derivatives and lower the detection limit.[17]
Experimental Protocol: Voltammetric Determination of a Pyridine Derivative
-
Instrumentation:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes)
-
-
Procedure:
-
Electrode Preparation: Modify a glassy carbon electrode with a suitable material to enhance sensitivity and selectivity.
-
Electrochemical Measurement: Place the electrodes in a supporting electrolyte solution containing the sample. Apply a potential sweep and record the resulting current. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) are commonly used.
-
Quantification: The peak current in the voltammogram is proportional to the concentration of the pyridine derivative. Quantification is achieved by creating a calibration curve from standard solutions.
-
Comparative Performance of Analytical Methods
The choice of analytical method is a critical decision based on performance characteristics. The following table summarizes typical performance data for the discussed techniques in the analysis of pyridine and its derivatives.
| Performance Metric | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | Electrochemical Methods |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning & mass analysis | Light absorption | Electrochemical reaction |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable (or derivatized) compounds | Chromophore-containing compounds in simple matrices | Electroactive compounds |
| Linearity (R²) | > 0.999[6] | > 0.995[6] | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[6] | 95.0 - 105.0%[6] | 95 - 105% | 95 - 105% |
| Precision (% RSD) | ≤ 2.0%[6] | ≤ 5.0%[6] | < 5% | < 5% |
| Limit of Detection (LOD) | ng/mL to low µg/mL | pg/mL to ng/mL[7] | ~0.5 µg/mL | nM to µM[17] |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL | pg/mL to ng/mL[7] | ~1.5 µg/mL | nM to µM |
| Sample Throughput | Moderate to High | Moderate | High | High (for simple samples) |
| Cost | Moderate | High | Low | Low to Moderate |
| Structural Information | Low (retention time) | High (mass spectrum) | Very Low | Low |
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract the pyridine derivative from the matrix and remove interfering components that could affect the analysis.[18]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique for cleaning up and concentrating analytes from liquid samples like water or plasma.[19] A sorbent material in a cartridge retains the analyte, which is then eluted with a small volume of solvent. The choice of sorbent (e.g., reversed-phase, ion-exchange) depends on the properties of the pyridine derivative.[19]
-
Liquid-Liquid Extraction (LLE): LLE partitions the analyte between two immiscible liquid phases. It is a classic technique but can be solvent-intensive.
-
QuEChERS: As described in the GC-MS protocol, QuEChERS is a popular and efficient method for extracting a wide range of analytes from food and agricultural samples.[20][21]
Logical Approach to Sample Preparation
Caption: A generalized workflow for sample preparation prior to chromatographic analysis.
Conclusion: An Integrated Approach to Pyridine Derivative Analysis
This guide has provided a comparative overview of the key analytical techniques for the characterization and quantification of pyridine derivatives. There is no single "best" method; the optimal choice is contingent upon the specific analytical challenge at hand. HPLC and GC-MS remain the workhorses for quantitative analysis, offering excellent sensitivity and selectivity, while NMR is the definitive tool for structural elucidation. UV-Vis spectrophotometry and electrochemical methods provide rapid and cost-effective solutions for specific applications.
A thorough understanding of the principles behind each technique, coupled with a rational approach to method development and sample preparation, is essential for generating reliable and accurate analytical data. By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy for their pyridine derivative of interest.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-5-Methylpyridine Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for engaging a multitude of biological targets. Among these, the 3-amino-5-methylpyridine core has emerged as a particularly fruitful starting point for the development of potent and selective therapeutic agents. Its inherent structural features—a basic nitrogen atom, a hydrogen bond-donating amino group, and a lipophilic methyl group—provide a unique combination of properties that can be finely tuned to optimize pharmacological activity.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 3-amino-5-methylpyridine analogs. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between structural modifications and their impact on biological activity, supported by experimental data and detailed protocols. Our focus is to provide a predictive framework for designing novel analogs with enhanced potency, selectivity, and drug-like properties.
The 3-Amino-5-Methylpyridine Scaffold: A Privileged Starting Point
The 3-amino-5-methylpyridine moiety is frequently employed in the design of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and agents targeting other enzyme classes.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, while the 3-amino group serves as a crucial hydrogen bond donor, often interacting with the hinge region of kinases or key residues in receptor binding pockets. The 5-methyl group typically occupies a hydrophobic pocket, contributing to binding affinity and influencing the overall physicochemical properties of the molecule.
The exploration of SAR around this core involves systematic modifications at the C2, C4, and C6 positions of the pyridine ring, as well as substitutions on the 3-amino group itself. Understanding the impact of these changes is paramount for rational drug design.
Comparative SAR Analysis of 3-Amino-5-Methylpyridine Analogs
To elucidate the SAR of this scaffold, we will examine the effects of substitutions at key positions, drawing insights from studies on closely related aminopyridine series where extensive data is available.
Substitutions at the C2 and C6 Positions: Modulating Potency and Selectivity
The C2 and C6 positions, flanking the pyridine nitrogen, are pivotal for influencing the electronic properties of the ring and for introducing substituents that can engage with specific sub-pockets of a target binding site.
In the context of kinase inhibition, introducing small, electron-withdrawing groups at these positions can enhance the hydrogen bond donating capacity of the 3-amino group, thereby strengthening its interaction with the kinase hinge region. Conversely, larger, sterically demanding groups can be used to probe for additional binding interactions or to impart selectivity against off-target kinases.
For instance, in a series of 3,5-diaryl-2-aminopyridine derivatives developed as antimalarial agents, substitutions at the 5-position (analogous to the C2/C6 positions relative to the amino group in a different orientation) demonstrated that polar, electron-withdrawing groups such as N-substituted sulfonamides and various carboxamides retained potent activity.[2] This highlights the importance of electrostatic and hydrogen bonding interactions in this region.
| Compound ID | C2-Substituent | C6-Substituent | Target | IC50 (nM) | Reference |
| Analog A | -H | -H | Kinase X | 500 | |
| Analog B | -Cl | -H | Kinase X | 150 | |
| Analog C | -H | -CN | Kinase X | 80 | |
| Analog D | -Phenyl | -H | Kinase X | >1000 |
Table 1: Hypothetical SAR data for C2/C6 substitutions on a 3-amino-5-methylpyridine core, illustrating general trends observed in related aminopyridine series.
Substitutions at the C4-Position: Tuning Physicochemical Properties
The C4 position offers a vector for modifying the overall shape and physicochemical properties of the molecule, such as solubility and lipophilicity. Substitutions at this position can also influence the orientation of other functional groups within the binding pocket.
In a study of amino-3,5-dicyanopyridines as adenosine A1 receptor ligands, modifications at the 4-position with various aryl and heteroaryl groups significantly impacted binding affinity.[3] For example, a 4-methoxyphenyl group was found to be favorable for binding.[3] This suggests that the C4 position can be exploited to engage with hydrophobic regions of the target protein.
Modifications of the 3-Amino Group: The Gateway to Hinge Binding
The 3-amino group is often the primary anchor to the target protein, particularly in kinases where it forms critical hydrogen bonds with the hinge region. While derivatization of this group can disrupt this key interaction, it can also be a strategy to achieve selectivity or to introduce new binding motifs.
In the development of Interleukin-2 inducible T-cell kinase (Itk) inhibitors based on a 3-aminopyrid-2-one scaffold, functionalization of the 3-amino group was a key step in rapidly enhancing inhibitory activity.[4] This demonstrates that while the primary amine is often crucial, carefully designed substitutions can lead to significant gains in potency.[4]
Experimental Protocols for SAR Elucidation
The following are representative experimental protocols used to generate the data that informs SAR studies of 3-amino-5-methylpyridine analogs.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of a compound against a specific protein kinase.
Methodology:
-
Reagents: Recombinant human kinase, ATP, a suitable substrate peptide (e.g., a generic tyrosine or serine/threonine peptide), test compounds, and kinase assay buffer.
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the test compound to the assay buffer. c. Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration). d. Incubate the reaction at room temperature for a specified period (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®). f. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Methodology:
-
Cell Culture: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
Visualizing SAR Principles and Workflows
Diagrams are essential for conceptualizing the complex relationships in SAR studies and for outlining experimental procedures.
Caption: A logical workflow for SAR studies of 3-amino-5-methylpyridine analogs.
Caption: A streamlined workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The 3-amino-5-methylpyridine scaffold is a highly versatile and privileged structure in drug discovery. A systematic and comparative approach to understanding its structure-activity relationships is crucial for the successful design of novel therapeutic agents. By carefully considering the effects of substitutions at the C2, C4, and C6 positions, as well as modifications to the 3-amino group, researchers can rationally design analogs with improved potency, selectivity, and overall drug-like properties. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for these endeavors. Future work in this area will likely focus on the application of computational modeling and machine learning to predict the activity of novel analogs, further accelerating the drug discovery process.
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"benchmarking 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine against known enzyme inhibitors"
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This guide provides a comprehensive framework for characterizing and benchmarking a novel chemical entity, exemplified by "6-(2-Methoxyethoxy)-5-methylpyridin-3-amine," against established enzyme inhibitors. As this specific compound is not extensively documented in public literature as a known inhibitor, this document will serve as a methodological blueprint for researchers in drug discovery and chemical biology. We will proceed with a hypothetical yet scientifically rigorous case study, focusing on the well-understood and therapeutically relevant class of protein kinases.
Introduction: The Imperative for Rigorous Benchmarking
The discovery of a potential new enzyme inhibitor is a critical first step in a long and complex drug development journey. To ascertain the true potential of a novel compound, it must be rigorously compared against existing, well-characterized inhibitors. This process, known as benchmarking, provides essential context for a compound's potency, selectivity, and mechanism of action. Without this comparative data, it is impossible to gauge the therapeutic promise or to justify the extensive resources required for further development.
In this guide, we will outline the essential experimental workflows, data interpretation, and best practices for benchmarking a novel compound. Our case study will focus on characterizing the inhibitory potential of "6-(2-Methoxyethoxy)-5-methylpyridin-3-amine" (herein referred to as 'Compound X') against a representative tyrosine kinase, Abl kinase. We will compare its performance against two benchmark inhibitors: Staurosporine , a potent but non-selective kinase inhibitor, and Imatinib , a highly selective inhibitor of Abl kinase.[1][2][3][4] This choice of comparators allows us to position our novel compound on a spectrum from broad-spectrum activity to high target specificity.
Part 1: Experimental Design & Rationale
A robust benchmarking study is built on a foundation of carefully planned experiments. The primary goals are to determine the inhibitory potency (IC50), understand the mechanism of inhibition, and assess the selectivity of the novel compound.
Selection of Benchmark Inhibitors: Anchoring the Comparison
-
Staurosporine : An alkaloid originally isolated from Streptomyces staurosporeus, Staurosporine is a prototypical ATP-competitive kinase inhibitor known for its high potency against a broad range of kinases.[3][4][5] Its promiscuity makes it an excellent positive control for kinase inhibition assays and a benchmark for broad-spectrum activity.[4]
-
Imatinib (Gleevec®) : A rationally designed drug, Imatinib is a selective inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML).[1][2][6][7][8] It functions by binding to the ATP-binding site of the kinase domain, preventing phosphorylation of its substrates.[2][6] Imatinib serves as our benchmark for a highly selective and therapeutically successful kinase inhibitor.
Target Enzyme and Assay Platform
For this case study, we will utilize a recombinant human Abl tyrosine kinase. The enzymatic activity will be measured using a high-throughput fluorescence-based assay.[9][] These assays are widely used in drug discovery for their sensitivity, reproducibility, and scalability.[11][12] The principle of many such assays involves measuring the phosphorylation of a fluorescently labeled peptide substrate.
Part 2: Core Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This experiment aims to determine the concentration of an inhibitor required to reduce the enzyme's activity by 50% (the IC50 value).[13][14]
Protocol:
-
Compound Preparation : Prepare a 10 mM stock solution of Compound X, Staurosporine, and Imatinib in 100% DMSO.
-
Serial Dilutions : Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Mixture : In a 96-well or 384-well plate, add the recombinant Abl kinase and the fluorescently labeled peptide substrate to the assay buffer.
-
Inhibitor Addition : Add the serially diluted compounds to the reaction mixture. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Initiation of Reaction : Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or below the Km value for ATP to effectively identify competitive inhibitors.[15]
-
Incubation : Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Detection : Stop the reaction and measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis : Convert the raw fluorescence data to percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]
Enzyme Kinetics and Mechanism of Action (MoA) Studies
Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) is crucial.[16][17] This is typically determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.[18][19]
Protocol:
-
Varying Substrate and Inhibitor Concentrations : Set up a matrix of reactions where both the ATP concentration and the inhibitor concentration are varied.
-
Measure Initial Rates : For each condition, measure the initial reaction velocity.
-
Data Analysis : Plot the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of the lines will indicate the mechanism of inhibition.
-
Competitive Inhibition : Lines intersect on the y-axis.
-
Non-competitive Inhibition : Lines intersect on the x-axis.
-
Uncompetitive Inhibition : Lines are parallel.
-
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Inhibitory Potency (IC50) against Abl Kinase
| Compound | IC50 (nM) |
| Compound X (Hypothetical) | 85 |
| Staurosporine | 5 |
| Imatinib | 250 |
This table presents hypothetical data for illustrative purposes.
Interpretation : In this hypothetical scenario, Compound X exhibits potent inhibition of Abl kinase, more potent than the selective inhibitor Imatinib but less potent than the broad-spectrum inhibitor Staurosporine. This initial result is promising and warrants further investigation into its selectivity.
Table 2: Mechanism of Action Summary
| Compound | Mechanism of Action vs. ATP |
| Compound X (Hypothetical) | Competitive |
| Staurosporine | Competitive |
| Imatinib | Competitive |
This table presents hypothetical data for illustrative purposes.
Interpretation : The competitive mechanism of action for Compound X suggests that it likely binds to the ATP-binding site of the kinase, similar to the benchmark inhibitors.
Part 4: Selectivity Profiling
A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target to minimize off-target effects and potential toxicity.[20][21][22]
Kinome-Wide Selectivity Screening
To assess the selectivity of Compound X, it should be screened against a large panel of kinases. Several commercial services offer kinase screening panels.[23]
Protocol:
-
Submit Compound : Provide a sample of Compound X to a contract research organization (CRO) that performs kinase selectivity profiling.
-
Single Concentration Screen : Initially, screen the compound at a single high concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.
-
IC50 Determination for "Hits" : For any kinases that show significant inhibition in the initial screen, perform follow-up IC50 determinations.
Data Visualization : The results of a kinome-wide screen are often visualized using a "kinome tree" diagram, where inhibited kinases are highlighted. This provides a clear visual representation of the compound's selectivity profile.
Visualizations
Experimental Workflow Diagram
Caption: High-level workflow for benchmarking a novel enzyme inhibitor.
Signaling Pathway Context
Caption: Competitive inhibition of the Abl kinase signaling pathway.
Conclusion
This guide provides a foundational framework for the systematic benchmarking of a novel enzyme inhibitor, using "6-(2-Methoxyethoxy)-5-methylpyridin-3-amine" as a representative case. By comparing its performance against well-characterized inhibitors like Staurosporine and Imatinib, researchers can gain crucial insights into the compound's potency, selectivity, and mechanism of action. This rigorous, data-driven approach is indispensable for making informed decisions in the early stages of drug discovery and for identifying promising lead candidates for further development.
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A Comparative Guide to the Synthetic Validation of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
Abstract
This guide provides a comprehensive technical comparison of two plausible synthetic routes for the preparation of 6-(2-methoxyethoxy)-5-methylpyridin-3-amine, a key intermediate in contemporary drug discovery programs. The presented routes are critically evaluated based on established principles of organic synthesis, with supporting data from analogous transformations reported in the scientific literature. We will delve into the strategic considerations behind each pathway, offering a comparative analysis of their respective strengths and weaknesses in terms of potential yield, purity, scalability, and overall efficiency. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the pharmaceutical industry, providing the necessary insights to make informed decisions in the synthesis of this and structurally related compounds.
Introduction: The Significance of Substituted Aminopyridines
Substituted aminopyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of disease areas. The specific substitution pattern of 6-(2-methoxyethoxy)-5-methylpyridin-3-amine suggests its potential utility as a versatile building block, offering multiple points for further chemical elaboration. The methoxyethoxy group can enhance solubility and modulate pharmacokinetic properties, while the methyl and amine functionalities provide handles for diverse coupling chemistries. Given its strategic importance, the development of a robust and efficient synthetic route is of paramount importance.
This guide will explore two distinct, yet viable, synthetic strategies for the preparation of the title compound. The first route is a classical approach involving nucleophilic aromatic substitution (SNAr) to introduce the methoxyethoxy side chain, followed by a reduction of a nitro group to unveil the desired amine. The second, more contemporary route, leverages a palladium-catalyzed Buchwald-Hartwig amination reaction for the direct installation of the amino group.
Proposed Synthetic Routes: A Detailed Analysis
Route 1: The Classical Nitro-Reduction Pathway
This well-trodden path in pyridine chemistry relies on the activation of the pyridine ring towards nucleophilic attack by a strategically placed electron-withdrawing group, in this case, a nitro group. The synthesis would commence from a readily available starting material, 2-chloro-5-methyl-3-nitropyridine.
Caption: Classical synthesis of the target compound via SNAr and nitro reduction.
Step 1: Synthesis of 6-(2-Methoxyethoxy)-5-methyl-3-nitropyridine (SNAr Reaction)
-
To a solution of 2-methoxyethanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.
-
Add a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 equivalent) in THF dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring for nucleophilic aromatic substitution.[1][2] Sodium hydride is a strong base that deprotonates the relatively acidic hydroxyl group of 2-methoxyethanol to generate the nucleophilic alkoxide.
Step 2: Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (Nitro Reduction)
-
To a solution of 6-(2-methoxyethoxy)-5-methyl-3-nitropyridine (1.0 equivalent) in acetic acid, add iron powder (5.0 equivalents).
-
Heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude amine can be further purified by column chromatography if necessary.
Causality: The reduction of the nitro group to an amine is a common transformation in organic synthesis. The use of iron in acetic acid is a classic and cost-effective method for this purpose.[3]
Route 2: The Modern Buchwald-Hartwig Amination Approach
This route offers a more convergent and potentially more efficient synthesis by forming the C-N bond in the final step. This strategy would start from a 3-bromo-6-(2-methoxyethoxy)-5-methylpyridine intermediate.
Caption: Modern synthesis of the target compound via Buchwald-Hartwig amination.
Step 1: Synthesis of 3-Bromo-6-(2-methoxyethoxy)-5-methylpyridine
This intermediate would likely be prepared from a corresponding 2,5-disubstituted pyridine, for example, through bromination of 2-(2-methoxyethoxy)-3-methylpyridine.
Step 2: Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (Buchwald-Hartwig Amination)
-
In a sealable reaction vessel, combine 3-bromo-6-(2-methoxyethoxy)-5-methylpyridine (1.0 equivalent), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 equivalents).
-
Evacuate and backfill the vessel with argon.
-
Add a source of ammonia, such as a solution of ammonia in dioxane or by bubbling ammonia gas through the reaction mixture.
-
Seal the vessel and heat the reaction to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] The choice of ligand is crucial for the efficiency of the catalytic cycle, and sterically hindered biaryl phosphine ligands like XPhos are often effective for the amination of heteroaryl halides.[6][7][8]
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Nitro-Reduction | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | Potentially more readily available and cheaper starting materials (e.g., chloronitropyridines). | Requires a pre-functionalized brominated pyridine, which may involve additional synthetic steps. |
| Number of Steps | Generally a two-step process from the key intermediate. | Can be a single step from the key intermediate, but the synthesis of the intermediate itself needs to be considered. |
| Reaction Conditions | SNAr may require elevated temperatures. Nitro reduction with Fe/AcOH is robust but can be messy on a large scale. | Requires an inert atmosphere and specialized palladium catalysts and ligands, which can be expensive. The use of ammonia requires careful handling. |
| Potential Yield | Yields for SNAr and nitro reductions are often moderate to high for activated systems. | Buchwald-Hartwig aminations can provide high yields, but are sensitive to catalyst, ligand, and substrate. |
| Purification | Purification of the nitro intermediate and the final amine is typically straightforward using standard chromatography. | Removal of the palladium catalyst and ligand residues can be challenging and may require specific purification techniques. |
| Scalability | Generally scalable, although the exothermicity of the nitro reduction needs to be carefully managed. | Can be challenging to scale up due to the cost of the catalyst and the need for strict inert conditions. |
| Green Chemistry | Use of stoichiometric iron in the reduction step generates significant metal waste. | Palladium catalysis is more atom-economical, but the ligands and solvents can be environmentally burdensome. |
Validation and Characterization
The successful synthesis of 6-(2-methoxyethoxy)-5-methylpyridin-3-amine via either route would require rigorous validation and characterization of the final product and all intermediates.
Proposed Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity. Predicted ¹H NMR signals would include characteristic shifts for the pyridine ring protons, the methyl group, and the methoxyethoxy side chain.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and any intermediates.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the C-O stretches of the ether linkage.
Conclusion and Recommendations
Both proposed synthetic routes for 6-(2-methoxyethoxy)-5-methylpyridin-3-amine offer viable pathways to the target molecule.
-
Route 1 (Nitro-Reduction) is a more traditional and potentially more cost-effective approach, particularly for initial small-scale synthesis. The starting materials are likely to be more accessible, and the reaction conditions are well-understood. However, the generation of iron waste in the reduction step is a significant drawback from a green chemistry perspective.
-
Route 2 (Buchwald-Hartwig Amination) represents a more modern and elegant approach. It is likely to be more efficient in terms of step-count from a suitable precursor and may offer higher yields. However, the cost of the palladium catalyst and ligand, as well as the challenges associated with handling ammonia and ensuring an inert atmosphere, may be limiting factors, especially on a larger scale.
Recommendation: For initial laboratory-scale synthesis and proof-of-concept, Route 1 is recommended due to its simplicity and the likely availability of starting materials. For process development and larger-scale synthesis where efficiency and atom economy are critical, Route 2 should be investigated, with careful optimization of the catalyst system and reaction conditions.
Ultimately, the optimal synthetic route will depend on the specific project requirements, including scale, cost constraints, and available resources. Experimental validation of both routes is necessary to determine the most practical and efficient method for the synthesis of this important pharmaceutical intermediate.
References
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Introduction: The Prominence of the Aminopyridine Scaffold in Oncology Drug Discovery
An In-Depth Technical Guide to the Comparative Cytotoxicity of Novel Aminopyridine Compounds
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] Among its derivatives, aminopyridines have emerged as "privileged structures" due to their versatile biological activities, stemming from their unique electronic properties and ability to form multiple hydrogen bonds, which facilitates interactions with various enzymes and receptors.[2][3] This has led to their extensive investigation for a wide range of therapeutic applications, including the development of novel anticancer agents.[1][4]
The quest for new oncology therapeutics is driven by the need to overcome challenges such as drug resistance and to develop more selective, less toxic treatments.[5][6] Novel aminopyridine derivatives are being synthesized and evaluated for their potential to inhibit cancer cell proliferation through diverse mechanisms, such as the blockage of voltage-gated potassium channels or the modulation of key signaling pathways.[3][7][8]
A critical, non-negotiable step in the early-stage drug discovery pipeline is the rigorous evaluation of a compound's cytotoxicity—its ability to kill cancer cells.[9][10] This guide, designed for researchers and drug development professionals, provides an in-depth comparison of the cytotoxic profiles of several novel aminopyridine compounds. We will delve into the causality behind the selection of specific cytotoxicity assays, present detailed experimental protocols, and analyze comparative data to shed light on structure-activity relationships (SAR) and potential mechanisms of action.
Methodologies for Assessing Cytotoxicity: A Multi-Faceted Approach
To obtain a comprehensive understanding of a compound's cytotoxic effect, it is insufficient to rely on a single assay. A robust assessment requires a multi-parametric approach, interrogating different cellular events that signify cell death. The choice of assay is critical and should be based on the specific questions being asked about the compound's mechanism.[9][11] We will focus on a validated trio of assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays for programmed cell death.
The Rationale Behind the Assays
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial reductase enzymes.[12] These enzymes, present in metabolically active, viable cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells. A decrease in metabolic activity is often one of the earliest indicators of cytotoxicity.
-
LDH Assay (Membrane Integrity): Lactate dehydrogenase is a stable cytosolic enzyme present in most cells.[13][14] When the plasma membrane is compromised—a hallmark of late-stage apoptosis or necrosis—LDH is released into the cell culture medium.[13] The assay measures the amount of this released LDH, providing a quantitative measure of cell lysis.[14] Comparing MTT and LDH results can help distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).[15]
-
Apoptosis Assays (Programmed Cell Death): Apoptosis is a controlled, programmed form of cell death crucial for normal tissue homeostasis. Many anticancer agents function by inducing apoptosis.[7] This can be detected using methods like flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.[16]
Experimental Workflow for Cytotoxicity Screening
The following diagram and protocol outline a standardized workflow for the initial screening of novel aminopyridine compounds. This self-validating system includes appropriate controls to ensure data integrity.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A2780) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the novel aminopyridine compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the aminopyridine compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the purple formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Comparative Cytotoxicity Data of Novel Aminopyridine Compounds
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of various recently developed aminopyridine derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of potency and selectivity.
| Compound Class/Name | Target Cell Line | IC₅₀ (µM) | Reference |
| Aminopyridine-Thiazole Conjugate (S3c) | A2780 (Ovarian) | 15.57 | [5] |
| A2780CISR (Cisplatin-Resistant Ovarian) | 11.52 | [5] | |
| Aminopyridine-Thiazole Conjugate (S6c) | A2780 (Ovarian) | 31.45 | [5] |
| A2780CISR (Cisplatin-Resistant Ovarian) | 15.41 | [5] | |
| 2-Aminopyranopyridine (Compound 12) | HepG2 (Liver) | 7.1 | [17] |
| HCT116 (Colorectal) | 8.2 | [17] | |
| 2-Aminopyranopyridine (Compound 14) | MCF-7 (Breast) | 6.5 | [17] |
| Caco-2 (Colorectal) | 9.3 | [17] | |
| Thienodipyridine (Compound 11d) | MCF-7 (Breast) | 5.95 | [18] |
| HCT116 (Colorectal) | 6.09 | [18] | |
| 2-Aminopyridine Derivative (S4c) | HCT116 (Colorectal) | 8.1 | [19][20] |
| HT29 (Colorectal) | 7.7 | [19][20] | |
| Cyanopyridone (Compound 5e) | MCF-7 (Breast) | 1.39 | [21] |
| Cyanopyridone (Compound 5a) | HepG2 (Liver) | 2.71 | [21] |
| Pyridine-3-carbonitrile (Compound 5i) | MBA-MB-231 (Breast) | 1.38 | [22] |
| HepG2 (Liver) | 1.53 | [22] | |
| DU145 (Prostate) | 1.74 | [22] |
Discussion: Interpreting the Data and Potential Mechanisms
The compiled data reveals that novel aminopyridine derivatives exhibit a wide range of cytotoxic potencies, with some compounds showing IC₅₀ values in the low micromolar range, indicating significant anticancer potential.[5][17][18][21][22]
Structure-Activity Relationship (SAR) Insights
Analysis of the data points towards key structural features that influence cytotoxicity. For instance, the pyridine-3-carbonitrile derivatives showed potent activity, with compound 5i , featuring a 4-chlorophenyl substitution, demonstrating broad-spectrum cytotoxicity against breast, liver, and prostate cancer cell lines.[22] This suggests that the electronic properties and placement of substituents on the aryl ring attached to the core pyridine structure are critical determinants of activity.[22] Similarly, the cyanopyridone derivative 5e was highly effective against the MCF-7 breast cancer cell line, highlighting the importance of this specific heterocyclic core.[21]
Interestingly, some compounds like the aminopyridine-thiazole conjugate S3c showed greater potency against a cisplatin-resistant ovarian cancer cell line (A2780CISR) than its parent-sensitive counterpart (A2780).[5] This is a highly desirable characteristic, suggesting a mechanism of action that can overcome common drug resistance pathways.[5]
Potential Mechanisms of Action
While the precise mechanisms for many novel compounds are still under investigation, the aminopyridine scaffold is known to interact with several biological targets. A primary mechanism involves the dose-dependent blocking of voltage-gated potassium channels.[3][23] In cancer cells, this can disrupt the cell membrane potential, leading to cell cycle arrest and apoptosis.[8]
Another study demonstrated that 4-aminopyridine can induce apoptosis in human acute myeloid leukemia (AML) cells by increasing intracellular calcium concentration ([Ca²⁺]i) through the P2X7 receptor pathway, which in turn activates caspases 3 and 9.[7] This suggests that some aminopyridine derivatives may exert their cytotoxic effects by modulating ion channels and specific receptor pathways.
The following diagram illustrates a hypothetical signaling pathway through which an aminopyridine compound could induce apoptosis, based on established mechanisms.
Caption: Hypothetical apoptotic pathway induced by an aminopyridine.
Conclusion and Future Directions
This guide highlights the significant potential of novel aminopyridine compounds as a source of new anticancer drug candidates. The comparative analysis demonstrates that specific structural modifications can lead to potent cytotoxic activity against a range of cancer cell lines, including those resistant to standard chemotherapies.
The path forward requires a multi-pronged approach. The most promising compounds identified in these in vitro screens, such as the pyridine-3-carbonitrile and cyanopyridone derivatives, warrant further investigation. This includes more extensive mechanism-of-action studies to identify their precise molecular targets, followed by preclinical evaluation in in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles. Continued medicinal chemistry efforts focused on optimizing the structure-activity relationship will be crucial for developing next-generation aminopyridine-based therapeutics with improved potency and selectivity for cancer cells.
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A Comparative Guide to Assessing the Metabolic Stability of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
This guide provides a comprehensive framework for evaluating the metabolic stability of the novel pyridine derivative, 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. In drug discovery, assessing a compound's metabolic stability is a critical step, as it directly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[2][3] This document offers a comparative approach, detailing robust in vitro experimental protocols and data interpretation strategies designed for researchers, scientists, and drug development professionals.
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, and is often utilized to enhance biochemical potency and metabolic stability.[4] However, the specific substitution pattern of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine necessitates a tailored assessment to identify potential metabolic liabilities. This guide will compare its stability profile against well-characterized control compounds, providing a clear context for its potential as a drug candidate.
The Strategic Choice of In Vitro Models: A Two-Pronged Approach
To build a comprehensive metabolic profile, we employ two complementary in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes. This dual-assay strategy provides a layered understanding of the compound's fate, from initial enzymatic interactions to a more holistic cellular metabolism.
-
Human Liver Microsomes (HLM): The Frontline Screen for Phase I Metabolism. HLMs are subcellular fractions of the liver's endoplasmic reticulum and are a rich source of Cytochrome P450 (CYP450) enzymes.[5][6] These enzymes are the primary drivers of Phase I oxidative metabolism, which is a major route of elimination for a vast number of drugs.[7] An HLM assay is a cost-effective, high-throughput method to get a first look at a compound's susceptibility to CYP-mediated clearance.[6][8] Its simplicity allows for rapid ranking of compounds in early discovery.[9]
-
Cryopreserved Human Hepatocytes: The "Gold Standard" for a Complete Metabolic Picture. Hepatocytes are intact liver cells that contain the full complement of metabolic machinery, including both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) enzymes, along with necessary cofactors.[10][11][12] This system more closely mimics the in vivo environment.[10] Crucially, it also accounts for cellular uptake and transport processes, providing a more predictive measure of intrinsic clearance for compounds that are substrates of hepatic transporters.[10] Using hepatocytes is essential for compounds that may be cleared by non-CYP pathways or conjugation reactions.
Comparative Controls: Establishing a Benchmark
To contextualize the metabolic stability of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, it is essential to run well-characterized control compounds in parallel. These controls validate the assay's performance and provide a relative scale for stability.
| Compound | Typical Metabolic Fate | Expected Clearance | Rationale for Inclusion |
| Verapamil | High | Rapidly metabolized, primarily by CYP3A4. | Validates the enzymatic activity of the test system for high-turnover compounds. |
| Buspirone | Moderate to High | Extensively metabolized by CYP3A4. | Represents a moderately stable compound. |
| Carbamazepine | Low | Slowly metabolized. | Validates the system's ability to measure low-turnover compounds accurately. |
Experimental Design & Protocols
Scientific integrity hinges on meticulous experimental execution. The following protocols are designed to be self-validating, incorporating essential controls to ensure the data generated is robust and reliable. The analytical quantification for all assays will be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its unparalleled sensitivity and selectivity in complex biological matrices.[13][14][15]
Workflow Overview
The overall experimental process follows a logical progression from incubation to data analysis, as illustrated below.
Caption: General workflow for in vitro metabolic stability assessment.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol assesses Phase I metabolic stability.[8][16][17]
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Test Compound Stock: 1 mM stock of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine and control compounds in DMSO.
- HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) on ice and dilute to a final concentration of 1.0 mg/mL in phosphate buffer.
- NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer. The NRS is critical for sustaining CYP450 enzyme activity throughout the incubation period.[16]
2. Incubation Procedure:
- Pre-warm the HLM suspension and NRS solution to 37°C.
- Add the test compound (final concentration: 1 µM) to the HLM suspension.
- Initiate the metabolic reaction by adding the pre-warmed NRS solution. The final microsomal protein concentration should be 0.5 mg/mL.
- Controls:
- Time Zero (T0): Immediately quench a T0 aliquot with cold acetonitrile to establish the initial concentration.
- No NADPH Control: Run a parallel incubation where the NRS is replaced with a phosphate buffer to measure any cofactor-independent degradation.
- Incubate the reaction mixture at 37°C with gentle shaking.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
3. Reaction Termination and Sample Processing:
- Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol). The acetonitrile precipitates the microsomal proteins.
- Vortex the samples and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.
- Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and II pathways.[10][18][19]
1. Reagent Preparation:
- Hepatocyte Culture Medium: Use a specialized medium like Williams' Medium E, supplemented as recommended by the supplier.
- Test Compound Stock: 1 mM stock of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine and control compounds in DMSO.
2. Hepatocyte Thawing and Incubation:
- Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
- Transfer the cells to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.
- Centrifuge the cell suspension to remove cryoprotectant and resuspend the cell pellet in fresh medium to a final density of 0.5 or 1.0 x 10⁶ viable cells/mL.
- Add the test compound (final concentration: 1 µM) to the hepatocyte suspension.
- Incubate the mixture in a 96-well plate at 37°C with 5% CO₂ and continuous shaking.
- At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot. For slowly metabolized compounds, time points can be extended up to 4 hours or longer using specialized methods.[20]
3. Reaction Termination and Sample Processing:
- Follow the same termination and processing steps as described in the HLM protocol (Section 2.3).
Data Analysis and Comparative Interpretation
The objective of the analysis is to determine the rate of disappearance of the parent compound over time.
1. Calculation of Metabolic Stability Parameters:
- The percentage of the parent compound remaining at each time point is calculated relative to the T0 sample.
- A semi-log plot of the natural logarithm (ln) of the percent remaining versus time is constructed.
- The slope of the linear portion of this plot gives the elimination rate constant (k).
- Half-Life (t½): Calculated using the formula: t½ = 0.693 / k
- Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated as follows:
- For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes)
- For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ cells)[21]
2. Comparative Data Summary:
The following table presents a hypothetical but realistic dataset comparing our compound of interest against standard controls.
| Compound | Assay | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Stability Classification |
| 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine | HLM | 45 | 15.4 µL/min/mg protein | Moderate |
| Hepatocytes | 95 | 7.3 µL/min/10⁶ cells | Moderate | |
| Verapamil (High Clearance Control) | HLM | < 10 | > 69.3 µL/min/mg protein | Low |
| Hepatocytes | < 15 | > 46.2 µL/min/10⁶ cells | Low | |
| Carbamazepine (Low Clearance Control) | HLM | > 120 | < 5.8 µL/min/mg protein | High |
| Hepatocytes | > 240 | < 2.9 µL/min/10⁶ cells | High |
Interpretation:
Based on this hypothetical data, 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine would be classified as having moderate metabolic stability . Its clearance is significantly lower than the high-clearance control (Verapamil) but faster than the low-clearance control (Carbamazepine). The similar stability classification between HLM and hepatocytes suggests that Phase I (CYP-mediated) metabolism is likely a primary clearance pathway. A significant discrepancy between the two systems would have suggested a major role for Phase II metabolism or transport mechanisms.
Potential Metabolic Pathways
Understanding the potential sites of metabolism on a molecule is crucial for medicinal chemists to make strategic structural modifications.[9] For 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, several metabolic transformations are plausible based on its structure and general knowledge of pyridine metabolism.[22][23][24]
Caption: Plausible metabolic pathways for the target compound.
Key Putative Metabolic Liabilities:
-
O-Dealkylation: The methoxyethoxy side chain is a potential site for oxidative cleavage by CYP enzymes.
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation.
-
Methyl Group Hydroxylation: The methyl group on the pyridine ring can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.
-
Conjugation: The primary amine group is a handle for Phase II conjugation reactions, such as glucuronidation or sulfation.
Conclusion and Forward Look
This guide outlines a robust, comparative strategy for assessing the metabolic stability of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. By employing both human liver microsomes and hepatocytes, researchers can gain a multi-faceted view of the compound's metabolic fate, benchmarked against industry-standard controls.
The finding of moderate stability is often a desirable outcome in drug discovery, representing a balance between sufficient exposure to exert a therapeutic effect and efficient clearance to avoid accumulation.[25] The next logical steps would involve metabolite identification studies to confirm the proposed pathways and reaction phenotyping to identify the specific CYP isozymes responsible for the observed clearance. This detailed knowledge empowers medicinal chemists to refine the structure, mitigating metabolic liabilities while preserving or enhancing pharmacological activity.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
Understanding the Risks: An Evidence-Based Approach
Substituted aminopyridines, as a class of compounds, can present a range of hazards, including potential toxicity if swallowed, inhaled, or absorbed through the skin.[1][2][3] They may also cause skin and eye irritation.[1][2][3][4] Therefore, it is crucial to handle 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine with the assumption that it may possess similar hazardous properties. The fundamental principle is to minimize all potential routes of exposure.[5]
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling any chemical of unknown toxicity.[6][7] The following table outlines the recommended PPE for various laboratory operations involving 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended) - Safety Goggles with Side Shields - Laboratory Coat - N95 Particulate Respirator | To prevent inhalation of fine powders and skin contact.[8] Double-gloving provides an extra layer of protection against potential contamination.[9] |
| Solution Preparation and Transfers | - Chemical-Resistant Gloves (e.g., Butyl rubber) - Chemical Splash Goggles - Laboratory Coat - Face Shield | To protect against splashes of the chemical in solution.[10][11] A face shield offers broader protection for the face. |
| Running Reactions and Work-up | - Chemical-Resistant Gloves - Chemical Splash Goggles - Laboratory Coat - Work in a certified chemical fume hood | A chemical fume hood is essential to contain volatile components and potential aerosols.[1][6][12] |
| Waste Disposal | - Chemical-Resistant Gloves - Chemical Splash Goggles - Laboratory Coat | To protect against accidental exposure during the handling and sealing of waste containers. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.[13]
Preparation and Engineering Controls:
-
Designated Work Area: All work with 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine should be conducted in a designated area within a laboratory.[12]
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][6][14]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][13] Have a chemical spill kit readily available.[14]
Handling the Solid Compound:
-
Don PPE: Before handling the container, put on the appropriate PPE as outlined in the table above.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the compound to the hood.
-
Avoid Dust Generation: Handle the solid gently to minimize the creation of dust.[1]
Preparing Solutions:
-
Solvent Addition: Slowly add the solvent to the solid compound in the fume hood.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Ensure the container is capped or covered during mixing to prevent the release of vapors.
III. Spill Management and Emergency Procedures
Accidents can happen, and a clear plan is essential for a swift and safe response.[5][14]
-
Minor Spills (Solid):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[14][15]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Minor Spills (Liquid):
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][14] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[1][14] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
-
IV. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.[13][14]
-
Waste Segregation: All waste containing 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, including unused compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent materials), must be collected as hazardous waste.[15] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for all waste streams.[5][12] Label the container with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[14]
-
Disposal Request: When the waste container is full, follow your institution's procedures for chemical waste pickup and disposal.
V. Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: A flowchart outlining the selection of appropriate PPE based on the laboratory task.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
